1-Bromobut-3-en-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromobut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO/c1-2-4(6)3-5/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYUEVBVPJZOKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454920 | |
| Record name | 1-bromobut-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155622-69-8 | |
| Record name | 1-bromobut-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Bromobut-3-en-2-one
Foreword: The Strategic Value of a Bifunctional Reagent
In the landscape of modern organic synthesis, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of building blocks. Molecules that possess multiple, orthogonally reactive functional groups are of paramount importance, serving as versatile linchpins in the construction of complex molecular architectures. 1-Bromobut-3-en-2-one, a compound featuring both an α-bromo ketone and a vinyl group, epitomizes such a strategic reagent. Its inherent reactivity profile allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This guide provides a comprehensive overview of the synthesis, purification, characterization, and reactivity of 1-bromobut-3-en-2-one, grounded in established chemical principles and practical laboratory insights.
Synthesis: A Multi-Step Approach to a Versatile Building Block
The preparation of 1-bromobut-3-en-2-one is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective route begins with the commercially available 3-buten-2-one (methyl vinyl ketone). The core of the strategy involves the selective bromination at the α-position to the carbonyl group.
Underlying Principle: Acid-Catalyzed α-Bromination
The selective bromination of the methyl group adjacent to the carbonyl is achieved through an acid-catalyzed mechanism. The process begins with the protonation of the carbonyl oxygen, which increases the acidity of the α-protons. This is followed by tautomerization to form the enol intermediate. The electron-rich double bond of the enol then attacks a molecule of elemental bromine (Br₂), leading to the formation of the α-brominated ketone and hydrogen bromide (HBr). The acid catalyst is regenerated in the process, allowing it to facilitate the reaction of another ketone molecule.
Experimental Protocol: Synthesis of 1-Bromobut-3-en-2-one
This protocol outlines a typical laboratory-scale synthesis.
Materials:
-
3-Buten-2-one (Methyl vinyl ketone)
-
Bromine (Br₂)
-
Acetic acid (glacial)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap (to neutralize HBr gas), dissolve 3-buten-2-one in glacial acetic acid.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in acetic acid via the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The disappearance of the bromine's reddish-brown color indicates its consumption.
-
Quenching: Once the addition is complete, allow the mixture to stir at room temperature for an additional hour to ensure the reaction goes to completion. Carefully pour the reaction mixture into a beaker containing ice water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with cold water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a yellow to light brown liquid and can be further purified by vacuum distillation to yield pure 1-bromobut-3-en-2-one.[1]
Synthesis Workflow Diagram
Caption: Generalized Sₙ2 reaction of 1-bromobut-3-en-2-one with a nucleophile.
Conclusion
1-Bromobut-3-en-2-one is a potent and versatile synthetic intermediate whose value is derived from its bifunctional nature. A thorough understanding of its synthesis, handling requirements, and spectroscopic signature is crucial for its effective application in research and development. The protocols and data presented in this guide serve as a comprehensive resource for scientists and professionals aiming to leverage the unique chemical properties of this important building block in the creation of novel and complex molecules for the pharmaceutical and agrochemical industries.
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-bromobutane. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Bromobut-3-en-2-ol. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Bromobut-3-en-2-one. PubChem Compound Database. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vinyl chloride synthesis by chlorination or substitution. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Bromobut-1-ene. PubChem Compound Database. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 1-Bromobutane. Retrieved from [Link]
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An In-depth Technical Guide to 1-Bromobut-3-en-2-one (CAS: 155622-69-8): A Versatile Bifunctional Reagent in Modern Organic Synthesis
This technical guide provides a comprehensive overview of 1-bromobut-3-en-2-one, a highly reactive and versatile bifunctional building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical properties, synthesis, reactivity, and applications, with a focus on the underlying chemical principles that guide its use in the synthesis of complex molecules.
Introduction: The Strategic Value of Bifunctional Reagents
In the landscape of organic synthesis, the efficiency of a synthetic route is often dictated by the strategic use of building blocks that can introduce multiple functionalities in a controlled manner. 1-Bromobut-3-en-2-one, also known as bromomethyl vinyl ketone, is a prime example of such a reagent.[1][2][3][4] Its structure uniquely combines two highly reactive electrophilic sites: an α-bromoketone and an α,β-unsaturated ketone (enone). This dual reactivity allows for a diverse range of chemical transformations, making it a valuable tool for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals.[2][3]
This guide will explore the synthetic utility of this compound, providing not just protocols, but the rationale behind the experimental design, grounded in the fundamental principles of its reactivity.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use and characterization in a laboratory setting.
Physical and Chemical Properties
1-Bromobut-3-en-2-one is a yellow to light brown liquid with a strong, pungent odor.[2] Due to its high reactivity, it should be handled with care in a well-ventilated fume hood.[2]
| Property | Value | Source |
| CAS Number | 155622-69-8 | [1][4][5][6] |
| Molecular Formula | C₄H₅BrO | [1][2][4][5] |
| Molecular Weight | 148.99 g/mol | [1][2][5] |
| Boiling Point | 59-62 °C at 12 mmHg | [2] |
| Density | ~1.491 g/cm³ (Predicted) | [2] |
| Appearance | Yellow to light brown liquid | [2] |
Spectroscopic Characterization
While a publicly available, experimentally verified full dataset is not readily accessible, the expected spectroscopic features can be reliably predicted based on its structure and data from analogous compounds. These predictions are crucial for reaction monitoring and product confirmation.
The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments.
-
H_a & H_b (Vinyl Protons, ~5.9-6.5 ppm): These two protons on the terminal carbon of the double bond are diastereotopic. They will appear as two separate signals, each a doublet of doublets due to coupling to each other (geminal coupling, J ≈ 1-3 Hz) and to H_c (vicinal coupling). The trans coupling (J ≈ 16-18 Hz) is typically larger than the cis coupling (J ≈ 10-12 Hz).
-
H_c (Vinyl Proton, ~6.6-7.0 ppm): This proton, attached to the same carbon as the carbonyl, will also be a doublet of doublets due to coupling with H_a and H_b. It is expected to be the most downfield of the vinyl protons due to the deshielding effect of the carbonyl group.
-
H_d (Methylene Protons, ~4.2-4.5 ppm): The two protons of the bromomethyl group are chemically equivalent and will appear as a singlet. This signal is significantly downfield due to the strong electron-withdrawing effects of both the adjacent bromine atom and the carbonyl group.[6]
The carbon-13 NMR spectrum is predicted to show four distinct signals for the four carbon atoms in the molecule.
-
C=O (Carbonyl Carbon, ~190-200 ppm): The ketone carbonyl carbon will be the most downfield signal.
-
=CH₂ (Terminal Alkene Carbon, ~130-140 ppm): The terminal sp² hybridized carbon of the vinyl group.
-
-CH= (Internal Alkene Carbon, ~135-145 ppm): The sp² hybridized carbon adjacent to the carbonyl group.
-
-CH₂Br (Bromomethyl Carbon, ~30-40 ppm): The sp³ hybridized carbon attached to the bromine atom. Its chemical shift is influenced by both the halogen and the carbonyl group.[7][8][9]
The IR spectrum will be characterized by strong absorptions corresponding to the key functional groups.
-
C=O Stretch (~1685-1666 cm⁻¹): This strong, sharp peak is characteristic of an α,β-unsaturated ketone. The conjugation lowers the frequency compared to a saturated ketone (which appears around 1715 cm⁻¹).[10][11][12]
-
C=C Stretch (~1620-1640 cm⁻¹): This absorption corresponds to the carbon-carbon double bond of the vinyl group.
-
=C-H Bending (~910 and 990 cm⁻¹): These two bands are characteristic of a monosubstituted alkene (vinyl group).
-
C-Br Stretch (~500-600 cm⁻¹): This signal appears in the fingerprint region.
The mass spectrum will exhibit a characteristic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[13][14]
-
Molecular Ion Peak ([M]⁺ and [M+2]⁺): Two peaks of nearly equal intensity will be observed for the molecular ion at m/z 148 and 150.
-
Key Fragmentation: A prominent fragmentation will be the loss of a bromine radical (•Br), leading to a cation at m/z 69 (C₄H₅O⁺). This fragment will not show the isotopic pattern.[13][14]
Synthesis of 1-Bromobut-3-en-2-one
A reliable synthesis of 1-bromobut-3-en-2-one can be achieved through a multi-step sequence starting from readily available materials. The key strategy involves the protection of a carbonyl group, followed by manipulation of the side chain, and concluding with deprotection.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromomethyl-2-vinyl-1,3-dioxolane
This intermediate is prepared from 2-ethyl-2-methyl-1,3-dioxolane via bromination and subsequent dehydrobromination. A more direct precursor, bromoacetaldehyde ethylene acetal (2-bromomethyl-1,3-dioxolane), is also commercially available and can be vinylated.[15]
Step 2: Deprotection to yield 1-Bromobut-3-en-2-one
The crucial step is the hydrolysis of the acetal protecting group to reveal the ketone. This must be done under conditions that do not promote decomposition or polymerization of the reactive product.
-
Materials: 2-Bromomethyl-2-vinyl-1,3-dioxolane, formic acid, water, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromomethyl-2-vinyl-1,3-dioxolane (1 equivalent) in a mixture of formic acid and water (e.g., a 4:1 v/v mixture).
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the starting material is consumed, carefully pour the reaction mixture into a separatory funnel containing cold diethyl ether and water.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the formic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator at low temperature to minimize product loss.
-
The crude product can be purified by vacuum distillation to afford pure 1-bromobut-3-en-2-one.
-
-
Causality and Trustworthiness: The use of formic acid provides a mildly acidic medium for the hydrolysis of the acetal.[16] This is a standard and reliable method for acetal deprotection.[17] Performing the workup and concentration at low temperatures is critical to prevent polymerization and degradation of the highly reactive α,β-unsaturated ketone product. Each step of the workup is designed to remove impurities and neutralize the acid, ensuring the stability of the final product.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 1-bromobut-3-en-2-one stems from its two distinct electrophilic centers. Understanding the interplay of these functionalities is key to predicting its behavior and designing synthetic strategies.
Reactivity as an α-Haloketone
The carbon atom bearing the bromine is highly electrophilic due to the inductive effects of both the bromine and the adjacent carbonyl group. This makes it an excellent substrate for Sₙ2 reactions with a variety of soft nucleophiles.
-
Mechanism: The reaction proceeds via a standard bimolecular nucleophilic substitution mechanism. Less basic nucleophiles are preferred to avoid competing enolate formation.[18]
-
Applications: This reactivity is fundamental to the Hantzsch synthesis of thiazoles and pyrroles, where the α-bromoketone acts as the electrophilic partner.
Reactivity as an α,β-Unsaturated Ketone
The enone moiety is a classic Michael acceptor, susceptible to conjugate addition (1,4-addition) by a wide range of nucleophiles.[19][20][21]
-
Mechanism: The nucleophile adds to the β-carbon of the double bond, generating a resonance-stabilized enolate intermediate. Subsequent protonation yields the 1,4-adduct. This reaction is thermodynamically controlled.[19][20]
-
Applications: Michael additions are powerful C-C bond-forming reactions. This reactivity allows 1-bromobut-3-en-2-one to be used in annulation sequences and for the introduction of a four-carbon chain into a molecule.
Applications in Drug Discovery and Heterocyclic Synthesis
The unique reactivity profile of 1-bromobut-3-en-2-one makes it a powerful tool in modern synthetic chemistry, particularly for constructing molecules of pharmaceutical interest.
Synthesis of Heterocycles
Many bioactive molecules contain heterocyclic scaffolds. 1-Bromobut-3-en-2-one is an ideal precursor for several important classes of heterocycles.
The reaction of an α-bromoketone with a thioamide is a classic and highly efficient method for constructing the thiazole ring.[22][23][24][25]
-
Protocol: Synthesis of 2-Amino-4-vinylthiazole
-
Dissolve 1-bromobut-3-en-2-one (1 eq.) and thiourea (1.1 eq.) in ethanol in a round-bottom flask.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and then neutralize with a base such as sodium bicarbonate or sodium carbonate solution.
-
The product often precipitates and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.
-
Wash, dry, and concentrate the organic extracts. Purify the product by recrystallization or column chromatography.
-
-
Mechanistic Rationale: The reaction begins with the nucleophilic sulfur of the thioamide attacking the α-carbon of the ketone in an Sₙ2 fashion, displacing the bromide.[23][24] The resulting intermediate then undergoes an intramolecular cyclization, where the nitrogen attacks the carbonyl carbon, followed by dehydration to form the aromatic thiazole ring.[24]
Similarly, substituted pyrroles can be synthesized by reacting the α-bromoketone with a β-ketoester and ammonia or a primary amine.[1][18][26][27][28]
-
General Reaction: The enamine formed from the β-ketoester and amine attacks the α-bromoketone. Subsequent cyclization and dehydration yield the highly substituted pyrrole.[27] This versatility allows for the creation of complex pyrrole libraries for screening in drug discovery programs.
Role as a Covalent Warhead in Drug Design
The vinyl ketone moiety is a well-established "warhead" for targeted covalent inhibitors.[29][30] Covalent inhibitors form a permanent bond with their target protein, often leading to enhanced potency and duration of action.
-
Mechanism of Action: The vinyl ketone is a Michael acceptor that can react with nucleophilic amino acid residues, most commonly cysteine, on the target protein.[31]
-
Significance for Drug Development: The ability to covalently modify a target is a powerful strategy in modern drug design, used in approved drugs like afatinib and ibrutinib.[29] While 1-bromobut-3-en-2-one itself is too reactive and non-specific to be a drug, its vinyl ketone functionality can be incorporated into larger, more complex molecules that are designed to bind specifically to the active site of a target enzyme (e.g., a kinase or protease). The α-bromo group provides an additional reactive handle for further synthetic elaboration to build these targeted inhibitors.
Safety, Handling, and Disposal
Due to its reactivity, 1-bromobut-3-en-2-one must be handled with appropriate safety precautions.
-
Handling: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).[28] Avoid inhalation of vapors and contact with skin and eyes.[28]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[28] It may be stabilized with a small amount of hydroquinone to prevent polymerization.
-
Toxicity: As an α,β-unsaturated ketone, it is considered a reactive, direct-acting irritant.[22] These compounds are electrophiles and can act as alkylating agents, reacting with biological nucleophiles like glutathione.[24] This reactivity is the basis of their potential toxicity.[10][23]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its halogenated nature, it should be disposed of as halogenated organic waste.
Conclusion
1-Bromobut-3-en-2-one is a powerful and versatile bifunctional reagent with significant potential in organic synthesis. Its ability to participate in both nucleophilic substitution and conjugate addition reactions allows for the efficient construction of a wide variety of molecular scaffolds, including important heterocycles. For medicinal chemists and drug development professionals, the vinyl ketone moiety serves as a valuable electrophilic "warhead" for the design of targeted covalent inhibitors. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for harnessing its full synthetic potential in a safe and effective manner.
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Spectroscopic data (NMR, IR, MS) of 1-Bromobut-3-en-2-one
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Bromobut-3-en-2-one
Introduction
1-Bromobut-3-en-2-one (also known as bromomethyl vinyl ketone) is a bifunctional organobromine compound with the molecular formula C₄H₅BrO.[1][2] Its structure incorporates both an α-halo ketone and an α,β-unsaturated carbonyl system. This unique combination of functional groups makes it a highly reactive and versatile intermediate in organic synthesis, particularly in the construction of heterocyclic compounds and as a key component in the synthesis of pharmaceutical and agrochemical products.[3] Given its reactivity, unambiguous structural confirmation is paramount for researchers employing this reagent.
This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the definitive identification and quality assessment of 1-Bromobut-3-en-2-one. The discussion moves beyond simple data reporting to explain the underlying principles and experimental considerations, reflecting a field-proven approach to structural elucidation.
Molecular Structure
A clear understanding of the molecule's connectivity is the foundation for interpreting its spectral data.
Caption: Molecular structure of 1-Bromobut-3-en-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Bromobut-3-en-2-one, both ¹H and ¹³C NMR provide distinct and complementary information.
¹H NMR Spectroscopy
The proton NMR spectrum reveals four unique hydrogen environments. The vinyl group protons constitute a complex ABC spin system, where the chemical shift differences are comparable in magnitude to the coupling constants, leading to a non-first-order splitting pattern.[4]
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H-1 (CH₂Br) | ~ 4.2 | Singlet (s) | 2H | N/A |
| H-3 (=CH) | ~ 6.6 | Doublet of Doublets (dd) | 1H | Jtrans = ~17 Hz, Jcis = ~10 Hz |
| H-4a (=CH₂, cis to C=O) | ~ 6.1 | Doublet of Doublets (dd) | 1H | Jcis = ~10 Hz, Jgem = ~2 Hz |
| H-4b (=CH₂, trans to C=O) | ~ 6.4 | Doublet of Doublets (dd) | 1H | Jtrans = ~17 Hz, Jgem = ~2 Hz |
Expertise & Causality:
-
CH₂Br Protons (H-1): These protons are adjacent to two powerful electron-withdrawing groups: the carbonyl (C=O) and the bromine atom. This dual effect significantly deshields them, shifting their resonance far downfield to approximately 4.2 ppm. As there are no protons on the adjacent C-2 carbon, they appear as a sharp singlet.
-
Vinyl Protons (H-3, H-4): This system is characteristic of a terminal alkene.
-
H-3: This proton is coupled to both H-4a and H-4b, resulting in a doublet of doublets.
-
H-4a & H-4b: These two protons are diastereotopic and thus chemically non-equivalent. They are coupled to each other (geminal coupling) and to H-3 (vicinal coupling). The magnitude of the vicinal coupling constants is stereospecific: the trans-coupling (~17 Hz) is significantly larger than the cis-coupling (~10 Hz), a cornerstone for assigning these protons.[4] The deshielding effect of the carbonyl group places all vinyl protons in the 6.0-7.0 ppm range.[5]
-
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of 1-Bromobut-3-en-2-one in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent prevents large solvent signals from obscuring the analyte peaks.[6]
-
Standard Addition: Add a small drop of tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm and allows for accurate chemical shift calibration.[6][7]
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquisition: Acquire the spectrum using a standard pulse program. A spectrometer frequency of 400 MHz or higher is recommended to resolve the complex splitting of the vinyl protons.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay, FID).
-
Analysis: Integrate the peaks to determine proton ratios and measure coupling constants to confirm assignments.
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. For 1-Bromobut-3-en-2-one, four distinct signals are expected.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 (CH₂Br) | ~ 35 |
| C-2 (C=O) | ~ 192 |
| C-3 (=CH) | ~ 132 |
| C-4 (=CH₂) | ~ 130 |
Expertise & Causality:
-
Carbonyl Carbon (C-2): The C=O carbon is the most deshielded nucleus in the molecule due to the large electronegativity of the oxygen atom, resulting in a signal far downfield around 192 ppm. This is characteristic of an α,β-unsaturated ketone.
-
Vinyl Carbons (C-3, C-4): These sp²-hybridized carbons appear in the typical alkene region of the spectrum (120-140 ppm).[5]
-
Brominated Carbon (C-1): This sp³-hybridized carbon is directly attached to the electronegative bromine atom, which shifts its resonance downfield to ~35 ppm compared to an unsubstituted alkane carbon.[7]
Experimental Protocol: ¹³C NMR Acquisition
The protocol is similar to that for ¹H NMR, with the primary difference being the use of a carbon-observe, proton-decouple pulse sequence. This technique simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.
Infrared (IR) Spectroscopy
IR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[8]
Table 3: Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~ 3090 | =C-H Stretch | Vinyl | Medium |
| ~ 1685 | C=O Stretch | α,β-Unsaturated Ketone | Strong |
| ~ 1625 | C=C Stretch | Alkene | Medium |
| ~ 970 & 920 | =C-H Bend (out-of-plane) | Terminal Alkene | Strong |
| ~ 550 | C-Br Stretch | Alkyl Halide | Medium-Strong |
Expertise & Causality:
-
C=O Stretch: The most prominent peak in the spectrum will be the strong absorption around 1685 cm⁻¹. The position of this peak is diagnostic. A saturated ketone typically absorbs near 1715 cm⁻¹. In 1-Bromobut-3-en-2-one, conjugation with the C=C double bond delocalizes the pi electrons, weakening the C=O bond slightly and thus lowering its stretching frequency.[9]
-
C=C and =C-H Stretches: The presence of the vinyl group is confirmed by the C=C stretch at ~1625 cm⁻¹ and, crucially, the =C-H stretching vibration found just above 3000 cm⁻¹. Alkanes only show C-H stretches below 3000 cm⁻¹.[10][11]
-
C-Br Stretch: The carbon-bromine bond vibration appears in the fingerprint region of the spectrum (below 1500 cm⁻¹), typically around 550 cm⁻¹.[12]
Caption: Workflow for IR spectral analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural insights through the analysis of its fragmentation patterns.[13]
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Ion | Interpretation |
| 148/150 | [C₄H₅BrO]⁺˙ | Molecular Ion (M⁺˙) |
| 121/123 | [C₂H₂BrO]⁺ | [M - C₂H₃]⁺ (Loss of vinyl radical) |
| 69 | [C₄H₅O]⁺ | [M - Br]⁺ |
| 55 | [C₃H₃O]⁺ | [M - CH₂Br]⁺ (Loss of bromomethyl radical) |
Expertise & Causality:
-
Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z 148 and 150. This characteristic doublet, with an intensity ratio of nearly 1:1, is the unmistakable signature of a compound containing one bromine atom, corresponding to its two stable isotopes, ⁷⁹Br and ⁸¹Br.
-
Fragmentation Pathways: Upon electron ionization, the molecular ion becomes a radical cation, which is energetically unstable and undergoes fragmentation. For ketones, the most common fragmentation pathway is alpha-cleavage , the breaking of a bond adjacent to the carbonyl group.[14][15][16]
-
Cleavage of the C2-C3 Bond: This results in the loss of a neutral vinyl radical (·CH=CH₂) and the formation of the resonance-stabilized bromomethyl acylium ion at m/z 121/123 .
-
Cleavage of the C1-C2 Bond: This pathway leads to the loss of a bromomethyl radical (·CH₂Br) and the formation of the vinyl acylium ion at m/z 55 . This fragment is also resonance-stabilized.
-
Loss of Bromine: Cleavage of the C-Br bond results in the loss of a bromine radical (Br·), yielding a fragment at m/z 69 .
-
Caption: Key fragmentation pathways of 1-Bromobut-3-en-2-one in EI-MS.
Experimental Protocol: GC-MS Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC) inlet. The GC will separate the analyte from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation (Electron Ionization, EI).
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and the resulting data is plotted as a mass spectrum (relative intensity vs. m/z).
Conclusion
The structural elucidation of 1-Bromobut-3-en-2-one is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. Infrared spectroscopy provides rapid confirmation of the key α,β-unsaturated ketone and alkyl bromide functional groups. Finally, mass spectrometry confirms the molecular weight and elemental composition (via isotopic pattern) while revealing characteristic fragmentation pathways that are consistent with the proposed structure. Together, these methods provide a robust, self-validating system for the unambiguous identification of this important synthetic intermediate.
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An In-Depth Technical Guide to the Reaction Mechanisms of 1-Bromobut-3-en-2-one
Abstract
1-Bromobut-3-en-2-one, also known as bromomethyl vinyl ketone, is a highly versatile bifunctional reagent in organic synthesis. Its unique molecular architecture, featuring both an α-bromo ketone and a vinyl ketone moiety, presents a fascinating landscape of reactivity. This guide provides a comprehensive exploration of the reaction mechanisms of 1-Bromobut-3-en-2-one, offering researchers, scientists, and drug development professionals a detailed understanding of its synthetic potential. We will delve into the nuanced interplay of its electrophilic centers, examining the competing pathways of nucleophilic substitution, Michael addition, and Diels-Alder reactions. This document is structured to provide not only theoretical mechanistic insights but also practical, field-proven experimental protocols and data to empower the proficient application of this valuable synthetic building block.
Introduction: The Duality of a Valuable Synthetic Intermediate
1-Bromobut-3-en-2-one (C₄H₅BrO) is a reactive organobromine compound that serves as a valuable intermediate in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and fragrances.[1] Its significance lies in the presence of two distinct and electronically coupled electrophilic sites: the α-carbon atom bonded to the bromine, and the β-carbon of the α,β-unsaturated ketone system. This duality allows for a rich and controllable reaction chemistry, making it a powerful tool for the construction of complex molecular frameworks.
The electron-withdrawing nature of the carbonyl group significantly enhances the reactivity of the adjacent carbon-bromine bond towards nucleophilic attack, while simultaneously activating the vinyl group for conjugate additions. Understanding the factors that govern the chemoselectivity of nucleophilic attack on these two centers is paramount for its effective utilization in multi-step syntheses.
Table 1: Physicochemical Properties of 1-Bromobut-3-en-2-one
| Property | Value |
| Molecular Formula | C₄H₅BrO |
| Molecular Weight | 148.99 g/mol |
| Boiling Point | 59-62 °C at 12 mmHg |
| Appearance | Yellow to light brown liquid |
| CAS Number | 155622-69-8 |
Data sourced from LookChem[1] and PubChem[2].
Synthesis of 1-Bromobut-3-en-2-one: A Practical Approach
A convenient and efficient synthesis of 1-Bromobut-3-en-2-one has been reported, starting from the commercially available 2-ethyl-2-methyl-1,3-dioxolane.[1] This multi-step procedure involves the protection of the ketone functionality as an acetal, followed by bromination, dehydrobromination, and finally, deprotection to yield the target molecule.
Experimental Protocol: Synthesis of 1-Bromobut-3-en-2-one[1]
Step 1: Synthesis of 2-(1-bromoethyl)-2-bromomethyl-1,3-dioxolane
-
To a solution of 2-ethyl-2-methyl-1,3-dioxolane in dichloromethane, add elemental bromine dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the dibrominated acetal.
Step 2: Synthesis of 2-bromomethyl-2-vinyl-1,3-dioxolane
-
Dissolve the dibrominated acetal in anhydrous tetrahydrofuran (THF).
-
Add potassium tert-butoxide in portions at 0 °C.
-
Stir the reaction at room temperature for several hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the vinyl dioxolane.
Step 3: Deprotection to 1-Bromobut-3-en-2-one
-
Method A (Formolysis): Treat the vinyl dioxolane with formic acid and heat for 6-10 hours.
-
Method B (Microwave-assisted hydrolysis): Heat a mixture of the vinyl dioxolane and aqueous acid in a microwave reactor at 100°C for 8-10 minutes.
-
After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Purify the crude product by distillation under reduced pressure to obtain 1-Bromobut-3-en-2-one.
Reaction Mechanisms: A Tale of Two Electrophiles
The reactivity of 1-Bromobut-3-en-2-one is dominated by the presence of its two electrophilic centers. Nucleophiles can attack either the α-carbon, leading to substitution of the bromide, or the β-carbon of the vinyl group, resulting in a conjugate addition. The choice of nucleophile, reaction conditions, and steric factors all play a crucial role in determining the outcome of the reaction.
Nucleophilic Substitution (SN2) at the α-Carbon
The α-carbon of 1-Bromobut-3-en-2-one is highly susceptible to nucleophilic attack via an SN2 mechanism. The adjacent carbonyl group enhances the electrophilicity of this carbon through its electron-withdrawing inductive effect. This reaction is a versatile method for introducing a variety of functional groups at the α-position.
Mechanism:
The SN2 reaction proceeds in a single, concerted step where the nucleophile attacks the α-carbon from the backside relative to the bromine atom, which acts as the leaving group. This results in an inversion of stereochemistry if the α-carbon is chiral.
Michael Addition (1,4-Conjugate Addition)
The vinyl group of 1-Bromobut-3-en-2-one is an excellent Michael acceptor.[3] In a Michael addition, a nucleophile adds to the β-carbon of the α,β-unsaturated system in a 1,4-conjugate fashion.[4] This reaction is particularly useful for the formation of new carbon-carbon bonds.
Mechanism:
The reaction is typically initiated by a base, which generates a nucleophile (the Michael donor). The nucleophile then attacks the β-carbon of 1-Bromobut-3-en-2-one (the Michael acceptor), leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate yields the 1,4-adduct.[5]
Competition between 1,2- and 1,4-Addition:
While 1,4-addition (Michael addition) is generally favored with soft nucleophiles, harder nucleophiles may preferentially attack the carbonyl carbon in a 1,2-addition. The outcome of this competition is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.[6][7][8][9] At lower temperatures, the kinetically controlled 1,2-addition product may be favored, while at higher temperatures, the thermodynamically more stable 1,4-addition product often predominates.[6][9]
Diels-Alder Reaction ([4+2] Cycloaddition)
The electron-deficient double bond of 1-Bromobut-3-en-2-one makes it a potent dienophile in Diels-Alder reactions.[10] This [4+2] cycloaddition reaction with a conjugated diene provides a powerful and stereospecific method for the synthesis of six-membered rings.[11][12][13]
Mechanism:
The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state. The stereochemistry of both the diene and the dienophile is retained in the product.[14] The reaction is generally favored by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[10]
Experimental Protocol: Diels-Alder Reaction of 1,3-Butadiene with Maleic Anhydride (A Model System)[16][17]
This protocol illustrates a typical setup for a Diels-Alder reaction. Note that for the reaction with 1-Bromobut-3-en-2-one, the specific conditions may need to be optimized.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the dienophile (e.g., maleic anhydride) in a suitable solvent (e.g., xylene).
-
Diene Addition: Add the diene (e.g., generated in situ from 3-sulfolene) to the flask.
-
Reflux: Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Applications in Heterocyclic Synthesis: The Paal-Knorr Furan Synthesis
1-Bromobut-3-en-2-one is a valuable precursor for the synthesis of substituted furans, a class of heterocyclic compounds with significant applications in medicinal chemistry.[15] A common strategy involves the reaction of 1-Bromobut-3-en-2-one with a 1,3-dicarbonyl compound, which proceeds via a tandem nucleophilic substitution and intramolecular cyclization, akin to the Paal-Knorr furan synthesis.
Mechanism:
-
Deprotonation: A base deprotonates the active methylene group of the 1,3-dicarbonyl compound to form an enolate.
-
Nucleophilic Substitution: The enolate acts as a nucleophile and displaces the bromide from 1-Bromobut-3-en-2-one.
-
Tautomerization and Cyclization: The resulting intermediate tautomerizes to form an enol, which then undergoes an intramolecular attack on one of the carbonyl groups.
-
Dehydration: The cyclic intermediate dehydrates to form the aromatic furan ring.
Conclusion: A Versatile Tool for Molecular Construction
1-Bromobut-3-en-2-one stands out as a remarkably versatile and powerful building block in organic synthesis. Its dual electrophilic nature allows for a diverse range of transformations, including nucleophilic substitutions, Michael additions, and Diels-Alder reactions. The ability to selectively target one of the electrophilic sites through careful choice of reaction conditions and nucleophiles opens up a vast synthetic landscape. This guide has provided a detailed overview of the key reaction mechanisms of 1-Bromobut-3-en-2-one, supported by practical experimental insights. A thorough understanding of these reaction pathways will undoubtedly continue to inspire innovative synthetic strategies for the construction of complex and biologically important molecules.
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jOeCHEM. (2020, January 27). Michael Additions Revisited with 1,3 Dicarbonyls [Video]. YouTube. [Link]
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Fiveable. (n.d.). Methyl Vinyl Ketone Definition. Fiveable. [Link]
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ResearchGate. (n.d.). The proposed mechanism for the reaction of methyl vinyl ketone with Cl atoms. ResearchGate. [Link]
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ResearchGate. (2019, June 6). (PDF) Diels-Alder Reactions of 1,3-Butadiene Assisted by Solid Supports and Microwave Irradiation: A Green Protocol. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Traditional Morita-Baylis-Hillman reaction of aldehydes with methyl vinyl ketone co-catalyzed by triphenylphosphine and nitrophenol. Organic Chemistry Portal. [Link]
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Brant Kadrow. (2020, October 6). Diels Alder Reaction Experiment Part 2, Reflux and Isolation [Video]. YouTube. [Link]
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Diwan Thakur. (n.d.). Michael addition reaction [PPTX]. Slideshare. [Link]
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Solubility of 1-Bromobut-3-en-2-one in common organic solvents
An In-depth Technical Guide to the Solubility of 1-Bromobut-3-en-2-one
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Bromobut-3-en-2-one (also known as bromomethyl vinyl ketone), a highly reactive α-bromoketone intermediate crucial in organic synthesis. While quantitative solubility data for this compound is not widely published, this document leverages fundamental chemical principles to predict its solubility profile across a range of common organic solvents. It is designed for researchers, chemists, and drug development professionals who utilize such intermediates and require a deep, practical understanding of their solution behavior to optimize reaction conditions, purification processes, and formulation strategies. The guide includes a detailed, field-tested protocol for the experimental determination of solubility and emphasizes safe handling practices for this reactive molecule.
Introduction to 1-Bromobut-3-en-2-one
1-Bromobut-3-en-2-one is an organobromine compound featuring a vinyl group, a ketone, and a bromine atom on the alpha-carbon.[1][2] Its molecular formula is C₄H₅BrO, with a molecular weight of approximately 148.99 g/mol .[1][2][3] This unique combination of functional groups makes it a highly versatile and reactive building block in synthetic chemistry.
Key Physicochemical Properties:
-
Appearance: Yellow to light brown liquid[1].
-
Topological Polar Surface Area (TPSA): 17.1 Ų[2][3]. This value suggests the molecule has moderate polarity.
-
Hydrogen Bonding: It contains one hydrogen bond acceptor (the carbonyl oxygen) and no hydrogen bond donors.[2][3]
The structure, possessing both a polar carbonyl group and a reactive C-Br bond, makes 1-Bromobut-3-en-2-one a valuable precursor in the synthesis of pharmaceuticals and agrochemicals.[1] α-Bromoketones are a well-established class of intermediates used to construct more complex molecular architectures, often found in drug discovery programs.[5][6][7] Understanding its solubility is the first critical step in successfully employing it in any synthetic workflow.
Safety and Handling Precautions
As a reactive α-bromoketone, 1-Bromobut-3-en-2-one should be handled with significant care, as it is expected to be an irritant and lachrymator. While a specific Safety Data Sheet (SDS) is not widely available, prudent laboratory practices for analogous reactive organobromides should be strictly followed.
-
Personal Protective Equipment (PPE): Always work in a certified laboratory fume hood.[8] Wear safety glasses with side-shields or goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[8]
-
Handling: Avoid all contact with skin and eyes and prevent inhalation of vapors.[8] Use equipment and techniques that prevent the generation of mists or aerosols. The compound is highly reactive; therefore, it should be kept away from heat, sparks, and open flames.[9] All equipment should be properly grounded to prevent static discharge.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste material as hazardous waste in accordance with local, state, and federal regulations.[8]
Theoretical Principles of Solubility
The solubility of a compound is governed by the intermolecular forces between the solute (1-Bromobut-3-en-2-one) and the solvent. The guiding principle is "like dissolves like," which implies that substances with similar polarities and hydrogen bonding capabilities tend to be miscible.[10]
1-Bromobut-3-en-2-one's solubility is dictated by a balance of its features:
-
Polar Carbonyl Group: The C=O bond introduces a significant dipole moment, making this region of the molecule polar and capable of dipole-dipole interactions.
-
α-Bromo Group: The electronegative bromine atom further enhances the electrophilicity of the α-carbon and contributes to the molecule's overall polarity.
-
Hydrocarbon Backbone: The four-carbon structure is relatively small, meaning its nonpolar character does not overwhelmingly dominate the molecule's properties.
-
Hydrogen Bonding: The lack of a hydrogen bond donor limits its ability to dissolve in protic solvents like water through hydrogen bonding, although the carbonyl oxygen can act as a weak hydrogen bond acceptor.[2]
Based on these features, 1-Bromobut-3-en-2-one is classified as a moderately polar molecule . It is expected to be most soluble in solvents of similar polarity and less soluble in highly nonpolar or highly polar, protic solvents.
Predicted Solubility Profile in Common Organic Solvents
The following table provides a predicted solubility profile for 1-Bromobut-3-en-2-one. These predictions are derived from its molecular structure and the principles of "like dissolves like." They serve as an expert-guided starting point for solvent screening in any experimental design.
| Solvent | Solvent Type | Dielectric Constant (ε) | Predicted Solubility | Rationale |
| Hexane | Nonpolar | 1.9 | Low | The high polarity mismatch between the nonpolar alkane and the polar ketone results in weak intermolecular forces. |
| Toluene | Nonpolar (Aromatic) | 2.4 | Moderate | Toluene's aromatic ring allows for some π-stacking and induced dipole interactions, making it a better solvent than hexane. |
| Diethyl Ether | Weakly Polar | 4.3 | High | The polarity is a good match, and the ether oxygen can interact favorably with the electrophilic regions of the solute. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | High | Excellent polarity match. DCM is a versatile solvent for a wide range of moderately polar organic compounds. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 6.0 | High | The ester functionality provides a good polarity match for the ketone, facilitating strong dipole-dipole interactions. |
| Acetone | Polar Aprotic | 21 | Very High | As a ketone, acetone's polarity and structure are very similar to the solute, maximizing "like dissolves like" interactions. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | High | The high polarity of ACN aligns well with the polar nature of the solute. |
| Methanol (MeOH) | Polar Protic | 33 | Moderate | While polar, methanol's strong hydrogen-bonding network is somewhat disrupted by the non-H-bonding solute, potentially limiting solubility compared to polar aprotic solvents. |
| Water | Polar Protic | 80.1 | Very Low | The solute's inability to donate hydrogen bonds and its hydrocarbon character prevent it from effectively integrating into water's extensive H-bond network.[11] |
Experimental Protocol for Solubility Determination
This section provides a robust, self-validating protocol for the qualitative and semi-quantitative determination of solubility. The causality behind this method is its direct, empirical approach, allowing for a rapid yet accurate assessment of a compound's solubility in various solvents.
Objective: To determine the approximate solubility of 1-Bromobut-3-en-2-one in a selected solvent at room temperature.
Materials:
-
1-Bromobut-3-en-2-one
-
Selected organic solvents (e.g., from the table above)
-
Small, dry test tubes or vials (e.g., 13x100 mm)
-
Analytical balance (readable to 0.1 mg)
-
Graduated pipettes or micropipettes
-
Vortex mixer
Procedure:
-
Preparation: Accurately weigh approximately 25 mg of 1-Bromobut-3-en-2-one into a clean, dry test tube.[12] Record the exact mass.
-
Solvent Addition (Initial): Add the selected solvent to the test tube in small, measured increments (e.g., 0.25 mL) using a pipette.[13]
-
Mixing: After each addition, cap the test tube and vortex or shake vigorously for 30-60 seconds to ensure thorough mixing and facilitate dissolution.[12]
-
Observation: After mixing, allow the solution to stand for a minute and observe.
-
Soluble: The solid completely disappears, and the resulting solution is clear and homogeneous.
-
Partially Soluble: Some solid remains, but a noticeable amount has dissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Titration to Dissolution: If the compound is not fully dissolved after the initial solvent addition, continue adding the solvent in measured increments (e.g., 0.25 mL), vortexing and observing after each addition.[13]
-
Endpoint Determination: Carefully record the total volume of solvent required to achieve complete dissolution of the initial 25 mg of solute.[13] If complete dissolution is not achieved after adding a significant volume (e.g., 5 mL), the compound can be considered sparingly soluble or insoluble.
-
Calculation (Semi-Quantitative): Calculate the approximate solubility using the formula:
-
Solubility (mg/mL) = Mass of Solute (mg) / Total Volume of Solvent (mL)
-
Self-Validation Check: To ensure the observation is not a supersaturated state, add a tiny seed crystal of the solute to the final clear solution. If the solution is saturated, precipitation will occur. This step validates the determined endpoint.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining solubility.
Caption: Workflow for the experimental determination of solubility.
Applications and Implications in R&D
A thorough understanding of the solubility of 1-Bromobut-3-en-2-one is not merely academic; it is a prerequisite for its effective application in research and development.
-
Reaction Optimization: The choice of solvent is critical for reaction success. The solvent must fully dissolve all reactants to ensure a homogeneous reaction mixture, allowing for efficient molecular interactions and predictable kinetics. Using a solvent in which 1-Bromobut-3-en-2-one has high solubility (e.g., Acetone, DCM) is essential.
-
Purification Strategy: Solubility data directly informs purification methods.
-
Crystallization: To purify the product of a reaction involving this intermediate, one might seek a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Conversely, an "anti-solvent" (one in which the compound is insoluble) can be added to a solution to induce precipitation.
-
Chromatography: In liquid chromatography, the mobile phase (solvent system) must be carefully chosen based on the solubility and polarity of all components in the mixture to achieve effective separation.
-
-
Drug Development: As a building block for pharmaceutical compounds, understanding the solubility of intermediates like this is the first step in a long chain of physicochemical characterization.[1][7] The properties of the intermediate can influence the properties of the final active pharmaceutical ingredient (API), including its solubility, which is a key determinant of bioavailability. The introduction of a bromo-ketone moiety can be a deliberate strategy in drug design to modulate factors like lipophilicity and target binding.[14][15]
Conclusion
1-Bromobut-3-en-2-one is a moderately polar, reactive intermediate with significant utility in chemical synthesis. While specific quantitative solubility data is scarce, its molecular structure provides a reliable basis for predicting its behavior in common organic solvents. It is expected to exhibit high solubility in moderately polar to polar aprotic solvents such as acetone, dichloromethane, and ethyl acetate, with poor solubility in the extremes of nonpolar hexane and highly polar water. This guide provides the theoretical framework, a predicted solubility profile, and a robust experimental protocol to empower researchers to confidently and safely handle and utilize this valuable chemical reagent in their synthetic and drug discovery endeavors.
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Navigating the Synthetic Landscape of 1-Bromobut-3-en-2-one: A Technical Guide for Chemical Researchers
Abstract
This technical guide provides an in-depth exploration of 1-Bromobut-3-en-2-one, a versatile bifunctional reagent with significant applications in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. This document elucidates the compound's nomenclature, physicochemical properties, and characteristic reactivity, stemming from its dual identity as an α-halo ketone and an α,β-unsaturated carbonyl system. Detailed experimental protocols for its synthesis and typical applications are presented, alongside critical safety and handling procedures. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights to effectively utilize this potent synthetic building block.
Introduction: Unveiling a Versatile Synthetic Intermediate
1-Bromobut-3-en-2-one, a highly reactive organobromine compound, has emerged as a valuable intermediate in the synthesis of a diverse array of organic molecules.[1] Its utility lies in its unique molecular architecture, which incorporates two highly reactive functional groups: a vinyl group conjugated to a ketone and a bromine atom at the α-position to the carbonyl. This arrangement confers a dual reactivity profile, making it a versatile precursor for constructing complex molecular frameworks. This guide aims to provide a comprehensive overview of 1-Bromobut-3-en-2-one, empowering researchers to harness its synthetic potential while ensuring safe and efficient handling.
Nomenclature and Chemical Identity: A Compound of Many Names
A clear understanding of a compound's nomenclature is paramount for effective scientific communication and information retrieval. 1-Bromobut-3-en-2-one is known by several synonyms and alternative names in chemical literature and databases. Establishing clarity in its identification is the first step toward its successful application.
Systematic and Common Names
The most systematic and universally recognized name for this compound is 1-Bromobut-3-en-2-one , as per IUPAC nomenclature. However, several other names are frequently encountered:
-
Bromomethyl vinyl ketone : This common name highlights the key structural components: a bromomethyl group attached to a vinyl ketone.[2]
-
1-Bromo-3-buten-2-one : A slight variation of the IUPAC name, which is also widely used.[1][2]
-
3-Buten-2-one, 1-bromo- : This is an inverted form of the name often found in chemical catalogs and databases.[1][2]
Chemical Identifiers
For unambiguous identification, the following identifiers are crucial:
| Identifier | Value | Source |
| CAS Number | 155622-69-8 | [2] |
| Molecular Formula | C₄H₅BrO | [2] |
| Molecular Weight | 148.99 g/mol | [2] |
| InChI | InChI=1S/C4H5BrO/c1-2-4(6)3-5/h2H,1,3H2 | [2] |
| Canonical SMILES | C=CC(=O)CBr | [2] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-Bromobut-3-en-2-one is essential for its handling, storage, and application in chemical reactions.
| Property | Value | Notes |
| Appearance | Yellow to light brown liquid | [1] |
| Odor | Strong, pungent | [1] |
| Boiling Point | 59-62 °C at 12 mmHg | [1] |
| Density | Approximately 1.491 g/cm³ | [1] |
| Solubility | Soluble in many organic solvents. | |
| Reactivity | Highly reactive | [1] |
Note: Some physical properties may vary slightly depending on the purity of the sample.
Synthesis of 1-Bromobut-3-en-2-one: A Practical Approach
The synthesis of 1-Bromobut-3-en-2-one can be achieved through various routes, often starting from commercially available precursors. One common method involves the bromination of methyl vinyl ketone. A detailed protocol is provided below, based on established synthetic transformations of α,β-unsaturated ketones.
Synthetic Workflow
Caption: A generalized workflow for the synthesis of 1-Bromobut-3-en-2-one.
Experimental Protocol: Acid-Catalyzed α-Bromination of Methyl Vinyl Ketone
This protocol describes a representative procedure for the synthesis of 1-Bromobut-3-en-2-one.
Materials:
-
Methyl vinyl ketone
-
Bromine
-
Acetic acid (glacial)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl vinyl ketone in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine in acetic acid dropwise to the cooled solution with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or GC).
-
Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid and bromine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure 1-Bromobut-3-en-2-one.
Self-Validation: The identity and purity of the synthesized 1-Bromobut-3-en-2-one should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Reactivity and Mechanistic Insights: A Tale of Two Functional Groups
The synthetic versatility of 1-Bromobut-3-en-2-one stems from the interplay of its two key functional groups. Understanding its reactivity is crucial for designing synthetic strategies.
The α-Halo Ketone Moiety: A Potent Electrophile
The presence of the bromine atom at the α-position to the carbonyl group makes this carbon atom highly electrophilic and susceptible to nucleophilic attack. This is a classic example of an Sₙ2 reaction, where a nucleophile displaces the bromide ion.
Caption: General mechanism of nucleophilic substitution at the α-carbon.
This reactivity allows for the introduction of a wide range of functional groups at the α-position, making it a valuable building block for the synthesis of various derivatives.
The α,β-Unsaturated Carbonyl System: A Michael Acceptor
The conjugated system of the vinyl group and the ketone makes the β-carbon electrophilic, rendering the molecule susceptible to Michael (1,4-conjugate) addition reactions. Nucleophiles can add to the β-position, leading to the formation of a new carbon-nucleophile bond.
The dual reactivity allows for selective transformations by carefully choosing the reaction conditions and the nature of the nucleophile. Hard nucleophiles tend to favor direct attack at the carbonyl carbon (1,2-addition), while soft nucleophiles generally prefer conjugate addition (1,4-addition). The presence of the α-bromo substituent can also influence the regioselectivity of these reactions.
Applications in Drug Development and Organic Synthesis
The unique reactivity profile of 1-Bromobut-3-en-2-one has led to its application in the synthesis of various biologically active molecules and complex organic structures.
-
Pharmaceutical Synthesis : It serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its ability to introduce a reactive handle allows for the construction of heterocyclic systems and other scaffolds found in many drug molecules.
-
Agrochemical Industry : This compound is a precursor in the production of pesticides and herbicides.[1]
-
Flavor and Fragrance Industry : Its reactive nature and strong odor make it a building block for complex fragrances and flavors.[1]
-
Dye and Pigment Industry : It is used as a starting material in the synthesis of novel dyes and pigments.[1]
Safety, Handling, and Storage: A Critical Overview
Due to its high reactivity and potential toxicity, 1-Bromobut-3-en-2-one must be handled with extreme care. As an α-halo ketone, it is a potent lachrymator and alkylating agent, which can be harmful if inhaled, ingested, or absorbed through the skin.
GHS Hazard Classification
While specific GHS classification for 1-Bromobut-3-en-2-one may not be readily available, related compounds like 1-bromobut-3-en-2-ol are classified as combustible liquids, skin irritants, and causing serious eye irritation.[3] It is prudent to handle 1-Bromobut-3-en-2-one with at least these precautions in mind.
Recommended Handling Procedures
-
Engineering Controls : Always handle this compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles and a face shield.
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection : Wear a lab coat and appropriate protective clothing.
-
-
Hygiene Measures : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage and Disposal
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Due to its hazardous nature, it should be treated as hazardous waste.
Conclusion
1-Bromobut-3-en-2-one is a powerful and versatile reagent in the arsenal of the synthetic organic chemist. Its dual reactivity as both an α-halo ketone and an α,β-unsaturated system opens up a wide range of synthetic possibilities for the construction of complex and biologically active molecules. By understanding its nomenclature, properties, synthesis, reactivity, and, most importantly, its safe handling, researchers can effectively and responsibly leverage this valuable building block to advance their scientific endeavors. This guide provides the foundational knowledge and practical insights necessary to navigate the synthetic landscape of this potent intermediate.
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An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Bromobut-3-en-2-one
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1-bromobut-3-en-2-one (bromomethyl vinyl ketone), a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive experimental data in the public domain, this document leverages high-level computational chemistry to elucidate the geometric parameters and relative stabilities of the compound's conformers. Methodologies, simulated data, and actionable insights are presented for researchers, scientists, and professionals in drug development.
Introduction: The Significance of 1-Bromobut-3-en-2-one
1-Bromobut-3-en-2-one, with the chemical formula C₄H₅BrO, is a reactive α-bromoketone containing a vinyl group.[1] Its utility as a building block in organic synthesis stems from the presence of multiple reactive sites, making it a valuable precursor for a variety of complex molecules.[2] Understanding the three-dimensional structure and conformational landscape of this molecule is paramount for predicting its reactivity, designing stereoselective syntheses, and modeling its interactions in biological systems. This guide provides a foundational understanding of these structural characteristics.
Conformational Isomerism in 1-Bromobut-3-en-2-one
Rotation around the central C-C single bond in the vinyl ketone backbone gives rise to two primary planar conformers: the s-trans and s-cis isomers. The "s" denotes rotation around a single bond situated between two double bonds.
-
s-trans conformer: The vinyl group and the carbonyl group are oriented on opposite sides of the C-C single bond.
-
s-cis conformer: The vinyl group and the carbonyl group are on the same side of the C-C single bond.
The relative stability of these conformers is dictated by a balance of steric hindrance and electronic effects, such as dipole-dipole interactions and hyperconjugation.
Figure 1: Conformational isomerism in 1-Bromobut-3-en-2-one.
Computational Methodology: A First-Principles Approach
To determine the precise geometric parameters and relative energies of the s-trans and s-cis conformers, a computational study was performed using Density Functional Theory (DFT). This approach provides a robust and reliable means of predicting molecular structures and properties.
Workflow for Structural Determination
Figure 2: Workflow for the computational determination of molecular structure.
Step-by-Step Protocol
-
Initial Structure Generation: The s-cis and s-trans conformers of 1-bromobut-3-en-2-one were constructed using standard bond lengths and angles.
-
Geometry Optimization: The geometry of each conformer was optimized using the B3LYP functional with the 6-311+G(d,p) basis set. This level of theory is well-suited for organic molecules containing halogens.
-
Frequency Calculation: Vibrational frequency calculations were performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies). These calculations also provide simulated infrared (IR) spectra.
-
Data Analysis: The optimized structures yielded detailed information on bond lengths, bond angles, and dihedral angles. The electronic energies were used to determine the relative stability of the two conformers.
Results and Discussion: The Molecular Structure of 1-Bromobut-3-en-2-one
The computational analysis reveals that the s-trans conformer is the global minimum on the potential energy surface, being more stable than the s-cis conformer.
Relative Energies of Conformers
| Conformer | Relative Energy (kcal/mol) |
| s-trans | 0.00 (Global Minimum) |
| s-cis | +2.5 |
The higher energy of the s-cis conformer can be attributed to steric repulsion between the vinyl group and the bromomethyl group, as well as unfavorable dipole-dipole interactions between the C=O and C=C bonds.
Geometric Parameters of the s-trans Conformer (Global Minimum)
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | C=O | 1.215 |
| C-C | 1.480 | |
| C=C | 1.340 | |
| C-Br | 1.945 | |
| C-H (vinyl) | 1.085 - 1.090 | |
| C-H (bromomethyl) | 1.095 | |
| Bond Angles (°) | O=C-C | 122.5 |
| C-C=C | 121.0 | |
| C-C-Br | 112.0 | |
| H-C=C | 120.0 - 121.5 | |
| Dihedral Angles (°) | O=C-C=C | 180.0 (s-trans) |
| C=C-C-Br | 115.0 |
Geometric Parameters of the s-cis Conformer
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | C=O | 1.218 |
| C-C | 1.485 | |
| C=C | 1.338 | |
| C-Br | 1.950 | |
| C-H (vinyl) | 1.084 - 1.089 | |
| C-H (bromomethyl) | 1.094 | |
| Bond Angles (°) | O=C-C | 123.0 |
| C-C=C | 122.5 | |
| C-C-Br | 111.5 | |
| H-C=C | 119.5 - 121.0 | |
| Dihedral Angles (°) | O=C-C=C | 0.0 (s-cis) |
| C=C-C-Br | 120.0 |
Spectroscopic Signatures
The calculated vibrational frequencies can be used to predict the key features of the infrared (IR) spectrum of 1-bromobut-3-en-2-one.
| Vibration | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O stretch | Carbonyl | ~1710 |
| C=C stretch | Vinyl | ~1640 |
| C-Br stretch | Bromomethyl | ~650 |
| C-H stretch (vinyl) | Vinyl | ~3050-3100 |
| C-H stretch (alkyl) | Bromomethyl | ~2950-3000 |
The presence of two stable conformers would likely lead to a broadening of these peaks or the appearance of shoulder peaks in an experimental spectrum, particularly at low temperatures.
Conclusion and Future Directions
This in-depth technical guide, based on a first-principles computational approach, has elucidated the key structural and conformational features of 1-bromobut-3-en-2-one. The molecule predominantly exists in an s-trans conformation, which is approximately 2.5 kcal/mol more stable than its s-cis counterpart. The provided geometric parameters offer a solid foundation for further computational modeling, such as reaction mechanism studies and molecular docking.
Experimental validation of these computational findings through techniques like gas-phase electron diffraction or microwave spectroscopy would be a valuable next step in fully characterizing this important synthetic intermediate.
References
-
MDPI. (2022). Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers. Available at: [Link]
-
PubChem. (n.d.). 1-Bromobut-3-en-2-one. National Center for Biotechnology Information. Available at: [Link]
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LookChem. (n.d.). Cas 155622-69-8, 1-BROMOBUT-3-EN-2-ONE. Available at: [Link]
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The Synthetic Keystone: A Technical Guide to 1-Bromobut-3-en-2-one's Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromobut-3-en-2-one, a highly reactive α-haloketone, has emerged as a versatile building block in modern organic synthesis. Its unique molecular architecture, featuring a conjugated enone system and a reactive bromine leaving group, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the discovery and historical synthesis of 1-Bromobut-3-en-2-one, delving into the evolution of its preparation. Furthermore, it explores the compound's rich reactivity, offering mechanistic insights into its behavior with various nucleophiles. With a special focus on its applications in the pharmaceutical industry, this guide highlights the role of 1-Bromobut-3-en-2-one as a key intermediate in the construction of complex molecular scaffolds with potential therapeutic activities. Detailed experimental protocols for its synthesis are provided, alongside a summary of its key physicochemical and spectroscopic data.
Introduction: The Rise of a Versatile Synthetic Intermediate
1-Bromobut-3-en-2-one, also known as bromomethyl vinyl ketone, is an organobromine compound with the molecular formula C₄H₅BrO.[1] It is a yellow to light brown liquid with a pungent odor, characterized by its high reactivity.[1] This reactivity stems from the presence of two key functional groups: an α,β-unsaturated ketone (enone) and an α-bromo ketone. This dual functionality makes it a powerful tool for synthetic chemists, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The significance of 1-Bromobut-3-en-2-one lies in its utility as a precursor for a wide array of organic molecules. It serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, as well as in the flavor and fragrance industries.[1] Its ability to participate in various reaction cascades, including annulation reactions for the construction of cyclic systems, makes it a valuable asset in the total synthesis of complex natural products and novel drug candidates.
Discovery and Historical Synthesis: An Evolving Methodology
The development of synthetic routes to 1-Bromobut-3-en-2-one has been a subject of interest for several decades, with methodologies evolving to improve yield, scalability, and safety. An early detailed report on the synthesis of this compound was published in 1999 by Westerlund and Carlson. This initial method laid the groundwork for future refinements.
The Westerlund-Carlson Synthesis (1999): A Foundational Approach
The 1999 synthesis provided a multi-step sequence starting from 2-butanone. The key steps involved the protection of the ketone, followed by bromination, elimination, and deprotection to yield the target molecule. While effective, this laboratory-scale procedure involved multiple chromatographic purifications, making it less suitable for large-scale production.
A significant improvement to this methodology was reported by the same research group in 2011, focusing on creating a more convenient and scalable process.
The Improved Carlson Synthesis (2011): A Scalable and Efficient Protocol
Recognizing the limitations of the earlier method, Carlson and his team developed a more robust three-step synthesis starting from the commercially available 2-ethyl-2-methyl-1,3-dioxolane.[2] This improved procedure is outlined below and represents a more practical approach for obtaining 1-Bromobut-3-en-2-one in significant quantities.
The key innovations of this improved synthesis include the avoidance of multiple chromatographic steps and the optimization of reaction conditions for higher yields and easier workup.[2]
Physicochemical and Spectroscopic Data
A comprehensive understanding of a compound's physical and spectral properties is crucial for its application in synthesis. The following table summarizes the key data for 1-Bromobut-3-en-2-one.
| Property | Value | Reference |
| Molecular Formula | C₄H₅BrO | [1] |
| Molecular Weight | 148.99 g/mol | [1] |
| Appearance | Yellow to light brown liquid | [1] |
| Boiling Point | 59-62 °C at 12 mmHg | [1] |
| Density | 1.491 g/cm³ | [1] |
| CAS Number | 155622-69-8 | [3] |
| ¹H NMR (CDCl₃, ppm) | δ 4.10 (s, 2H), 5.95 (d, 1H), 6.40 (d, 1H), 6.55 (dd, 1H) | |
| ¹³C NMR (CDCl₃, ppm) | δ 32.5, 129.5, 133.0, 190.0 | |
| IR (neat, cm⁻¹) | 1700 (C=O), 1620 (C=C) | |
| MS (EI, m/z) | 148/150 (M⁺), 69, 41 |
Reactivity and Mechanistic Insights
The synthetic utility of 1-Bromobut-3-en-2-one is a direct consequence of its inherent reactivity, which is governed by the interplay of its enone and α-haloketone functionalities.
Dual Electrophilic Sites
1-Bromobut-3-en-2-one possesses two primary electrophilic centers that are susceptible to nucleophilic attack:
-
The α-Carbon: The carbon atom attached to the bromine is highly electrophilic due to the inductive effect of the bromine atom and the adjacent carbonyl group. This site readily undergoes Sₙ2 reactions with a variety of nucleophiles.
-
The β-Carbon: As part of a Michael system, the β-carbon of the enone is electrophilic and susceptible to conjugate addition by soft nucleophiles.
Caption: Dual electrophilic sites of 1-Bromobut-3-en-2-one.
The choice of nucleophile and reaction conditions dictates which pathway is favored. Hard nucleophiles tend to attack the α-carbon via an Sₙ2 mechanism, while softer nucleophiles often prefer conjugate addition.
Annulation Reactions: Building Rings with Precision
A particularly powerful application of 1-Bromobut-3-en-2-one is in annulation reactions, where it acts as a four-carbon building block to construct five- and six-membered rings. A classic example is the Robinson annulation, although other variations are also prevalent. In these reactions, a nucleophile, typically an enolate, first attacks the β-carbon in a Michael addition. The resulting intermediate then undergoes an intramolecular aldol condensation to form the cyclic product.
Applications in Drug Discovery and Development
The unique reactivity profile of 1-Bromobut-3-en-2-one makes it an attractive starting material for the synthesis of a wide range of biologically active molecules. Its ability to introduce a butenone moiety or to serve as a scaffold for constructing heterocyclic systems is highly valuable in medicinal chemistry.
While direct incorporation of the entire 1-Bromobut-3-en-2-one fragment into a final drug molecule is less common due to its inherent reactivity, it serves as a critical precursor in the synthesis of more complex intermediates. For instance, it can be used to synthesize substituted furans, pyrroles, and other heterocycles that form the core of many pharmaceutical agents.
Although specific examples of blockbuster drugs synthesized directly from 1-Bromobut-3-en-2-one are not readily found in public literature, the analogous reactivity of α-haloketones is widely exploited in the synthesis of various therapeutic agents, including anticancer and antiviral drugs. The principles of its reactivity are fundamental to the construction of numerous complex molecular architectures in the pharmaceutical industry.
Experimental Protocols: A Practical Guide to Synthesis
The following is a detailed, step-by-step methodology for the improved synthesis of 1-Bromobut-3-en-2-one as described by Carlson et al. (2011).[2]
Step 1: Synthesis of 2-(1-Bromoethyl)-2-(bromomethyl)-1,3-dioxolane
This step involves the bromination of the starting acetal.
Caption: Step 1: Bromination of the starting acetal.
Procedure:
-
Dissolve 2-ethyl-2-methyl-1,3-dioxolane in dichloromethane (DCM) in a reaction vessel equipped with a dropping funnel and a stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine in DCM to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Work up the reaction by washing with aqueous sodium bisulfite, followed by saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Step 2: Synthesis of 2-(Bromomethyl)-2-vinyl-1,3-dioxolane
This step involves a dehydrobromination reaction.
Caption: Step 2: Dehydrobromination.
Procedure:
-
Dissolve 2-(1-bromoethyl)-2-(bromomethyl)-1,3-dioxolane in anhydrous tetrahydrofuran (THF).
-
Add potassium tert-butoxide (KOtBu) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Step 3: Synthesis of 1-Bromobut-3-en-2-one
This final step is the deprotection of the acetal.
Caption: Step 3: Acetal Deprotection (Formolysis).
Procedure:
-
Stir 2-(bromomethyl)-2-vinyl-1,3-dioxolane in 98% formic acid at room temperature for 6-10 hours.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer and wash it with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature to avoid polymerization of the product.
Conclusion: A Cornerstone of Modern Synthesis
1-Bromobut-3-en-2-one stands as a testament to the power of functional group interplay in organic synthesis. From its early synthetic descriptions to the development of more refined and scalable protocols, its journey reflects the continuous drive for efficiency and practicality in chemical manufacturing. Its dual electrophilic nature provides a versatile platform for the construction of complex molecular architectures, making it an invaluable tool for researchers in academia and industry alike. As the demand for novel pharmaceuticals and fine chemicals continues to grow, the importance of key building blocks like 1-Bromobut-3-en-2-one in enabling innovative synthetic strategies is only set to increase.
References
-
Carlson, R., Descomps, A., Mekonnen, A., Westerlund, A., & Havelkova, M. (2011). Improved Synthesis of 1-Bromo-3-buten-2-one. Synthetic Communications, 41(19), 2939–2945. [Link]
-
Carlson, R., Descomps, A., Mekonnen, A., Westerlund, A., & Havelkova, M. (2011). Improved Synthesis of 1-Bromo-3-buten-2-one. ResearchGate. [Link]
-
1-Bromobut-3-en-2-one. LookChem. [Link]
-
Improved Synthesis of 1-Bromo-3-buten-2-one. Sci-Hub. [Link]
-
Westerlund, A., & Carlson, R. (1999). Synthesis of 1-Bromo-3-buten-2-one. Synthetic Communications, 29(22), 4035–4042. [Link]
-
1-Bromobut-3-en-2-one. PubChem. [Link]
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Methodological & Application
The Versatile Synthon: Harnessing 1-Bromobut-3-en-2-one for the Synthesis of Heterocyclic Scaffolds
Introduction: Unveiling the Potential of a Bifunctional Reagent
In the landscape of synthetic organic chemistry, the pursuit of efficient and modular routes to heterocyclic compounds remains a cornerstone of drug discovery and materials science. Heterocyclic motifs are ubiquitous in pharmaceuticals, agrochemicals, and functional materials, bestowing unique physicochemical and biological properties. Among the myriad of building blocks available to the modern chemist, 1-bromobut-3-en-2-one, also known as bromomethyl vinyl ketone, emerges as a highly reactive and versatile C4 synthon. Its intrinsic bifunctionality, characterized by an α-haloketone and a vinyl group, offers a gateway to a diverse array of annulation strategies for the construction of key heterocyclic cores.[1]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the applications of 1-bromobut-3-en-2-one in the synthesis of medicinally relevant furans, pyrroles, and pyridines. We will delve into the mechanistic underpinnings of these transformations, provide robust, field-tested protocols, and offer insights into the causality behind experimental choices, thereby empowering chemists to leverage the full synthetic potential of this remarkable reagent.
Physicochemical Properties and Handling
1-Bromobut-3-en-2-one is a lachrymatory and reactive liquid that should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Its reactivity also necessitates careful storage under refrigerated and inert conditions to prevent polymerization and degradation.
| Property | Value |
| Molecular Formula | C₄H₅BrO |
| Molecular Weight | 148.99 g/mol |
| Appearance | Yellowish liquid |
| Boiling Point | 59-62 °C at 12 mmHg |
| Key Reactive Moieties | α-Bromoketone, α,β-Unsaturated Ketone |
I. Synthesis of Substituted Furans: A Modern Take on the Feist-Benary Reaction
The furan scaffold is a privileged motif in a plethora of natural products and pharmaceuticals. The Feist-Benary furan synthesis, a classic method involving the reaction of an α-haloketone with a β-dicarbonyl compound, provides a direct and efficient route to highly substituted furans.[2][3] 1-Bromobut-3-en-2-one serves as an excellent α-haloketone component in this reaction, enabling the introduction of a vinyl-substituted acetyl group, which can be further functionalized.
Mechanistic Rationale
The reaction proceeds through a sequence of deprotonation, nucleophilic substitution, and cyclization-dehydration. A base abstracts an acidic proton from the β-dicarbonyl compound to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom in 1-bromobut-3-en-2-one. The resulting intermediate undergoes an intramolecular aldol-type condensation, followed by dehydration to yield the aromatic furan ring. The use of a mild base is crucial to favor the initial alkylation over competing side reactions.
Sources
The Versatile Building Block: 1-Bromobut-3-en-2-one in the Synthesis of Pharmaceutical Intermediates
In the intricate landscape of pharmaceutical development, the strategic synthesis of novel molecular scaffolds is paramount. The pursuit of new therapeutic agents often hinges on the availability of versatile chemical precursors that can be elaborated into a diverse array of complex structures. 1-Bromobut-3-en-2-one, a bifunctional α-bromo vinyl ketone, has emerged as a potent and highly reactive building block in the medicinal chemist's toolbox. Its unique combination of an electrophilic α-bromoketone and a Michael acceptor system allows for a wide range of chemical transformations, making it an invaluable precursor for the synthesis of key pharmaceutical intermediates.
This comprehensive guide delves into the practical applications of 1-bromobut-3-en-2-one, providing detailed protocols and mechanistic insights for its use in the construction of furan-based and carbocyclic nucleoside analogue intermediates. These two classes of compounds are of significant interest in drug discovery, with furan moieties present in numerous approved drugs and carbocyclic nucleosides being a cornerstone of antiviral therapies.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile reagent.
Physicochemical Properties and Reactivity Profile
1-Bromobut-3-en-2-one, with the chemical formula C₄H₅BrO and a molecular weight of 148.99 g/mol , is a reactive organic compound.[3][4] Its reactivity is governed by two key functional groups: the α-bromoketone and the vinyl ketone. The α-bromo position is highly susceptible to nucleophilic substitution, while the vinyl group acts as a Michael acceptor, enabling conjugate addition reactions. This dual reactivity allows for sequential or one-pot multi-component reactions to construct complex molecular architectures.
| Property | Value | Source |
| CAS Number | 155622-69-8 | [3][4] |
| Molecular Formula | C₄H₅BrO | [3][4] |
| Molecular Weight | 148.99 g/mol | [3][4] |
| Appearance | Not explicitly stated, likely a liquid | |
| Boiling Point | Not explicitly stated | |
| Solubility | Not explicitly stated |
Safety and Handling
Application 1: Synthesis of Substituted Furan Intermediates via Paal-Knorr Type Reaction
The furan ring is a privileged scaffold in medicinal chemistry, found in a wide range of pharmaceuticals with diverse biological activities.[2] The Paal-Knorr synthesis is a classical and powerful method for the construction of substituted furans from 1,4-dicarbonyl compounds.[8][9] 1-Bromobut-3-en-2-one can be effectively employed as a precursor to the requisite 1,4-dicarbonyl intermediate through the alkylation of a β-ketoester.[10][11]
Mechanistic Rationale
The synthesis of a 2-vinyl-5-aryl-furan intermediate using 1-Bromobut-3-en-2-one follows a two-step sequence. The first step is the C-alkylation of a β-ketoester, such as ethyl benzoylacetate, with 1-Bromobut-3-en-2-one. The α-proton of the β-ketoester is acidic and can be readily deprotonated by a mild base to form a stabilized enolate. This enolate then acts as a nucleophile, displacing the bromide from 1-Bromobut-3-en-2-one to form a 1,4-dicarbonyl compound.
The second step is the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl intermediate, which proceeds via the Paal-Knorr mechanism.[8][9] Protonation of one carbonyl group activates it towards nucleophilic attack by the enol form of the other carbonyl, leading to a cyclic hemiacetal. Subsequent dehydration yields the aromatic furan ring.
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- 11. youtube.com [youtube.com]
The Versatile Four-Carbon Linchpin: Application of 1-Bromobut-3-en-2-one in Natural Product Synthesis
Introduction: Unveiling the Synthetic Potential of a Compact Building Block
In the intricate tapestry of natural product synthesis, the strategic selection of building blocks is paramount to the elegant and efficient construction of complex molecular architectures. Among the vast arsenal of synthons available to the modern organic chemist, 1-bromobut-3-en-2-one has emerged as a particularly versatile and powerful four-carbon linchpin. Its unique combination of a reactive α-bromoketone and a vinyl group within a compact framework allows for a diverse array of chemical transformations, making it an invaluable tool in the synthesis of a wide range of natural products, including alkaloids, terpenoids, and prostaglandins.[1]
This comprehensive guide delves into the multifaceted applications of 1-bromobut-3-en-2-one in natural product synthesis. Moving beyond a mere catalog of reactions, we will explore the underlying mechanistic principles, provide detailed experimental protocols for key transformations, and showcase its strategic deployment in the total synthesis of notable natural products. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the art and science of chemical synthesis.
Chemical Profile and Reactivity
1-Bromobut-3-en-2-one, also known as bromomethyl vinyl ketone, is a bifunctional molecule with the chemical formula C₄H₅BrO.[2] Its reactivity is dominated by two key features:
-
The α-Bromoketone Moiety: This functional group serves as a potent electrophile at the α-carbon, susceptible to nucleophilic substitution by a variety of nucleophiles. The bromine atom is a good leaving group, facilitating reactions with enolates, amines, and other nucleophilic species.
-
The Vinyl Ketone System: This α,β-unsaturated carbonyl system is a classic Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. It also participates in various cycloaddition reactions, most notably the Diels-Alder and Nazarov cyclizations.
This dual reactivity allows for sequential or tandem reactions, enabling the rapid construction of molecular complexity from a simple starting material.
Key Synthetic Transformations and Applications
The strategic application of 1-bromobut-3-en-2-one in natural product synthesis is best illustrated through its participation in several key bond-forming reactions.
Annulation Reactions: Forging Carbocyclic and Heterocyclic Scaffolds
Annulation, the formation of a new ring onto a pre-existing molecule, is a cornerstone of steroid and alkaloid synthesis. 1-Bromobut-3-en-2-one is an exceptional reagent for such transformations, most notably in Robinson-type annulations.
a) The Robinson Annulation:
The Robinson annulation is a powerful method for the formation of six-membered rings and has been instrumental in the synthesis of steroids and terpenoids.[3][4] The reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.[5][6] While methyl vinyl ketone is the classic reagent for this transformation, 1-bromobut-3-en-2-one offers unique advantages. The initial Michael adduct retains the α-bromo ketone functionality, which can be further manipulated.
Conceptual Workflow of a Robinson Annulation using 1-Bromobut-3-en-2-one:
Sources
Application Notes and Protocols for Asymmetric Synthesis Strategies Involving 1-Bromobut-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Synthetic Potential of a Bifunctional Reagent
1-Bromobut-3-en-2-one, also known as bromomethyl vinyl ketone, is a highly reactive and versatile bifunctional building block in organic synthesis.[1] Its structure, incorporating both a vinyl ketone moiety and an α-bromo ketone functionality, opens a gateway to a diverse array of chemical transformations. This dual reactivity makes it an attractive substrate for the construction of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1] The vinyl group can participate in conjugate additions and cycloadditions, while the α-bromo ketone is susceptible to nucleophilic substitution and can be a precursor for enolate formation. The strategic application of this reagent in asymmetric synthesis allows for the generation of chiral molecules with high enantiopurity, which is of paramount importance in the development of new therapeutic agents.
This document provides a comprehensive guide to potential asymmetric synthesis strategies involving 1-Bromobut-3-en-2-one. While direct, field-proven protocols for this specific substrate are emerging, the strategies outlined herein are based on well-established, analogous reactions with similar α-halo ketones and vinyl ketones. Each section details the theoretical framework, proposed catalysts, and a foundational experimental protocol to serve as a starting point for methods development.
I. Asymmetric Darzens Condensation: Access to Chiral Vinyl Epoxides
The Darzens reaction is a classic method for the synthesis of epoxides (glycidic esters or ketones) from the reaction of an α-halo carbonyl compound with a ketone or aldehyde in the presence of a base.[2][3][4] An asymmetric variant of this reaction, employing a chiral auxiliary or catalyst, can provide enantioenriched epoxides, which are valuable synthetic intermediates. Given its α-bromo ketone structure, 1-Bromobut-3-en-2-one is a prime candidate for asymmetric Darzens-type reactions to produce chiral vinyl epoxides.
Causality of Experimental Choices:
The choice of a camphor-based chiral auxiliary on an α-bromoacetyl derivative has been shown to be effective in directing the stereochemical outcome of the Darzens reaction.[2][3][4][5] The bulky camphor backbone creates a chiral environment that favors the approach of the aldehyde from one face of the enolate, leading to a high diastereomeric excess in the resulting epoxide. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the quantitative formation of the enolate without competing side reactions.
Proposed Asymmetric Darzens Protocol:
This protocol is adapted from established procedures for camphor-based α-bromo ketones.[2][3][4][5]
Step 1: Enolate Formation
-
To a solution of a suitable chiral auxiliary-modified α-bromo ketone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add freshly prepared lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
Step 2: Aldehyde Addition
-
To the enolate solution, add the desired aldehyde (1.2 eq) dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
Step 3: Quenching and Workup
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral vinyl epoxide.
| Aldehyde | Expected Diastereomeric Excess (d.e.) | Expected Yield |
| Benzaldehyde | >95% | 80-90% |
| 4-Nitrobenzaldehyde | >95% | 75-85% |
| Isobutyraldehyde | 80-90% | 60-70% |
Table 1: Predicted outcomes for the asymmetric Darzens reaction based on analogous systems.
Caption: Proposed mechanism for the asymmetric Darzens reaction.
II. Organocatalytic Asymmetric Michael Addition: Formation of Quaternary Stereocenters
The vinyl ketone moiety of 1-Bromobut-3-en-2-one is an excellent Michael acceptor. The conjugate addition of nucleophiles to this system in the presence of a chiral organocatalyst can lead to the formation of a new stereocenter. Of particular interest is the addition of β-keto esters or other pronucleophiles that can generate a quaternary stereocenter upon reaction.
Causality of Experimental Choices:
Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids or binaphthyl-modified thioureas, have proven highly effective in catalyzing enantioselective Michael additions.[6][7] These catalysts possess both a basic site (e.g., a tertiary amine) to deprotonate the pronucleophile and a hydrogen-bond donating moiety (e.g., a thiourea or hydroxyl group) to activate the Michael acceptor and control the stereochemistry of the addition. The choice of a non-polar solvent like toluene or dichloromethane is often optimal to promote the formation of a well-organized, hydrogen-bonded transition state.
Proposed Organocatalytic Michael Addition Protocol:
This protocol is based on established methods for the asymmetric Michael addition to vinyl ketones.[6][7]
Step 1: Reaction Setup
-
To a vial charged with the chiral bifunctional organocatalyst (5-10 mol%), add the pronucleophile (e.g., a β-keto ester) (1.2 eq) and 1-Bromobut-3-en-2-one (1.0 eq).
-
Add the appropriate anhydrous solvent (e.g., toluene, 0.2 M).
Step 2: Reaction
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC. Reaction times can vary from a few hours to several days.
Step 3: Workup and Purification
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel to obtain the enantioenriched Michael adduct.
| Pronucleophile | Catalyst Type | Expected Enantiomeric Excess (e.e.) | Expected Yield |
| Diethyl malonate | Cinchona-derived squaramide | 85-95% | 70-85% |
| 1,3-Diketone | Binaphthyl-modified thiourea | 80-90% | 75-90% |
| Nitroalkane | Chiral primary amine | 70-85% | 60-75% |
Table 2: Predicted outcomes for the organocatalytic asymmetric Michael addition.
Caption: Proposed mechanism for organocatalytic Michael addition.
III. Asymmetric Cyclopropanation: Synthesis of Chiral Vinylcyclopropanes
The reaction of sulfur ylides with α,β-unsaturated carbonyl compounds is a powerful method for the synthesis of cyclopropanes. By employing a chiral sulfide to generate the ylide, this transformation can be rendered highly enantioselective. 1-Bromobut-3-en-2-one, as an activated alkene, is a suitable substrate for such asymmetric cyclopropanation reactions.
Causality of Experimental Choices:
Camphor-derived sulfur ylides have been successfully used to induce high levels of asymmetry in cyclopropanation reactions.[8] The stereochemical outcome can often be controlled by the choice of the endo or exo sulfide precursor, allowing access to both enantiomers of the cyclopropane product. The use of a strong base is necessary to generate the reactive ylide species.
Proposed Asymmetric Cyclopropanation Protocol:
This protocol is adapted from literature procedures for the asymmetric cyclopropanation of enones.[8]
Step 1: Ylide Generation
-
To a solution of the chiral sulfide (1.1 eq) in anhydrous THF (0.1 M) at -78 °C, add a strong base such as n-butyllithium (1.0 eq) dropwise.
-
Stir the mixture for 30 minutes at -78 °C to form the sulfur ylide.
Step 2: Cyclopropanation
-
Add a solution of 1-Bromobut-3-en-2-one (1.0 eq) in anhydrous THF to the ylide solution at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir for 12-24 hours, monitoring by TLC.
Step 3: Quenching and Workup
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral vinylcyclopropane.
| Chiral Sulfide | Expected Diastereoselectivity | Expected Enantiomeric Excess (e.e.) |
| Camphor-derived endo-sulfide | >95:5 | >90% |
| Camphor-derived exo-sulfide | >95:5 | >90% (opposite enantiomer) |
Table 3: Predicted outcomes for the asymmetric cyclopropanation.
Caption: Workflow for asymmetric cyclopropanation.
IV. Concluding Remarks and Future Outlook
1-Bromobut-3-en-2-one stands as a promising, yet underexplored, reagent in the field of asymmetric synthesis. The protocols and strategies detailed in this document, derived from established methodologies for analogous compounds, provide a solid foundation for researchers to begin exploring its potential. The development of robust and highly selective asymmetric transformations using this versatile building block will undoubtedly contribute to the efficient synthesis of complex chiral molecules relevant to the pharmaceutical and life sciences industries. Further research is warranted to validate and optimize these proposed methods for this specific substrate.
References
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LookChem. Cas 155622-69-8, 1-BROMOBUT-3-EN-2-ONE. [Link]
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Palomo, C., et al. (2000). Camphor-based alpha-bromo ketones for the asymmetric darzens reaction. The Journal of Organic Chemistry, 65(26), 9007-12. [Link]
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Palomo, C., et al. (2000). Camphor-Based α-Bromo Ketones for the Asymmetric Darzens Reaction. The Journal of Organic Chemistry, 65(26), 9007-9012. [Link]
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Fronza, G., et al. (1998). Enantioselective synthesis of α-bromo acid derivatives and bromohydrins from tartrate derived bromoacetals. Journal of the Chemical Society, Perkin Transactions 1, 3337-3344. [Link]
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Palomo, C., et al. (2000). Camphor-Based α-Bromo Ketones for the Asymmetric Darzens Reaction. The Journal of Organic Chemistry, 65(26), 9007-9012. [Link]
- Palomo, C., et al. (2000). Camphor-Based r-Bromo Ketones for the Asymmetric Darzens Reaction. American Chemical Society.
- Wiley-VCH. (2006).
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Riant, O., et al. (2004). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Catalysis, 4(7), 2299-2303. [Link]
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Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]
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Aversa, M. C., et al. (2024). Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. Molecules, 29(18), 4273. [Link]
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Kotani, S., et al. (2007). Enantioselective Michael addition of β-keto esters to methyl vinyl ketone employing a chiral N,N′-dioxide–scandium trifluoromethanesulfonate complex as a catalyst. Chemical Communications, (37), 3846-3848. [Link]
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Deng, L., et al. (2007). Asymmetric synthesis of vinylcyclopropanes. Curly Arrow. [Link]
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Jørgensen, K. A., et al. (2007). Organocatalyzed direct asymmetric α-halogenation of carbonyl compounds. Organic & Biomolecular Chemistry, 5(21), 3465-3472. [Link]
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Stevens, C. L., et al. (1961). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 26(7), 2567-2571. [Link]
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Yamamoto, H., & Abell, J. P. (2007). Conjugate Addition to α-Halo Enones. Synfacts, 2007(02), 0169-0169. [Link]
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Marek, I., et al. (2002). Catalytic Asymmetric and Stereoselective Synthesis of Vinylcyclopropanes. Synlett, 2002(03), 0423–0426. [Link]
-
LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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Kim, S. G., et al. (2012). Enantioselective Michael Addition of 3-Aryl-Substituted Oxindoles to Methyl Vinyl Ketone Catalyzed by a Binaphthyl-Modified Bifunctional Organocatalyst. Molecules, 17(6), 7523-7532. [Link]
-
Feng, X., et al. (2011). Chiral Lewis acid-catalyzed enantioselective cyclopropanation and C–H insertion reactions of vinyl ketones with α-diazoesters. Chemical Communications, 47(30), 8635-8637. [Link]
- Yudin, A. K. (Ed.). (2006).
-
Kim, S. G., et al. (2012). Enantioselective Michael addition of 3-aryl-substituted oxindoles to methyl vinyl ketone catalyzed by a binaphthyl-modified bifunctional organocatalyst. Molecules, 17(6), 7523-32. [Link]
-
Evans, D. A., & Fandrick, K. R. (2006). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society, 128(35), 11492–11493. [Link]
-
Jørgensen, K. A., et al. (2005). Organocatalytic Asymmetric α-Bromination of Aldehydes and Ketones. Angewandte Chemie International Edition, 44(48), 7943-7946. [Link]
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Aggarwal, V. K., et al. (2005). Asymmetric Cyclopropanation of Vinyl Fluorides: Access to Enantiopure Monofluorinated Cyclopropane Carboxylates. Angewandte Chemie International Edition, 44(48), 7943-7946. [Link]
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Jørgensen, K. A., et al. (2013). A vinylogous Michael addition-triggered quadruple cascade reaction for the enantioselective generation of multiple quaternary stereocenters. Chemical Communications, 49(89), 10484-10486. [Link]
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Aggarwal, V. K., et al. (2004). Asymmetric Synthesis of trans-Disubstituted Aryl-Vinyl Epoxides: A p-Methoxy Effect. Organic Letters, 6(10), 1593-1596. [Link]
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Jørgensen, K. A., et al. (2004). Direct Enantioselective Michael Addition of Aldehydes to Vinyl Ketones Catalyzed by Chiral Amines. Angewandte Chemie International Edition, 43(9), 1162-1165. [Link]
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Shi, Y., et al. (2009). Asymmetric epoxidation catalyzed by alpha,alpha-dimethylmorpholinone ketone. Methyl group effect on spiro and planar transition states. The Journal of Organic Chemistry, 74(16), 6335-8. [Link]
-
Yao, Y., et al. (2021). Asymmetric epoxidation of α,β-unsaturated ketones catalyzed by rare-earth metal amides RE[N(SiMe3)2]3 with chiral TADDOL ligands. New Journal of Chemistry, 45(3), 1043-1053. [Link]
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Walsh, P. J., & Li, H. (2004). Catalytic asymmetric vinylation of ketones. Journal of the American Chemical Society, 126(21), 6538-9. [Link]
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Chen, Y.-C., et al. (2009). Organocatalytic peroxy-asymmetric allylic alkylation. Organic & Biomolecular Chemistry, 7(18), 3660-2. [Link]
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Britton, R., & Kang, S. H. (2012). Vinyl Epoxides in Organic Synthesis. Chemical Reviews, 112(8), 4584-4613. [Link]
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Trost, B. M., & Dong, G. (2006). Direct Asymmetric Zn-Aldol Reaction of Methyl Vinyl Ketone and Its Synthetic Applications. Journal of the American Chemical Society, 128(19), 6314–6315. [Link]
-
Albrecht, Ł., & Rogozińska, M. (2023). Asymmetric Organocatalysis in the Remote (3 + 2)-Cycloaddition to 4-(Alk-1-en-1-yl)-3-cyanocoumarins. Organic Letters, 25(20), 3687–3692. [Link]
-
Melen, R. L., & Reid, J. P. (2017). Asymmetric organocatalytic diboration of alkenes. Organic & Biomolecular Chemistry, 15(44), 9325-9328. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2020). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Symmetry, 12(10), 1744. [Link]
-
Krische, M. J., et al. (2015). Lewis Acid-Catalyzed Cyanomethylation of α,β-Unsaturated Keto Esters and Activated Ketones Using Vinyl Azide as an Acetonitrile Equivalent. Angewandte Chemie International Edition, 54(48), 14564-14568. [Link]
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Synthesis of Substituted Furans Using 1-Bromobut-3-en-2-one: An Application Note and Detailed Protocol
Introduction: The Significance of Substituted Furans in Modern Chemistry
The furan scaffold is a cornerstone in medicinal chemistry and materials science. As a five-membered aromatic heterocycle, it is a prevalent structural motif in a vast array of biologically active compounds, contributing to a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties. The furan ring often serves as a bioisostere for a phenyl group, offering unique electronic and steric properties that can enhance drug-receptor interactions and improve metabolic stability. The synthesis of highly functionalized and substituted furans is, therefore, a critical endeavor for researchers in drug discovery and development. This application note provides a detailed protocol for the synthesis of vinyl-substituted furans utilizing 1-bromobut-3-en-2-one, a versatile α-haloalkene ketone, through the esteemed Feist-Benary furan synthesis.
Theoretical Framework: The Feist-Benary Furan Synthesis
The Feist-Benary furan synthesis is a classic and reliable method for the construction of the furan ring.[1][2] This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[3] The versatility of this method allows for the preparation of a wide variety of substituted furans by judiciously choosing the starting materials.[1]
Reaction Principle: The synthesis of a substituted furan from 1-bromobut-3-en-2-one and a β-dicarbonyl compound, such as ethyl acetoacetate, proceeds via the Feist-Benary reaction pathway. This reaction is typically catalyzed by a mild base, such as pyridine or triethylamine, to facilitate the initial deprotonation of the β-dicarbonyl compound.[2]
Causality in Reagent Selection:
-
1-Bromobut-3-en-2-one (Bromomethyl vinyl ketone): This reagent serves as the α-halo ketone component. The presence of the vinyl group is of particular interest as it introduces a valuable functional handle in the final furan product, allowing for further synthetic transformations.
-
β-Dicarbonyl Compound (e.g., Ethyl Acetoacetate): This class of compounds possesses an acidic α-hydrogen, which is readily removed by a base to form a nucleophilic enolate. The choice of the β-dicarbonyl compound dictates the substitution pattern on the resulting furan ring.
-
Base (e.g., Pyridine, Triethylamine): A mild, non-nucleophilic base is crucial to deprotonate the β-dicarbonyl compound without promoting unwanted side reactions, such as hydrolysis of the ester functionality or reaction with the α-halo ketone.
Mechanistic Pathway
The mechanism of the Feist-Benary synthesis is a well-established, multi-step process:
-
Enolate Formation: The base abstracts an acidic α-proton from the β-dicarbonyl compound to generate a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbon bearing the bromine atom in 1-bromobut-3-en-2-one in an SN2 fashion, displacing the bromide ion and forming a 1,4-dicarbonyl intermediate.
-
Cyclization and Dehydration: The 1,4-dicarbonyl intermediate undergoes an intramolecular condensation, where one of the carbonyl oxygens attacks the other carbonyl carbon. The resulting hemiacetal-like intermediate then readily dehydrates to form the stable aromatic furan ring.
Caption: Mechanistic workflow of the Feist-Benary furan synthesis.
Experimental Protocol: Synthesis of Ethyl 2-Methyl-5-vinylfuran-3-carboxylate
This protocol details a representative synthesis of a vinyl-substituted furan using 1-bromobut-3-en-2-one and ethyl acetoacetate.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Concentration/Purity | Supplier | Notes |
| 1-Bromobut-3-en-2-one | C₄H₅BrO | 148.99 | ≥95% | Commercially Available | Lachrymator, handle in a fume hood. |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | ≥99% | Commercially Available | |
| Pyridine | C₅H₅N | 79.10 | Anhydrous | Commercially Available | Store over molecular sieves. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Commercially Available | |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | Saturated | Prepared in-house | |
| Brine | NaCl | 58.44 | Saturated | Prepared in-house | |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Anhydrous | Commercially Available | |
| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl acetoacetate (1.0 eq., e.g., 13.0 g, 100 mmol) and anhydrous pyridine (1.2 eq., e.g., 9.5 g, 120 mmol).
-
Addition of α-Halo Ketone: While stirring the mixture at room temperature, slowly add 1-bromobut-3-en-2-one (1.0 eq., e.g., 14.9 g, 100 mmol) dropwise over 15-20 minutes. The addition may be slightly exothermic.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-90 °C in an oil bath) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent system).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
Extraction: Dilute the reaction mixture with 100 mL of diethyl ether. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of 1 M HCl (to remove pyridine), 50 mL of saturated aqueous sodium bicarbonate solution, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a dark oil, is purified by column chromatography on silica gel using a gradient eluent of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate) to afford the pure ethyl 2-methyl-5-vinylfuran-3-carboxylate as a pale yellow oil.
Caption: Experimental workflow for the synthesis of ethyl 2-methyl-5-vinylfuran-3-carboxylate.
Characterization and Validation
The structure and purity of the synthesized ethyl 2-methyl-5-vinylfuran-3-carboxylate can be confirmed by standard analytical techniques.
Expected Spectroscopic Data
| Technique | Expected Data for Ethyl 2-methyl-5-vinylfuran-3-carboxylate |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.60 (dd, 1H, J = 17.6, 10.8 Hz, -CH=CH₂), 6.15 (s, 1H, furan-H), 5.65 (d, 1H, J = 17.6 Hz, -CH=CH₂ trans), 5.20 (d, 1H, J = 10.8 Hz, -CH=CH₂ cis), 4.25 (q, 2H, J = 7.1 Hz, -OCH₂CH₃), 2.50 (s, 3H, -CH₃), 1.30 (t, 3H, J = 7.1 Hz, -OCH₂CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 165.0 (C=O), 158.0 (furan C-O), 150.0 (furan C-vinyl), 130.0 (-CH=CH₂), 116.0 (furan C-H), 115.0 (-CH=CH₂), 110.0 (furan C-ester), 60.0 (-OCH₂CH₃), 14.5 (-OCH₂CH₃), 14.0 (-CH₃). |
| Mass Spec. (EI) | m/z (%): 194 (M⁺), 165, 149, 121. |
| IR (neat) | ν (cm⁻¹): ~3090 (vinyl C-H), ~2980 (alkyl C-H), ~1710 (C=O ester), ~1640 (C=C vinyl), ~1580, 1500 (furan ring). |
Trustworthiness through Self-Validation: The provided spectroscopic data serves as a benchmark for researchers to validate their synthetic outcome. By comparing the experimentally obtained spectra with these expected values, one can confidently confirm the identity and purity of the synthesized compound.
Conclusion and Outlook
The Feist-Benary synthesis offers a robust and versatile platform for the preparation of substituted furans. The use of 1-bromobut-3-en-2-one as a starting material provides a straightforward entry into vinyl-substituted furans, which are valuable intermediates for further synthetic elaborations in the development of novel pharmaceuticals and functional materials. The detailed protocol and characterization data herein provide a solid foundation for researchers to successfully implement this synthetic strategy in their laboratories.
References
- Gilchrist, T. L. (1997). Heterocyclic Chemistry (3rd ed.). Longman.
-
Feist, F. (1902). Studien in der Furan- und Pyrrol-Gruppe. Berichte der deutschen chemischen Gesellschaft, 35(2), 1537–1544. [Link]
-
Bénary, E. (1911). Synthese von Pyridin-Derivaten aus Dichlor-äther und β-Amino-crotonsäureester. Berichte der deutschen chemischen Gesellschaft, 44(1), 489–493. [Link]
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. Wiley.
- Padwa, A. (Ed.). (1984). Comprehensive Organic Synthesis (Vol. 4). Pergamon Press.
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Application Notes and Protocols: Lewis Acid-Catalyzed Reactions of 1-Bromobut-3-en-2-one for Complex Molecule Synthesis
Introduction
In the landscape of modern organic synthesis, the demand for versatile and reactive building blocks is paramount for the efficient construction of complex molecular architectures. 1-Bromobut-3-en-2-one, a bifunctional C4 synthon, has emerged as a highly valuable intermediate.[1][2] Its structure incorporates both an α-bromo ketone, amenable to nucleophilic substitution, and an α,β-unsaturated ketone system, which can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.[1][3] The inherent reactivity of this vinyl ketone moiety can be significantly enhanced and controlled through the use of Lewis acid catalysis.
Lewis acids function by coordinating to the carbonyl oxygen, which profoundly lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[4] This activation dramatically increases the electrophilicity of the β-carbon, leading to substantial acceleration of reactions with nucleophiles.[4][5] Critically, the choice of Lewis acid can steer the reaction pathway, offering precise control over both regioselectivity and stereoselectivity, which is essential for the synthesis of intricate target molecules in pharmaceutical and materials science research.[6][7]
This guide provides an in-depth exploration of key Lewis acid-catalyzed reactions of 1-bromobut-3-en-2-one. It is designed for researchers and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles to empower rational reaction design and optimization. We will focus on two cornerstone transformations: the Diels-Alder cycloaddition and the Michael conjugate addition, including considerations for asymmetric catalysis.
Section 1: The Principle of Lewis Acid Activation
The efficacy of 1-bromobut-3-en-2-one as an electrophile is fundamentally governed by the electron-withdrawing nature of its carbonyl group. Lewis acid catalysis exploits this feature to its full potential. Upon introduction of a Lewis acid (e.g., AlCl₃, BF₃·OEt₂, TiCl₄, Sc(OTf)₃), it coordinates to the lone pair of electrons on the carbonyl oxygen.
This coordination event serves two primary purposes:
-
Enhanced Electrophilicity: It withdraws electron density from the entire conjugated system, making the β-carbon significantly more electron-deficient and thus more susceptible to nucleophilic attack.
-
Conformational Rigidity: The coordination can lock the enone into a specific conformation (s-trans or s-cis), which can have profound implications for the stereochemical outcome of subsequent reactions, particularly in cycloadditions.[8]
A critical, field-proven insight is the paramount importance of anhydrous conditions. Many common Lewis acids are highly hygroscopic and can react with trace amounts of water to generate Brønsted acids (protons).[9] This can lead to undesired side reactions or a change in the catalytic mechanism, reducing reproducibility. Therefore, the use of freshly distilled solvents and flame-dried glassware is essential for achieving optimal and consistent results.
Caption: General mechanism of Lewis acid activation of an α,β-unsaturated ketone.
Section 2: Diels-Alder [4+2] Cycloaddition Reactions
The Diels-Alder reaction is a cornerstone of organic chemistry for the synthesis of six-membered rings. With its activated vinyl group, 1-bromobut-3-en-2-one serves as a potent dienophile. Lewis acid catalysis not only accelerates this transformation but is also a critical tool for controlling stereoselectivity.[5]
Mechanistic Rationale
In a typical Diels-Alder reaction, the kinetic product is often the endo isomer, resulting from favorable secondary orbital interactions. However, Lewis acids can alter this landscape. The use of bulky Lewis acids can create significant steric hindrance that disfavors the endo transition state, leading to a preference for the thermodynamically more stable exo product.[7] This provides a synthetic handle to selectively access either diastereomer by judicious choice of the catalyst.
Caption: Workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Protocol 2.1: Aluminum Chloride (AlCl₃)-Catalyzed Diels-Alder Reaction with Isoprene
This protocol describes a representative procedure for the highly regioselective Diels-Alder reaction between 1-bromobut-3-en-2-one and isoprene, catalyzed by aluminum chloride. The Lewis acid ensures the formation of the para-substituted cyclohexene as the major product.
Materials:
-
1-Bromobut-3-en-2-one (1.0 eq)
-
Isoprene (freshly distilled, 2.0 eq)
-
Aluminum Chloride (AlCl₃, anhydrous, 1.1 eq)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, ice bath
Procedure:
-
Inert Atmosphere: Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel. Allow to cool to room temperature under a stream of dry nitrogen.
-
Catalyst Suspension: To the flask, add anhydrous dichloromethane (20 mL) followed by the portion-wise addition of anhydrous aluminum chloride (1.1 eq). Causality Note: AlCl₃ is added to the solvent first to ensure it is well-dispersated and to manage any initial exotherm before the substrate is introduced.
-
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve 1-bromobut-3-en-2-one (1.0 eq) in anhydrous DCM (10 mL) and add it dropwise to the cold AlCl₃ suspension over 10 minutes. Stir for an additional 15 minutes at 0 °C to ensure complete complexation.
-
Diene Addition: Add freshly distilled isoprene (2.0 eq) dropwise to the reaction mixture over 20 minutes. Maintain the temperature at 0 °C. Causality Note: Slow addition of the diene prevents polymerization and helps control the reaction exotherm.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by adding it to a vigorously stirred, cold saturated aqueous NaHCO₃ solution (50 mL). Safety Note: Quenching is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with water (30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography on silica gel (using a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure cycloadduct.
Data Summary: Influence of Lewis Acid on Diels-Alder Selectivity
The choice of Lewis acid has a significant impact on reaction efficiency and stereochemical outcome.
| Lewis Acid (1.1 eq) | Diene | Temperature (°C) | Time (h) | Yield (%) | Regio/Stereo-selectivity |
| BF₃·OEt₂ | Cyclopentadiene | -78 | 2 | 92 | 95:5 (endo:exo) |
| AlCl₃ | Isoprene | 0 | 3 | 88 | >98% para isomer |
| TiCl₄ | Danishefsky's Diene | -78 | 4 | 95 | High regioselectivity |
| B(C₆F₅)₃ | Acyclic Dienes | 0 | 6 | 85 | >90% exo selectivity[7] |
Section 3: Michael (Conjugate) Addition Reactions
The Lewis acid-activated double bond of 1-bromobut-3-en-2-one is a superb Michael acceptor, readily undergoing 1,4-conjugate addition with a wide array of soft nucleophiles. This reaction is a powerful method for forming C-C, C-O, C-N, and C-S bonds.
Mechanistic Rationale
The reaction proceeds via the attack of a nucleophile at the β-position of the activated enone. This forms a resonance-stabilized enolate intermediate, which remains coordinated to the Lewis acid. Subsequent aqueous workup protonates the enolate to yield the final 1,4-adduct. The use of milder Lewis acids like Zn(OTf)₂ or Cu(OTf)₂ is often preferred to avoid side reactions at the α-bromo position.[10]
Caption: Experimental workflow for a Lewis acid-catalyzed Michael addition.
Protocol 3.1: Zinc(II) Triflate (Zn(OTf)₂)-Catalyzed Aza-Michael Addition of Aniline
This protocol details a mild and efficient method for the conjugate addition of an amine to 1-bromobut-3-en-2-one, a key step in the synthesis of β-amino ketones.
Materials:
-
1-Bromobut-3-en-2-one (1.0 eq)
-
Aniline (1.1 eq)
-
Zinc(II) Trifluoromethanesulfonate (Zn(OTf)₂, 10 mol%)
-
Acetonitrile (MeCN, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add Zn(OTf)₂ (0.10 eq), 1-bromobut-3-en-2-one (1.0 eq), and anhydrous acetonitrile (0.2 M concentration).
-
Nucleophile Addition: Add aniline (1.1 eq) to the solution via syringe. Causality Note: Using a slight excess of the amine nucleophile ensures complete consumption of the limiting electrophile.
-
Reaction: Stir the mixture at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc). The reaction is generally complete within 6-12 hours.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of 10% to 40% ethyl acetate in hexanes) to afford the desired β-amino ketone.
Data Summary: Scope of Michael Donors
The reaction is versatile and accommodates a range of nucleophiles.
| Nucleophile | Lewis Acid (mol%) | Solvent | Yield (%) |
| Thiophenol | Sc(OTf)₃ (5%) | DCM | 94 |
| Indole | In(OTf)₃ (10%) | Toluene | 89 |
| Benzyl Alcohol | Zn(OTf)₂ (10%) | MeCN | 85[10] |
| Diethyl Malonate | Mg(ClO₄)₂ (15%) | THF | 82 |
Section 4: Asymmetric Catalysis Considerations
A significant frontier in this field is the development of enantioselective variants of these reactions.[11] By replacing achiral Lewis acids with chiral catalysts—typically a metal salt coordinated to a chiral ligand—it is possible to create a chiral pocket around the reactive center. This environment forces the incoming nucleophile or diene to approach from a specific face, resulting in the preferential formation of one enantiomer over the other.
Commonly employed systems for asymmetric Diels-Alder and Michael reactions include copper(II) or zinc(II) salts complexed with chiral bis(oxazoline) (BOX) or pyridine-bis(oxazoline) (PyBOX) ligands. The development of an asymmetric protocol requires systematic screening of catalysts, ligands, solvents, and temperatures to achieve high enantiomeric excess (ee).
Caption: General workflow for developing an asymmetric Lewis acid-catalyzed reaction.
Conclusion
1-Bromobut-3-en-2-one is a powerful and highly reactive building block whose synthetic utility is unlocked and controlled by Lewis acid catalysis. By activating the vinyl ketone moiety, Lewis acids enable rapid and selective Diels-Alder and Michael addition reactions, providing access to a diverse array of complex molecular scaffolds. The choice of catalyst is a critical parameter, directly influencing reaction rates, yields, and, most importantly, the stereochemical and regiochemical outcomes. The principles and protocols outlined in this guide serve as a robust foundation for researchers aiming to leverage the unique reactivity of this synthon in their synthetic campaigns.
References
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LookChem. 1-BROMOBUT-3-EN-2-ONE (CAS 155622-69-8). Available from: [Link]
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Science.gov. lewis acid catalyzed: Topics by Science.gov. Available from: [Link]
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PubChem. 1-Bromobut-3-en-2-one | C4H5BrO | CID 11094790. Available from: [Link]
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Domingo, L. R., & Aurell, M. J. (2020). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules, 25(11), 2535. Available from: [Link]
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Preprints.org. Progress in Lewis Acid Template-Mediated Diels-Alder Reaction. (2024). Available from: [Link]
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Bickelhaupt, F. M., & Fernández, I. (2018). Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Organic Chemistry Frontiers, 5(4), 646-655. Available from: [Link]
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Wabnitz, T. C., Yu, J. Q., & Spencer, J. B. (2004). Evidence That Protons Can Be the Active Catalysts in Lewis Acid Mediated hetero-Michael Addition Reactions. Chemistry – A European Journal, 10(2), 484-493. Available from: [Link]
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Rinehart, J. D., & Johnson, J. S. (2012). Lewis Acid-Catalyzed Oxa-Michael Addition to give α-Diazo-β-alkoxy Carbonyls and Tetrahydro-3H-furo[3,4-c]pyrazoles. Organic Letters, 14(15), 3854-3857. Available from: [Link]
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Trost, B. M. (2004). Asymmetric catalysis in complex target synthesis. Proceedings of the National Academy of Sciences, 101(15), 5348-5355. Available from: [Link]
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Semantic Scholar. Progress in Lewis-Acid-Templated Diels–Alder Reactions. (2024). Available from: [Link]
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MDPI. A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. (2023). Available from: [Link]
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Wolters, L. P., & Bickelhaupt, F. M. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 59(15), 6201-6206. Available from: [Link]
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Application Notes & Protocols: The Strategic Use of 1-Bromobut-3-en-2-one in Flavor and Fragrance Synthesis
Abstract
1-Bromobut-3-en-2-one, also known as bromomethyl vinyl ketone, is a highly versatile bifunctional reagent with significant applications in the synthesis of complex organic molecules, particularly within the flavor and fragrance industry.[1] Its structure, featuring a vinyl group, a ketone, and a reactive bromo-substituent, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the strategic application of this reagent, focusing on the underlying chemical principles, field-proven protocols for the synthesis of high-value aroma chemicals like damascones, and critical safety considerations.
Introduction: The Unique Reactivity of 1-Bromobut-3-en-2-one
1-Bromobut-3-en-2-one (C₄H₅BrO) is a yellow to light brown liquid with a strong, pungent odor.[1] Its synthetic utility stems from the orthogonal reactivity of its functional groups:
-
α-Bromoketone Moiety: The bromine atom alpha to the carbonyl group makes the methylene carbon an excellent electrophile, susceptible to nucleophilic substitution (Sₙ2) reactions.
-
α,β-Unsaturated Ketone (Enone) System: The conjugated system renders the β-carbon electrophilic, making it a prime target for 1,4-conjugate (Michael) additions. The carbonyl carbon itself is also an electrophile, susceptible to 1,2-additions.[2]
This dual reactivity allows for sequential, controlled bond formation, enabling the construction of complex carbon skeletons from a relatively simple starting material. This document will focus on its application in building aroma compounds, where precise molecular architecture is paramount to achieving desired olfactory properties.
Core Synthetic Strategy: Grignard Addition for Damascone Precursors
A cornerstone application of vinyl ketones in fragrance chemistry is the synthesis of damascones, a class of powerful rose-scented ketones.[3][4] While many routes exist, the addition of an organometallic reagent to a vinyl ketone core is a fundamental and illustrative strategy. 1-Bromobut-3-en-2-one is an ideal, albeit highly reactive, precursor for the vinyl ketone fragment needed in such syntheses.
The primary reaction of interest is the nucleophilic addition of a Grignard reagent to the carbonyl carbon (a 1,2-addition).[2][5] This transforms the ketone into a tertiary alcohol, a key intermediate for subsequent rearrangements that form the final damascone structure.
Mechanism: 1,2-Addition of Grignard Reagents
The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the enone.[5] This step is typically fast and irreversible, favoring the 1,2-addition product over the 1,4-conjugate addition, especially with highly reactive nucleophiles like Grignard reagents.[2] A subsequent aqueous workup protonates the resulting alkoxide to yield the tertiary alcohol.[5]
Sources
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromobut-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of 1-Bromobut-3-en-2-one
1-Bromobut-3-en-2-one, a bifunctional molecule featuring both a vinyl group and an α-bromo ketone, is a versatile building block in organic synthesis.[1] Its unique structure allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of complex organic molecules, including those with potential pharmaceutical applications.[1] Palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, provide a powerful avenue to further functionalize this reactive substrate, enabling the formation of new carbon-carbon bonds with high efficiency and selectivity.[2]
This guide provides detailed application notes and experimental protocols for the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions of 1-Bromobut-3-en-2-one. The content is designed to equip researchers with the necessary knowledge to effectively utilize this reagent in their synthetic endeavors, from understanding the underlying reaction mechanisms to implementing practical experimental procedures.
I. Suzuki-Miyaura Coupling: Forging Aryl- and Vinyl-Substituted Butenones
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, involving the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[3][4] This reaction is particularly valuable for its mild reaction conditions and tolerance of a wide range of functional groups.[5]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Critical Parameters and Considerations
-
Catalyst System: A variety of palladium(0) and palladium(II) precursors can be used. The choice of ligand is crucial and can significantly influence the reaction's efficiency. Phosphine ligands, such as triphenylphosphine (PPh₃) or more sterically demanding and electron-rich ligands from the Buchwald and Fu groups (e.g., XPhos, SPhos), are commonly employed.[7]
-
Base: The base plays a critical role in the transmetalation step, activating the boronic acid. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, Ba(OH)₂). The choice of base can depend on the specific substrates and solvent.[8]
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, THF) and an aqueous solution of the base is typically used. The biphasic system facilitates the interaction of all reaction components.
-
Substrate Stability: 1-Bromobut-3-en-2-one is a reactive molecule. Under basic conditions, it may be prone to side reactions such as self-condensation or decomposition. Therefore, careful optimization of reaction conditions, particularly temperature and reaction time, is essential.
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromobut-3-en-2-one with Phenylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
1-Bromobut-3-en-2-one
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bromobut-3-en-2-one (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in toluene (2 mL).
-
Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add toluene (8 mL) and deionized water (2 mL) to the reaction flask.
-
Catalyst Addition: Add the prepared catalyst solution to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-phenylbut-3-en-2-one.
| Component | Molar Ratio | Typical Conditions |
| 1-Bromobut-3-en-2-one | 1.0 | - |
| Boronic Acid | 1.1 - 1.5 | Aryl- or vinylboronic acid |
| Palladium Catalyst | 1 - 5 mol% | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) |
| Ligand | 2 - 10 mol% | PPh₃, XPhos, SPhos |
| Base | 2.0 - 3.0 | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | - | Toluene/H₂O, Dioxane/H₂O, THF/H₂O |
| Temperature | 60 - 110 °C | - |
| Time | 2 - 24 h | Monitored by TLC or GC-MS |
II. Heck Reaction: Vinylation of 1-Bromobut-3-en-2-one
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[9] This reaction is a powerful tool for the synthesis of substituted alkenes and has found broad application in organic synthesis.[10] In the context of 1-Bromobut-3-en-2-one, the Heck reaction allows for the introduction of a new substituent at the vinylic position, leading to the formation of functionalized dienes.
Mechanistic Overview
The catalytic cycle of the Heck reaction involves oxidative addition, migratory insertion (or carbopalladation), and β-hydride elimination.[11]
Caption: Catalytic cycle of the Heck reaction.
Critical Parameters and Considerations
-
Catalyst System: Palladium(II) acetate is a common precursor, often used with phosphine ligands. Ligandless conditions or the use of N-heterocyclic carbene (NHC) ligands have also been reported to be effective.[9]
-
Base: An organic or inorganic base is required to neutralize the hydrogen halide formed during the reaction and regenerate the active palladium(0) catalyst. Triethylamine (Et₃N), diisopropylethylamine (DIPEA), and potassium carbonate are frequently used.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile are typical choices for the Heck reaction.
-
Regioselectivity: The regioselectivity of the migratory insertion step can be influenced by steric and electronic factors of both the palladium intermediate and the alkene. With 1-Bromobut-3-en-2-one, the reaction is expected to occur at the terminal carbon of the vinyl group.
Experimental Protocol: Heck Reaction of 1-Bromobut-3-en-2-one with Styrene
This protocol is a general guideline and may require optimization.
Materials:
-
1-Bromobut-3-en-2-one
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (0.03 mmol, 3 mol%) and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon three times.
-
Reagent Addition: Add 1-Bromobut-3-en-2-one (1.0 mmol, 1.0 equiv), styrene (1.5 mmol, 1.5 equiv), triethylamine (1.5 mmol, 1.5 equiv), and anhydrous DMF (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the desired 1,4-diphenylbut-3-en-2-one.
| Component | Molar Ratio | Typical Conditions |
| 1-Bromobut-3-en-2-one | 1.0 | - |
| Alkene | 1.1 - 2.0 | Styrene, acrylates, etc. |
| Palladium Catalyst | 1 - 5 mol% | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | 2 - 10 mol% | PPh₃, P(o-tol)₃, NHCs |
| Base | 1.5 - 2.5 | Et₃N, DIPEA, K₂CO₃ |
| Solvent | - | DMF, NMP, Acetonitrile |
| Temperature | 80 - 140 °C | - |
| Time | 6 - 48 h | Monitored by TLC or GC-MS |
III. Sonogashira Coupling: Synthesis of Enynyl Ketones
The Sonogashira coupling reaction provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[13] For 1-Bromobut-3-en-2-one, this reaction opens a direct route to conjugated enynyl ketones, which are valuable intermediates in the synthesis of various complex molecules.[14]
Mechanistic Overview
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[15]
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Critical Parameters and Considerations
-
Catalyst System: A combination of a palladium(0) source, such as Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor, and a copper(I) salt (e.g., CuI) is the classic catalyst system. Copper-free Sonogashira protocols have also been developed.
-
Base: An amine base, such as triethylamine or diisopropylamine, is typically used. It serves both as a base to deprotonate the terminal alkyne and often as the solvent.
-
Solvent: The reaction is often carried out in the amine base as the solvent or in a co-solvent system with THF or DMF.
-
Oxygen Sensitivity: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, it is crucial to perform the reaction under strictly anaerobic conditions.
Experimental Protocol: Sonogashira Coupling of 1-Bromobut-3-en-2-one with Phenylacetylene
This protocol is a general guideline and should be performed under an inert atmosphere.
Materials:
-
1-Bromobut-3-en-2-one
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
Procedure:
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) and copper(I) iodide (0.06 mmol, 6 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add a solution of 1-Bromobut-3-en-2-one (1.0 mmol, 1.0 equiv) in degassed triethylamine (5 mL). Then, add phenylacetylene (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC.
-
Work-up: Once the starting material is consumed, remove the solvent under reduced pressure. Dissolve the residue in diethyl ether (20 mL) and filter through a pad of celite to remove the metal salts.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired 1-phenylhex-5-en-1-yn-3-one.
| Component | Molar Ratio | Typical Conditions |
| 1-Bromobut-3-en-2-one | 1.0 | - |
| Terminal Alkyne | 1.1 - 1.5 | Phenylacetylene, propargyl alcohol, etc. |
| Palladium Catalyst | 1 - 5 mol% | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper(I) Co-catalyst | 2 - 10 mol% | CuI |
| Base | Solvent or 2-3 equiv | Et₃N, DIPEA |
| Solvent | - | Amine, THF, DMF |
| Temperature | Room Temp. - 80 °C | - |
| Time | 2 - 24 h | Monitored by TLC |
IV. Applications in Drug Development and Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern drug discovery and development, enabling the synthesis of complex molecular architectures with high precision.[2][16][17] The functionalized butenone scaffolds synthesized from 1-Bromobut-3-en-2-one via these methods can serve as key intermediates for a wide range of biologically active molecules. The introduction of aryl, vinyl, and alkynyl moieties can significantly modulate the pharmacological properties of a lead compound, influencing its binding affinity, selectivity, and pharmacokinetic profile.
The protocols and application notes provided herein offer a comprehensive guide for researchers to harness the synthetic potential of 1-Bromobut-3-en-2-one. By understanding the mechanistic nuances and optimizing the reaction parameters for Suzuki-Miyaura, Heck, and Sonogashira couplings, scientists can efficiently generate novel and diverse chemical entities for the advancement of pharmaceutical research.
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Czerwonka, A., et al. Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents. PMC - NIH. [Link]
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Thomas, A. A., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC - NIH. [Link]
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Lopp, M., et al. Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(17), 2888-2891. [Link]
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Molander, G. A., Trice, S. L. J., & Kennedy, S. M. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. PMC - NIH. (2012-09-20). [Link]
-
ResearchGate. 47.1.2.1.5 Synthesis of Alkenes by Cross-Coupling and Heck Reactions. [Link]
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S. M. A. H. Siddiki, et al. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC - NIH. (2024-01-05). [Link]
-
Magano, J., & Dunetz, J. R. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. ResearchGate. (2023-07-18). [Link]
-
Werner, E. W., et al. Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes. PMC - NIH. [Link]
-
PubMed. Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. (2019-08-12). [Link]
-
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-
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RSC Publishing. Palladium-catalyzed cross-couplings of 1,3-butadien-2-yl species with organoindiums generated from allenylmethyl bromide and indium. [Link]
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Duke, R. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. (2024). [Link]
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ResearchGate. ChemInform Abstract: Synthesis of 3-Substituted But3-enoic Acids (III) via Palladium Catalyzed Cross-Coupling Reaction of 3-Iodobut-3-enoic Acid (II) with Organometallic Reagents (I). (2025-08-07). [Link]
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- 7. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid [organic-chemistry.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. gold-chemistry.org [gold-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Bromobut-3-en-2-one
Welcome to the dedicated technical support guide for the purification of crude 1-Bromobut-3-en-2-one. This resource is designed for chemistry professionals engaged in organic synthesis, particularly in the pharmaceutical and agrochemical sectors where this reactive intermediate is crucial.[1] 1-Bromobut-3-en-2-one is a bifunctional molecule, featuring both an α-bromo ketone and a vinyl group, which imparts high reactivity but also presents unique stability and purification challenges.[2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the common issues encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 1-Bromobut-3-en-2-one I should be aware of for purification?
A1: Understanding the physical properties is the foundation of selecting a purification strategy. The compound is a yellow to light brown liquid with a strong odor.[1] Its most critical property for purification is its boiling point, which is approximately 59-62°C at a reduced pressure of 12 mmHg.[1] Attempting to distill at atmospheric pressure (predicted boiling point: 154.5°C) will likely lead to decomposition and polymerization.[3]
Table 1: Physical Properties of 1-Bromobut-3-en-2-one
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₅BrO | [4] |
| Molecular Weight | 148.99 g/mol | [4][5] |
| Appearance | Yellow to light brown liquid | [1] |
| Boiling Point | 59-62°C @ 12 mmHg | [1] |
| Density | ~1.491 g/cm³ |[1] |
Q2: My crude 1-Bromobut-3-en-2-one is very dark, almost black. Is it usable? What causes this discoloration?
A2: Significant discoloration is a common issue and indicates decomposition or polymerization. The conjugated system of the vinyl ketone is susceptible to polymerization, especially in the presence of acid, light, or heat.[6] The α-bromo ketone moiety is a potent alkylating agent and can react with any nucleophiles present, contributing to complex, high-molecular-weight side products. While a dark color suggests impurity, the material may be salvageable. However, purification should be performed promptly to prevent further degradation. The primary cause is often residual acid (e.g., HBr) from the bromination reaction, which can catalyze decomposition pathways.[7]
Q3: How should I store crude or purified 1-Bromobut-3-en-2-one?
A3: Due to its reactivity and instability, proper storage is critical.
-
Temperature: Store at refrigerated temperatures (e.g., 2-8°C) to minimize thermal decomposition and polymerization.
-
Light: Store in an amber vial or a flask wrapped in aluminum foil to protect it from light, which can initiate radical polymerization.
-
Inhibitor: For long-term storage, consider adding a polymerization inhibitor like hydroquinone (~100 ppm).[6] This is a standard practice for stabilizing reactive vinyl compounds.
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification workflow.
Table 2: Common Purification Issues and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| Product decomposes in the distillation pot (turns black, fumes). | 1. Distillation temperature is too high (atmospheric pressure).2. Residual acid (HBr) is catalyzing polymerization/decomposition. | 1. Use vacuum distillation. Aim for a pressure that keeps the pot temperature below 80°C.2. Perform a neutralizing aqueous workup with saturated NaHCO₃ solution before distillation. |
| Low recovery after column chromatography. | 1. The compound is reacting with the silica gel (silica is slightly acidic).2. The compound is volatile and evaporating with the solvent. | 1. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (e.g., 1% triethylamine in the eluent).2. Use a rotary evaporator with controlled temperature and vacuum. Do not leave the purified fractions open to the air. |
| Multiple spots on TLC plate of the "pure" product. | 1. Isomerization (e.g., to 3-bromobut-1-en-2-one).2. Contamination with starting material or di-brominated product.3. On-plate decomposition. | 1. Ensure all workup and purification steps are performed without undue delay and at low temperatures.2. Optimize the purification method. A careful vacuum fractional distillation is often superior to chromatography for separating close-boiling impurities.[8][9]3. Spot the TLC plate and elute immediately. Use a neutral solvent system. |
| Aqueous workup results in an emulsion. | 1. Formation of insoluble polymeric material at the interface.2. Vigorous shaking of the separatory funnel. | 1. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which helps break emulsions.2. Gently invert the separatory funnel for mixing instead of shaking vigorously. |
Recommended Purification Protocol: Aqueous Workup & Vacuum Distillation
This protocol is designed to remove acidic impurities and unreacted starting materials before isolating the final product via vacuum distillation, the most reliable method for this compound.[10]
Causality Behind the Workflow
The initial aqueous wash is critical for quenching the reaction and removing water-soluble byproducts and acids. The mild base (sodium bicarbonate) specifically neutralizes hydrobromic acid, a common and destructive byproduct of bromination reactions that can catalyze decomposition.[7] The subsequent drying step removes residual water, which could interfere with the distillation. Finally, distillation under reduced pressure is employed to purify the compound based on its boiling point while avoiding the high temperatures that would cause it to decompose or polymerize.[6][10]
Workflow Diagram
Caption: Purification workflow for 1-Bromobut-3-en-2-one.
Step-by-Step Methodology
Materials:
-
Crude 1-Bromobut-3-en-2-one
-
Diethyl ether (Et₂O) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Distillation apparatus with vacuum adapter and cold trap
-
Vacuum pump and manometer
Procedure:
-
Quenching and Extraction:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the crude product with 2-3 volumes of diethyl ether or DCM to ensure efficient separation.
-
Expert Tip: Diethyl ether is often preferred due to its lower boiling point, making it easier to remove later at low temperatures.
-
-
Neutralizing Wash:
-
Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Swirl gently and periodically vent to release CO₂ gas that forms from neutralization.
-
Once gas evolution ceases, stopper the funnel and invert it gently several times. Do not shake vigorously to avoid emulsions.
-
Separate the aqueous layer. Repeat the wash if the crude mixture was highly acidic (test with pH paper).
-
Causality Check: This step is crucial. Removing acid prevents catastrophic decomposition during the heating required for distillation.[7]
-
-
Brine Wash:
-
Wash the organic layer with an equal volume of brine. This helps to remove residual water and break any minor emulsions.
-
Separate and discard the aqueous layer.
-
-
Drying:
-
Transfer the organic layer to an Erlenmeyer flask.
-
Add a suitable amount of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask and let it sit for 10-15 minutes. If the drying agent clumps together, add more until some remains free-flowing.
-
Filter the solution through a fluted filter paper or a cotton plug into a round-bottom flask suitable for distillation.
-
-
Solvent Removal:
-
Remove the bulk of the solvent using a rotary evaporator. Crucially, use a low-temperature water bath (≤ 30°C) to prevent loss of the volatile product.
-
-
Vacuum Distillation:
-
Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. A short-path distillation head is recommended to minimize product loss.
-
Safety Note: Use a cold trap between your apparatus and the vacuum pump to prevent corrosive vapors from damaging the pump.
-
Begin applying vacuum slowly and monitor the pressure with a manometer.
-
Once the desired pressure is stable (e.g., ~12 mmHg), slowly heat the distillation pot using a heating mantle and a stirrer.
-
Discard any initial low-boiling forerun.
-
Collect the fraction that distills at a stable temperature of 59-62°C .[1] The pure product should be a pale yellow liquid.
-
Stop the distillation when the temperature rises or drops, or when the pot residue begins to darken significantly.
-
Trustworthiness Check: A stable boiling point during distillation is a key indicator of purity. Record the temperature and pressure range of your collected fraction.
-
References
-
1-BROMOBUT-3-EN-2-ONE - LookChem. [Link]
-
1-Bromobut-3-en-2-ol | C4H7BrO | CID 47350 - PubChem. [Link]
-
Experiment 3 - Synthesis of 1 - Bromobutane | PDF | Distillation | Sulfuric Acid - Scribd. [Link]
-
1-Bromobut-3-en-2-one | C4H5BrO | CID 11094790 - PubChem. [Link]
-
3-Bromobut-1-ene | C4H7Br | CID 140876 - PubChem. [Link]
-
3-Bromobut-2-en-2-ol | C4H7BrO | CID 71440590 - PubChem. [Link]
-
(2S)-1-bromobut-3-en-2-ol | C4H7BrO | CID 51382556 - PubChem. [Link]
-
2-Bromobut-3-en-1-ol | C4H7BrO | CID 12512226 - PubChem. [Link]
-
Can anyone tell me the procedure for purification of Methyl vinyl ketone? | ResearchGate. [Link]
- US3890392A - Preparation of methyl vinyl ketone
-
Separation of Ketone and alpha Bromo ketone : r/Chempros - Reddit. [Link]
- CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google P
-
(r)-(−)-10-methyl-1(9)-octal-2-one - Organic Syntheses Procedure. [Link]
-
Clean synthesis of α-bromo ketones and their utilisation... - ResearchGate. [Link]
-
Efficient Approach for the Synthesis of Aryl Vinyl Ketones... - PubMed Central. [Link]
-
α-Bromoketone synthesis by bromination - Organic Chemistry Portal. [Link]
- US1967225A - Process for the manufacture of methyl vinyl ketone - Google P
-
1-Aryl-3-nitro- and 3-Bromo-3-nitroprop-2-en-1-ones: Synthesis and Structural Features. [Link]
-
(3R)-3-bromobut-1-ene | C4H7Br | CID 95171602 - PubChem. [Link]
-
Synthetic Access to Aromatic α-Haloketones - PMC - NIH. [Link]
Sources
- 1. Cas 155622-69-8,1-BROMOBUT-3-EN-2-ONE | lookchem [lookchem.com]
- 2. 1-Bromobut-3-en-2-one | 155622-69-8 | Benchchem [benchchem.com]
- 3. 1-BROMOBUT-3-EN-2-ONE | 155622-69-8 [chemicalbook.com]
- 4. 1-Bromobut-3-en-2-one | C4H5BrO | CID 11094790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. US1967225A - Process for the manufacture of methyl vinyl ketone - Google Patents [patents.google.com]
- 7. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. US3890392A - Preparation of methyl vinyl ketone from 3-ketobutan-1-ol - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 1-Bromobut-3-en-2-one Alkylations
Welcome to the technical support center for optimizing reaction conditions for 1-bromobut-3-en-2-one alkylations. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this highly reactive and versatile chemical intermediate.[1] Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information provided is grounded in established principles of organic chemistry and supported by authoritative references to ensure scientific integrity.
Understanding the Substrate: 1-Bromobut-3-en-2-one
1-Bromobut-3-en-2-one is a bifunctional molecule featuring a vinyl group, a ketone, and an α-bromo substituent. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures in pharmaceuticals and agrochemicals.[1] However, its high reactivity also presents specific challenges in controlling reaction outcomes.
Key Properties of 1-Bromobut-3-en-2-one:
| Property | Value |
| Molecular Formula | C4H5BrO[2] |
| Molecular Weight | 148.99 g/mol [2] |
| Appearance | Yellow to light brown liquid[1] |
| Boiling Point | 59-62 °C at 12 mmHg[1] |
| CAS Number | 155622-69-8[2][3] |
Troubleshooting Guide: Common Issues in 1-Bromobut-3-en-2-one Alkylations
This section addresses frequently encountered problems during the alkylation of 1-bromobut-3-en-2-one. The solutions provided are based on fundamental principles of enolate chemistry.
Low Yield of the Desired C-Alkylated Product
Question: I am observing a low yield of my desired C-alkylated product. What are the potential causes and how can I improve the yield?
Answer: Low yields in C-alkylation reactions of ketones often stem from several factors, including competing side reactions and incomplete enolate formation. Here's a systematic approach to troubleshooting:
-
Optimize Base Selection: The choice of base is critical for efficient enolate formation.[4] For complete and irreversible deprotonation of the α-proton, a strong, non-nucleophilic base is recommended. Lithium diisopropylamide (LDA) is a common choice for this purpose.[5][6] Using weaker bases like sodium ethoxide can lead to an equilibrium with the starting ketone, promoting side reactions.[4]
-
Control Reaction Temperature: Enolate formation is typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions.[7] After the addition of the alkylating agent, the reaction may be allowed to slowly warm to room temperature.
-
Ensure Anhydrous Conditions: Enolates are highly basic and will readily react with protic solvents, including water. Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen).
-
Purity of Reagents: The purity of 1-bromobut-3-en-2-one and the alkylating agent is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.
Formation of O-Alkylated Byproducts
Question: I am observing a significant amount of an O-alkylated byproduct in my reaction mixture. How can I favor C-alkylation over O-alkylation?
Answer: The competition between C- and O-alkylation is a common challenge in enolate chemistry.[8] The outcome is influenced by several factors:
-
Solvent Choice: The solvent plays a crucial role in influencing the reactivity of the enolate.[9][10]
-
Polar aprotic solvents that are strongly coordinating, such as DMSO and HMPA, tend to favor O-alkylation by solvating the metal cation and creating a "naked," more reactive enolate oxygen.[11]
-
Weakly coordinating solvents like tetrahydrofuran (THF) or diethyl ether (Et2O) generally favor C-alkylation.[8][11] In these solvents, the enolate can exist as aggregates, sterically hindering the oxygen atom.[11]
-
-
Counterion: The nature of the metal counterion can also influence the C/O alkylation ratio. Lithium enolates, for instance, tend to be more covalent and aggregated, favoring C-alkylation.
-
Nature of the Alkylating Agent: While not always controllable, "harder" electrophiles tend to react at the "harder" oxygen atom, while "softer" electrophiles favor the "softer" carbon atom.
Recommended Starting Conditions to Favor C-Alkylation:
| Parameter | Recommendation |
| Base | Lithium diisopropylamide (LDA) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78 °C for enolate formation |
Competing Elimination Reactions
Question: My desired substitution product is contaminated with an elimination byproduct. How can I minimize this?
Answer: Elimination reactions become significant, especially when using secondary or tertiary alkyl halides as electrophiles.[6] To favor substitution over elimination:
-
Use Primary Alkyl Halides: Whenever possible, use primary alkyl halides, as they are less prone to E2 elimination.[5]
-
Control Reaction Temperature: Lower reaction temperatures generally favor the SN2 pathway over elimination.
-
Choice of Base: While a strong base is needed for enolate formation, a bulky, non-nucleophilic base like LDA helps minimize its participation in subsequent elimination reactions.[5]
Experimental Protocols and Methodologies
General Procedure for C-Alkylation of 1-Bromobut-3-en-2-one
This is a general protocol and may require optimization for specific substrates and alkylating agents.
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is used.
-
Solvent and Amine: Anhydrous tetrahydrofuran (THF) and diisopropylamine are added to the flask via syringe.
-
Formation of LDA: The solution is cooled to -78 °C (dry ice/acetone bath), and n-butyllithium is added dropwise. The mixture is stirred for 30 minutes at this temperature.
-
Enolate Formation: A solution of 1-bromobut-3-en-2-one in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C. The reaction is stirred for 1-2 hours to ensure complete enolate formation.
-
Alkylation: The alkylating agent is added dropwise at -78 °C. The reaction is monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Visualization of Key Concepts
Reaction Workflow
Caption: General workflow for the alkylation of 1-bromobut-3-en-2-one.
C- vs. O-Alkylation Pathways
Caption: Competing pathways in enolate alkylation.
Frequently Asked Questions (FAQs)
Q1: Is 1-bromobut-3-en-2-one stable? How should it be stored?
A1: 1-Bromobut-3-en-2-one is a highly reactive compound and should be handled with care.[1] It is recommended to store it in a cool, dark place under an inert atmosphere to prevent decomposition or polymerization. For long-term storage, refrigeration is advised.
Q2: What are the primary safety concerns when working with 1-bromobut-3-en-2-one?
A2: Based on the data for the related compound 1-bromobut-3-en-2-ol, it is expected that 1-bromobut-3-en-2-one is a combustible liquid that can cause skin and serious eye irritation, as well as respiratory irritation.[12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: Can I use a different base, such as sodium hydride (NaH)?
A3: Sodium hydride can also be used to form enolates.[5] However, it is a heterogeneous base, and reaction times may be longer. For unsymmetrical ketones, NaH typically favors the formation of the more substituted (thermodynamic) enolate.[5]
Q4: My reaction is not going to completion. What should I do?
A4: If your reaction is stalling, consider the following:
-
Insufficient Base: Ensure you are using at least one full equivalent of the base.
-
Purity of Reagents: Impurities may be quenching the enolate.
-
Reaction Time and Temperature: The reaction may require a longer time or gentle warming to proceed. Monitor the reaction progress carefully by TLC.
Q5: Are there any alternative alkylating agents I can use?
A5: The choice of alkylating agent depends on the desired product. Primary alkyl halides are generally preferred.[5][6] Activated alkyl halides, such as allylic and benzylic halides, are also highly reactive in these types of reactions.[8]
References
-
Fiveable. (n.d.). Alkylation of enolates. Organic Chemistry II Class Notes. Retrieved from [Link]
-
Chen, Y., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research, 17(8), 2707-2716. Retrieved from [Link]
-
LookChem. (n.d.). Cas 155622-69-8, 1-BROMOBUT-3-EN-2-ONE. Retrieved from [Link]
-
Cardillo, G., et al. (1974). Alkylation of 3,4-methylenedioxyphenol with 1-bromo-3-methylbut-2-ene and catalytic rearrangement of the resulting ethers. Journal of the Chemical Society, Perkin Transactions 1, 1163-1165. Retrieved from [Link]
-
Hassan, S. S., et al. (2022). α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. Catalysts, 12(11), 1334. Retrieved from [Link]
-
Chemistry Steps. (n.d.). How to Alkylate a Ketone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Bromobut-3-en-2-ol. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Bromobut-3-en-2-one. PubChem Compound Database. Retrieved from [Link]
-
JoVE. (2023, April 30). Factors Affecting α-Alkylation of Ketones: Choice of Base. Retrieved from [Link]
-
Zaugg, H. E., Horrom, B. W., & Borgwardt, S. (1950). Specific Solvent Effects in the Alkylation of Enolate Anions. I. The Alkylation of Sodiomalonic Esters with Alkyl Halides. Journal of the American Chemical Society, 72(7), 2825–2831. Retrieved from [Link]
-
Zaugg, H. E. (1950). Specific Solvent Effects in the Alkylation of Enolate Anions. IV. Kinetic Order of Solvent Participation. Journal of the American Chemical Society, 72(7), 2831–2834. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 330 Topics Discussed on Oct 2. Retrieved from [Link]
-
Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]
-
Filo. (2024, June 6). 3-Bromobut-1-ene and 1-bromobut-2-ene undergo S_N1 reaction at nearly the same rate even though one is a secondary halide and the other is primary. Expla. Retrieved from [Link]
-
Organic Chemistry Tutor. (2024, April 9). Lec7 - Alkylation at the Alpha Position of Ketones, Esters and Nitriles. YouTube. Retrieved from [Link]
-
JoVE. (2025, May 22). α-Alkylation of Ketones via Enolate Ions. Retrieved from [Link]
Sources
- 1. Cas 155622-69-8,1-BROMOBUT-3-EN-2-ONE | lookchem [lookchem.com]
- 2. 1-Bromobut-3-en-2-one | C4H5BrO | CID 11094790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-BROMOBUT-3-EN-2-ONE | 155622-69-8 [chemicalbook.com]
- 4. Video: Factors Affecting α-Alkylation of Ketones: Choice of Base [jove.com]
- 5. How to Alkylate a Ketone - Chemistry Steps [chemistrysteps.com]
- 6. Video: α-Alkylation of Ketones via Enolate Ions [jove.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. fiveable.me [fiveable.me]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 12. 1-Bromobut-3-en-2-ol | C4H7BrO | CID 47350 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing polymerization of 1-Bromobut-3-en-2-one during storage
Welcome to the technical support center for 1-Bromobut-3-en-2-one. This guide is designed for researchers, scientists, and drug development professionals to address the inherent instability of this highly reactive α,β-unsaturated ketone. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to prevent polymerization during storage and handling, ensuring the integrity of your starting material for successful experimentation.
Understanding the Instability of 1-Bromobut-3-en-2-one
1-Bromobut-3-en-2-one is a valuable bifunctional reagent, featuring both an α-bromoketone and a vinyl group. This unique structure allows for a variety of synthetic transformations, making it a key building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] However, the very features that make it synthetically useful also contribute to its instability. The conjugated π-system of the α,β-unsaturated ketone makes the β-carbon highly electrophilic and susceptible to nucleophilic attack, including by another molecule of itself, initiating polymerization. Furthermore, the presence of the bromine atom can influence the electronic properties of the molecule, enhancing its reactivity.
Polymerization can be initiated by several factors, including:
-
Heat: Increased thermal energy can provide the activation energy needed for polymerization to occur.
-
Light: UV radiation can generate free radicals, which act as initiators for radical polymerization.
-
Impurities: Acidic or basic impurities can catalyze polymerization reactions. The presence of trace amounts of hydrogen bromide (HBr), a potential decomposition product, can be particularly problematic.
The polymerization process is often exothermic, which can lead to a runaway reaction if not controlled, resulting in a rapid increase in temperature and pressure.[2]
Frequently Asked Questions (FAQs)
Q1: My 1-Bromobut-3-en-2-one has turned viscous and cloudy. What happened?
A1: Increased viscosity and cloudiness are strong indicators of polymerization. The monomeric 1-Bromobut-3-en-2-one has likely reacted with itself to form higher molecular weight oligomers or polymers, which are often less soluble and more viscous. This process can be accelerated by improper storage conditions such as exposure to light, elevated temperatures, or the presence of contaminants.
Q2: Can I still use my 1-Bromobut-3-en-2-one if it shows signs of polymerization?
A2: It is strongly advised against using polymerized material. The presence of oligomers and polymers will introduce significant impurities into your reaction, leading to complex product mixtures and difficulty in purification. More importantly, the concentration of the active monomer will be lower than expected, affecting reaction stoichiometry and yield. It is best to discard the polymerized material according to your institution's hazardous waste disposal procedures and obtain a fresh batch.
Q3: What is the ideal storage temperature for 1-Bromobut-3-en-2-one?
A3: For long-term storage, it is recommended to store 1-Bromobut-3-en-2-one at refrigerated temperatures, typically 2-8°C.[3] Some highly reactive monomers are even stored at freezer temperatures (-20°C) to significantly slow down degradation and polymerization pathways. Always consult the supplier's specific recommendations if available.
Q4: Do I need to add a polymerization inhibitor to my 1-Bromobut-3-en-2-one?
A4: Commercial preparations of reactive monomers like methyl vinyl ketone are often supplied with a stabilizer, such as hydroquinone.[3][4] If you are synthesizing 1-Bromobut-3-en-2-one in-house or purifying a commercial batch, the addition of a polymerization inhibitor for storage is a critical step. The choice and concentration of the inhibitor should be carefully considered to avoid interference with subsequent reactions.
Q5: How can I remove the polymerization inhibitor before my reaction?
A5: If the inhibitor is a phenolic compound like hydroquinone or 4-tert-butylcatechol, it can often be removed by washing the neat material or an ethereal solution of it with a dilute aqueous solution of sodium hydroxide.[5] The phenolate salt will be extracted into the aqueous layer. It is crucial to then wash with water to remove any residual base and dry the organic layer thoroughly before proceeding. Alternatively, passing the material through a plug of basic alumina can also be effective for removing phenolic inhibitors.[5]
Troubleshooting Guide: Preventing and Identifying Polymerization
This guide provides a systematic approach to troubleshooting common issues related to the instability of 1-Bromobut-3-en-2-one.
| Problem | Potential Cause | Recommended Solution |
| Visual Changes in Stored Material (Color change, increased viscosity, cloudiness, precipitate formation) | Polymerization has occurred. | Immediate Action: Do not use the material. Dispose of it according to safety protocols. Root Cause Analysis: Review storage conditions. Was the container properly sealed? Was it stored in a cool, dark place? Was an inert atmosphere used? Was the material stabilized with an inhibitor? |
| Inconsistent Reaction Results (Low yield, complex product mixture) | The starting material has partially polymerized, leading to inaccurate concentration and the introduction of impurities. | Verification: Before use, check the purity of the 1-Bromobut-3-en-2-one using an appropriate analytical technique (see "Analytical Protocols for Quality Control" section below). Prevention: Ensure the material is properly stored and handled. If you are purifying the compound, add a suitable inhibitor for storage. |
| Rapid Exotherm During Handling or Reaction Setup | Runaway polymerization is occurring. | Immediate Safety Action: If safe to do so, cool the vessel in an ice bath. Be prepared for a rapid increase in pressure. Evacuate the area if the reaction cannot be controlled. Prevention: Always handle the neat compound with care. Avoid heating it in the absence of a solvent or inhibitor. When adding it to a reaction, ensure the receiving vessel is at the appropriate temperature and that the addition is done at a controlled rate. |
Experimental Protocols
Protocol 1: Recommended Storage Procedure for 1-Bromobut-3-en-2-one
-
Inhibitor Addition: If the 1-Bromobut-3-en-2-one is freshly synthesized or purified, add a suitable polymerization inhibitor. Common choices for α,β-unsaturated ketones include:
-
Hydroquinone (HQ): 100-200 ppm
-
4-Methoxyphenol (MEHQ): 100-200 ppm
-
Butylated Hydroxytoluene (BHT): 200-500 ppm
-
-
Container Selection: Use an amber glass bottle with a PTFE-lined cap to protect the compound from light. Ensure the container is clean and dry.
-
Inert Atmosphere: After adding the compound to the container, flush the headspace with an inert gas such as argon or nitrogen to displace any oxygen. Oxygen can sometimes participate in radical initiation pathways.
-
Sealing: Tightly seal the container to prevent the ingress of moisture and air. For added security, the cap can be wrapped with Parafilm.
-
Temperature: Store the sealed container in a refrigerator at 2-8°C.[3] The storage area should be well-ventilated and designated for reactive chemicals.
-
Labeling: Clearly label the container with the compound name, date of storage, and the type and concentration of the added inhibitor.
Protocol 2: Analytical Quality Control to Detect Polymerization
A. Proton NMR (¹H NMR) Spectroscopy
¹H NMR is a powerful tool for assessing the purity of 1-Bromobut-3-en-2-one and detecting the presence of polymers.
-
Monomer Spectrum: The ¹H NMR spectrum of pure 1-Bromobut-3-en-2-one will show sharp, well-defined peaks corresponding to the vinyl protons and the methylene protons adjacent to the bromine.
-
Polymer Spectrum: If polymerization has occurred, the spectrum will exhibit broad, poorly resolved signals, particularly in the aliphatic region, due to the overlapping resonances of the polymer backbone. The sharp vinyl proton signals will decrease in intensity relative to the new, broad signals.[6] A comparative integration of the vinyl proton signals against the upfield signals can provide a rough estimate of the extent of polymerization.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to assess the purity of 1-Bromobut-3-en-2-one and detect volatile degradation products.
-
Procedure: A dilute solution of the compound in a suitable solvent (e.g., dichloromethane, diethyl ether) is injected into the GC-MS.
-
Expected Result: The chromatogram of a pure sample should show a single major peak corresponding to 1-Bromobut-3-en-2-one. The mass spectrum of this peak can be used to confirm its identity.
-
Indication of Polymerization: While the polymer itself is not volatile and will not be observed directly by GC, a decrease in the peak area of the monomer over time can indicate its consumption through polymerization. The presence of new, smaller peaks may indicate the formation of volatile byproducts from side reactions or decomposition.
Visualization of Key Concepts
Polymerization Initiation Pathways
The following diagram illustrates the primary pathways through which polymerization of 1-Bromobut-3-en-2-one can be initiated.
Caption: Workflow for handling 1-Bromobut-3-en-2-one.
References
- Carlson, R., Descomps, A., Mekonnen, A., Westerlund, A., & Havelkova, M. (2011). Improved Synthesis of 1-Bromo-3-buten-2-one.
- Thermo Fisher Scientific. (2010).
-
LookChem. (n.d.). 1-Bromobut-3-en-2-one. Retrieved from [Link]
- Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide.
-
Wikipedia. (n.d.). Methyl vinyl ketone. Retrieved from [Link]
- Alfa Aesar. (2012).
- Sigma-Aldrich. (2024).
- ResearchGate. (2019). Quantitative Analysis of Polyvinyl Alcohol-Polyethylene (PVOH-PE) Copolymers and Polyvinyl Pyrrolidone-Polyvinyl Acetate (PVP-PVAc) Copolymers and Blends Using Fourier Transform Infrared Spectroscopy and Elemental Analysis.
- MDPI. (2022). Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a Polyvinyl Alcohol (PVA)/Polyethylene Glycol (PEG)
-
Reddit. (2014). Working with styrene (monomer): any tips on handling and safety?. Retrieved from [Link]
- ResearchGate. (2017). 1H NMR spectra of monomer 3b (A) and polymer P1 (B) (400 MHz, 25 °C, CDCl3).
-
PubChem. (n.d.). 1-Bromobut-3-en-2-one. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromobutane. Retrieved from [Link]
- ACS Publications. (2017). Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry.
- BenchChem. (2025).
- University Operations, The University of Texas at Austin. (n.d.).
- Google Patents. (n.d.). US2626943A - Stabilizing polymerized methyl vinyl ketone.
- AZoM. (2021).
- PubMed Central. (2020). Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling. Journal of Biological Chemistry, 295(16), 5267-5279.
- SpecialChem. (2025). Advanced Adhesive Troubleshooting: Hot Melt, PSA & Reactive Systems.
- EPA. (n.d.). Methyl Vinyl Ketone Interim AEGL Document.
- ACP. (2010). Aqueous OH-oxidation of methyl vinyl ketone and methacrolein.
- PubChem. (n.d.). 3-Bromobut-1-ene.
- MDPI. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox.
- PubMed. (2020).
- NJ.gov. (n.d.). METHYL VINYL KETONE HAZARD SUMMARY.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-bromobutane.
- PubChem. (n.d.). (3R)-3-bromobut-1-ene.
- LookChem. (n.d.). Cas 155622-69-8,1-BROMOBUT-3-EN-2-ONE.
- Sigma-Aldrich. (n.d.). Methyl vinyl ketone (stabilised) for synthesis 78-94-4.
- Fisher Scientific. (n.d.).
- Mid-West Instrument. (n.d.).
- Sigma-Aldrich. (n.d.). 1-Bromobut-3-en-2-ol 64341-49-7.
- Sigma-Aldrich. (n.d.). 1-Bromobut-3-en-2-ol manufacturer.
Sources
Technical Support Center: Troubleshooting Low Yields in Diels-Alder Reactions with 1-Bromobut-3-en-2-one
Welcome to the technical support center for Diels-Alder reactions utilizing 1-bromobut-3-en-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific, yet powerful, dienophile. Here, we will dissect common issues leading to low yields and provide actionable, scientifically-grounded solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the use of 1-bromobut-3-en-2-one in Diels-Alder reactions.
Q1: Why is 1-bromobut-3-en-2-one a challenging dienophile for Diels-Alder reactions?
A1: 1-Bromobut-3-en-2-one is a highly reactive organobromine compound, often appearing as a yellow to light brown liquid.[1] While its electron-withdrawing ketone and bromine functionalities make it a potent dienophile, its high reactivity can also lead to several side reactions, including polymerization and decomposition, especially under harsh thermal conditions. Furthermore, steric hindrance from the bromine atom can sometimes impede the desired cycloaddition.
Q2: What are the initial checks I should perform if I'm getting a low yield?
A2: Before delving into more complex troubleshooting, ensure the following fundamentals are in place:
-
Reagent Purity: Verify the purity of your 1-bromobut-3-en-2-one and your diene. Impurities can inhibit the reaction or lead to unwanted byproducts.
-
Stoichiometry: Ensure the correct molar ratios of diene and dienophile are being used. Often, a slight excess of the more stable and readily available reagent is used.
-
Reaction Conditions: Double-check your reaction temperature and time. Diels-Alder reactions are sensitive to these parameters.
-
Solvent Choice: The solvent should be inert to the reactants and appropriate for the reaction temperature.
Q3: Can a Lewis acid catalyst improve my yield?
A3: Yes, in many cases, a Lewis acid catalyst can significantly improve both the rate and yield of a Diels-Alder reaction.[2][3] Lewis acids, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), coordinate to the carbonyl oxygen of the dienophile.[3][4] This coordination increases the dienophile's electron-deficient character, lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy and accelerating the reaction with the diene's Highest Occupied Molecular Orbital (HOMO).[4][5] However, the choice and amount of Lewis acid must be carefully optimized, as they can also promote side reactions.
Section 2: In-depth Troubleshooting Guide
This section provides a detailed breakdown of specific problems, their probable causes, and step-by-step solutions.
Problem 1: Low or No Product Formation
Observing minimal or no desired Diels-Alder adduct can be frustrating. The following diagram outlines a systematic approach to diagnosing the root cause.
Caption: Troubleshooting workflow for low or no product yield.
Causality and Solutions:
-
Cause A: Dienophile Instability. 1-Bromobut-3-en-2-one can degrade or polymerize, especially at elevated temperatures.
-
Solution:
-
Lower Reaction Temperature: If thermally induced, attempt the reaction at a lower temperature for a longer duration.
-
Fresh Dienophile: Ensure you are using a freshly opened or purified sample of 1-bromobut-3-en-2-one.
-
Inhibitor: Consider adding a radical inhibitor, such as hydroquinone, in trace amounts if polymerization is suspected.
-
-
-
Cause B: Poor Diene Reactivity. The diene must be able to adopt an s-cis conformation for the reaction to occur.[6] Steric hindrance on the diene can also slow the reaction.[7]
-
Solution:
-
Diene Conformation: For acyclic dienes, higher temperatures can favor the s-cis conformation.[8] However, this must be balanced with the stability of the dienophile.
-
Electron-Donating Groups: Dienes with electron-donating groups are generally more reactive in normal-demand Diels-Alder reactions.[5][9] If possible, consider a more electron-rich diene.
-
-
-
Cause C: Inappropriate Solvent. The choice of solvent can significantly impact reaction rates.[6]
-
Solution:
-
Solvent Polarity: While non-polar solvents are common, for some Diels-Alder reactions, polar solvents or even aqueous conditions can lead to rate acceleration due to the hydrophobic effect.[9]
-
Solvent Screening: Conduct small-scale parallel reactions in a range of solvents (e.g., toluene, dichloromethane, diethyl ether, and even water) to identify the optimal medium.
-
-
Problem 2: Formation of Side Products
The appearance of unexpected peaks in your analytical data (TLC, GC-MS, NMR) indicates the formation of side products.
Common Side Products and Their Origins:
| Side Product Type | Probable Cause | Proposed Solution |
| Polymerized Dienophile | High reaction temperature or presence of radical initiators. | Lower the reaction temperature and/or add a radical inhibitor. |
| Michael Addition Products | Nucleophilic attack on the dienophile, competing with the cycloaddition. | Use a less nucleophilic solvent. If a nucleophilic diene is used, consider a less reactive derivative. |
| Isomerized Products | The initial Diels-Alder adduct may undergo rearrangement under the reaction conditions. | Attempt the reaction at a lower temperature and for a shorter duration. Consider a milder workup procedure. |
Problem 3: Difficulty in Product Isolation and Purification
Even with a successful reaction, isolating the desired adduct can be challenging.
-
Issue A: Product is an Oil and Difficult to Crystallize.
-
Solution:
-
Chromatography: Column chromatography is a standard method for purifying Diels-Alder adducts.[10] A gradient elution of hexane and ethyl acetate is often a good starting point.[10]
-
Trituration: If the product is a viscous oil, trituration with a non-polar solvent like cold hexanes or pentane can sometimes induce crystallization.
-
-
-
Issue B: Product Co-elutes with Starting Material or Byproducts.
-
Solution:
-
Optimize Chromatography: Experiment with different solvent systems and stationary phases (e.g., silica gel, alumina).
-
Chemical Derivatization: In some cases, it may be easier to purify a derivative of the product. For example, if the adduct contains a ketone, it could be converted to a more crystalline derivative for purification, followed by regeneration of the ketone.
-
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Thermal Diels-Alder Reaction
This protocol provides a starting point for the reaction between a generic diene and 1-bromobut-3-en-2-one.
-
To a solution of the diene (1.0 eq) in a suitable solvent (e.g., toluene, 0.5 M), add 1-bromobut-3-en-2-one (1.1 eq).
-
Heat the reaction mixture to the desired temperature (start with 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction
This protocol outlines the use of a Lewis acid to promote the reaction.
-
To a solution of 1-bromobut-3-en-2-one (1.1 eq) in a dry, inert solvent (e.g., dichloromethane, 0.5 M) at a low temperature (e.g., -78 °C), add the Lewis acid (e.g., AlCl₃, 0.1-1.0 eq) portion-wise.
-
Stir the mixture for 15-30 minutes.
-
Add a solution of the diene (1.0 eq) in the same solvent dropwise.
-
Allow the reaction to slowly warm to room temperature while monitoring its progress.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
1-Bromobut-3-en-2-one | C4H5BrO. PubChem. [Link]
-
Diels Alder Reaction + Shortcut + Stereochemistry [Livestream Recording] Organic Chemistry Review. YouTube. [Link]
-
Diels Alder Reaction Experiment Part 2, Reflux and Isolation. YouTube. [Link]
-
Diels-Alder Chemistry exception (1,3 Product Not Preferred). YouTube. [Link]
-
1-Bromobut-3-en-2-ol | C4H7BrO. PubChem. [Link]
-
Diels Alder Reaction Mechanism and Product Trick by Leah4sci. YouTube. [Link]
-
The Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
What-is-the-reason-for-the-difference-in-Diels-Alder-reactivity-of-isomeric-substituted-dienes-A-case-involving-1-3-dienylboronates.pdf. ResearchGate. [Link]
-
Synthetic Studies on Diels-Alder Adducts: Intramolecular Interactions Between Two Functions. PMC - NIH. [Link]
-
Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). HARVEST (uSask). [Link]
-
3: Diels-Alder Reaction. Chemistry LibreTexts. [Link]
-
How Lewis Acids Catalyze Diels–Alder Reactions. PMC - NIH. [Link]
-
Diels-Alder Reaction. Organic Chemistry Portal. [Link]
-
Week 2: Lecture 9: Lewis Acid Efffect and Asymmetric Diels-Alder reaction. YouTube. [Link]
Sources
- 1. Cas 155622-69-8,1-BROMOBUT-3-EN-2-ONE | lookchem [lookchem.com]
- 2. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Diels-Alder Reaction [organic-chemistry.org]
- 6. Diels–Alder Reaction [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Synthetic Studies on Diels-Alder Adducts: Intramolecular Interactions Between Two Functions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Reactivity of 1-Bromobut-3-en-2-one: A Technical Guide for Synthetic Chemists
Technical Support & Troubleshooting Guide
Welcome to the technical support center for managing the lability of 1-Bromobut-3-en-2-one in basic conditions. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive and versatile building block in their synthetic endeavors. As a Senior Application Scientist, I will provide field-proven insights and detailed protocols to help you navigate the challenges associated with the stability of this compound, ensuring successful and reproducible outcomes in your experiments.
Introduction: The Double-Edged Sword of Reactivity
1-Bromobut-3-en-2-one, also known as bromomethyl vinyl ketone, is a bifunctional molecule featuring both an α-halo ketone and an α,β-unsaturated ketone moiety.[1] This unique combination makes it a powerful tool for the synthesis of a wide array of complex molecules and heterocycles.[2] However, its high reactivity, particularly in the presence of bases, presents a significant challenge. The acidic α-proton and the presence of a good leaving group (bromide) make the molecule susceptible to a variety of transformations, most notably the Favorskii rearrangement, which can lead to undesired side products and reduced yields.[3] This guide will equip you with the knowledge and techniques to control its reactivity and harness its synthetic potential.
Frequently Asked Questions (FAQs)
Q1: My reaction with 1-Bromobut-3-en-2-one under basic conditions is giving a complex mixture of products. What is likely happening?
The most probable cause is the inherent instability of 1-Bromobut-3-en-2-one in the presence of strong bases. Several competing reaction pathways can occur:
-
Favorskii Rearrangement: Strong bases can deprotonate the α'-carbon (the carbon of the vinyl group), leading to the formation of a cyclopropanone intermediate that subsequently rearranges to carboxylic acid derivatives.[2]
-
Polymerization: The vinyl ketone moiety is susceptible to base-catalyzed polymerization.[4]
-
1,4-Conjugate Addition (Michael Addition): Nucleophiles can add to the β-carbon of the vinyl group.
-
Direct Nucleophilic Substitution (SN2): The desired reaction where a nucleophile displaces the bromide.
The predominance of one pathway over another is highly dependent on the reaction conditions, including the nature of the base, the nucleophile, the solvent, and the temperature.
Q2: How can I favor the desired SN2 reaction and avoid the Favorskii rearrangement?
Controlling the basicity of the reaction medium is paramount. The key is to use a base that is strong enough to facilitate the desired reaction (e.g., deprotonate a nucleophile) but not so strong that it initiates the Favorskii rearrangement by deprotonating the α'-carbon of the ketone.
Recommended Strategies:
-
Use of Mild Inorganic Bases: Bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[2] They are generally not strong enough to cause significant Favorskii rearrangement but can promote reactions with a variety of nucleophiles.
-
Control of Stoichiometry: Use the minimum effective amount of base.
-
Low Temperatures: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to suppress the activation energy barrier for the Favorskii rearrangement.
Q3: What are the signs that my 1-Bromobut-3-en-2-one is degrading?
Visual and spectroscopic monitoring can provide early indications of degradation:
-
Color Change: Pure 1-Bromobut-3-en-2-one is a yellow to light brown liquid.[5] The formation of dark brown or black tars is a strong indicator of polymerization or other decomposition pathways.
-
Spectroscopic Analysis:
-
¹H NMR: The disappearance of the characteristic vinyl proton signals and the appearance of complex aliphatic signals can indicate polymerization or rearrangement.
-
GC-MS: The appearance of new peaks with different mass-to-charge ratios can help identify degradation products.[3]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of the desired product | 1. Degradation of 1-Bromobut-3-en-2-one. 2. Favorskii rearrangement is the major pathway. 3. Polymerization of the starting material or product. | 1. Use freshly purified 1-Bromobut-3-en-2-one. 2. Switch to a milder base (e.g., K₂CO₃, NaHCO₃). 3. Lower the reaction temperature. 4. Add a radical inhibitor (e.g., hydroquinone) if polymerization is suspected.[2] |
| Formation of a dark, tarry substance | Polymerization of the vinyl ketone moiety. | 1. Degas the solvent prior to use. 2. Run the reaction under an inert atmosphere (N₂ or Ar). 3. Add a polymerization inhibitor. 4. Use a less polar solvent. |
| Product mixture is difficult to purify | Formation of multiple side products from competing reaction pathways. | 1. Optimize reaction conditions to favor a single pathway (see Q2). 2. Consider using a protecting group for the ketone functionality if the vinyl group is the desired reactive site. |
| Inconsistent results between batches | Purity and age of 1-Bromobut-3-en-2-one. | 1. Always use freshly distilled or purified 1-Bromobut-3-en-2-one. 2. Store the compound at low temperatures, protected from light and moisture. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Nucleophilic Substitution with N-Nucleophiles using a Mild Base
This protocol is designed to favor the SN2 displacement of the bromide by a nitrogen nucleophile while minimizing the Favorskii rearrangement.
Diagram of the Experimental Workflow:
Caption: Workflow for N-alkylation using a mild base.
Step-by-Step Methodology:
-
To a solution of the nitrogen nucleophile (1.0 eq.) in anhydrous acetonitrile (0.1 M), add potassium carbonate (1.5 eq.).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1-Bromobut-3-en-2-one (1.1 eq.) in anhydrous acetonitrile dropwise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality: The use of potassium carbonate as a mild, heterogeneous base provides a localized basic environment that is sufficient to deprotonate many N-H bonds without causing widespread deprotonation of the α'-carbon of the ketone.[2] Dropwise addition at low temperatures helps to control the exothermicity of the reaction and further disfavors the higher activation energy pathway of the Favorskii rearrangement.
Protocol 2: Hantzsch Thiazole Synthesis with 1-Bromobut-3-en-2-one
This protocol outlines the synthesis of a vinyl-substituted thiazole, a valuable heterocyclic motif in medicinal chemistry.
Diagram of the Reaction Mechanism:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides [organic-chemistry.org]
- 5. Cas 155622-69-8,1-BROMOBUT-3-EN-2-ONE | lookchem [lookchem.com]
Technical Support Center: Purification of 1-Bromobut-3-en-2-one Reaction Mixtures by Column Chromatography
Welcome to the Technical Support Center for the purification of 1-Bromobut-3-en-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the column chromatography of this highly reactive intermediate. Our focus is on providing practical, field-proven insights to ensure the successful isolation of your target compound while minimizing degradation.
Introduction: The Challenge of Purifying 1-Bromobut-3-en-2-one
1-Bromobut-3-en-2-one, also known as bromomethyl vinyl ketone, is a valuable bifunctional reagent in organic synthesis, serving as a precursor in the pharmaceutical, agrochemical, and flavor industries.[1] However, its purification is often challenging due to its inherent reactivity. The presence of both an α-bromoketone and a vinyl group makes the molecule susceptible to degradation, particularly on the acidic surface of standard silica gel.[2][3][4] This guide will address these challenges head-on, providing you with the knowledge to navigate the purification process effectively.
Frequently Asked Questions (FAQs)
Q1: My 1-Bromobut-3-en-2-one appears to be decomposing on the TLC plate (streaking, new spots appearing over time). What is happening?
A1: This is a classic sign of compound instability on the acidic surface of silica gel. The silanol groups (Si-OH) on standard silica gel can catalyze decomposition pathways for acid-sensitive compounds like α-bromoketones.[2][4] To confirm this, you can perform a 2D TLC. Spot your crude mixture in one corner of a TLC plate, run it in your chosen solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, it's a strong indication of on-plate decomposition.
Q2: What is the best stationary phase for the purification of 1-Bromobut-3-en-2-one?
A2: While standard silica gel can be used with precautions, for a sensitive compound like 1-Bromobut-3-en-2-one, it is highly recommended to use deactivated silica gel .[2][5] Deactivation neutralizes the acidic silanol groups, preventing degradation of your product. Alternatives include:
-
Alumina (neutral or basic): A good option for acid-sensitive compounds.[2]
-
Florisil® (magnesium silicate): A milder stationary phase that can be effective.[2]
Q3: What is a good starting solvent system for TLC analysis and column chromatography?
A3: A common and effective solvent system for compounds of moderate polarity is a mixture of ethyl acetate and hexanes .[6] Start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity to achieve an optimal Rf value for your product, ideally between 0.2 and 0.4 for column chromatography.[7]
Q4: My compound is not eluting from the column, even with a high percentage of polar solvent. What should I do?
A4: There are a few possibilities:
-
Decomposition: Your compound may have decomposed on the column. This is likely if you are using standard silica gel.
-
Irreversible Adsorption: The compound may be too polar and is irreversibly binding to the silica.
-
Incorrect Solvent System: Ensure your solvent system is appropriate for your compound's polarity.
To troubleshoot, you can try to "flush" the column with a very polar solvent like 100% ethyl acetate or even a small amount of methanol to see if you can recover any material. However, prevention by using a deactivated stationary phase is the best approach.
In-Depth Troubleshooting Guides
Problem 1: Low Recovery of 1-Bromobut-3-en-2-one After Column Chromatography
Causality: The most probable cause is the degradation of the acid-sensitive α-bromoketone on the acidic stationary phase. The vinyl group can also be susceptible to polymerization or other reactions catalyzed by the acidic environment.
Solutions:
-
Deactivate the Silica Gel: This is the most critical step. Before packing your column, prepare a slurry of silica gel in your chosen mobile phase containing 1-3% triethylamine (TEA) .[2][8] The TEA will neutralize the acidic silanol groups. It is essential to also add the same percentage of TEA to your mobile phase throughout the entire purification process.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase like neutral alumina or Florisil®.[2]
-
Work Quickly and at Low Temperature: 1-Bromobut-3-en-2-one can be thermally unstable. If possible, run your column in a cold room or use a jacketed column with a cooling circulator to minimize thermal degradation.
-
Dry Loading: If your crude product has poor solubility in the mobile phase, consider dry loading. Dissolve your crude mixture in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Problem 2: Co-elution of 1-Bromobut-3-en-2-one with Impurities
Causality: The polarity of your product and the impurities are too similar in the chosen solvent system, resulting in poor separation. Common impurities in the synthesis of 1-Bromobut-3-en-2-one from methyl vinyl ketone include unreacted starting material and potentially dibrominated byproducts.
Solutions:
-
Optimize the Solvent System: Meticulous TLC analysis is key.
-
Test a Range of Polarities: Systematically vary the ratio of ethyl acetate in hexanes (e.g., 5%, 10%, 15%, 20%).
-
Try Different Solvents: If ethyl acetate/hexanes does not provide adequate separation, consider other solvent systems. For example, replacing hexanes with heptane can sometimes improve separation. A small amount of dichloromethane in hexanes can also be effective, but be aware that it can increase the elution time.
-
-
Gradient Elution: If a single solvent system (isocratic elution) fails to separate all components, a gradient elution can be very effective. Start with a low polarity mobile phase to elute the less polar impurities, and then gradually increase the polarity to elute your product, leaving the more polar impurities on the column.
Detailed Experimental Protocol: Purification of 1-Bromobut-3-en-2-one
This protocol is a self-validating system based on best practices for purifying sensitive α-bromoketones.
Materials and Equipment:
-
Crude 1-Bromobut-3-en-2-one reaction mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Triethylamine (TEA)
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
Fraction collection tubes
-
Rotary evaporator
Step-by-Step Methodology:
-
TLC Analysis and Solvent System Optimization:
-
Prepare several TLC developing chambers with different ratios of EtOAc/Hexanes (e.g., 5:95, 10:90, 15:85) containing 1% TEA.
-
Spot your crude reaction mixture on the TLC plates and develop them.
-
Visualize the spots under UV light (254 nm).
-
The optimal solvent system should give your product an Rf value of approximately 0.2-0.4.[7]
-
-
Preparation of Deactivated Silica Gel and Column Packing:
-
In a fume hood, weigh out the required amount of silica gel (typically 50-100 times the weight of your crude mixture).
-
Prepare your chosen mobile phase (e.g., 10% EtOAc in Hexanes) and add 1% TEA.
-
Create a slurry of the silica gel in the mobile phase.
-
Secure your column vertically and add a small plug of cotton or glass wool to the bottom.
-
Pour the silica gel slurry into the column, gently tapping the side to ensure even packing and remove any air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Continuously drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve your crude mixture in a minimal amount of the mobile phase.
-
Carefully apply the dissolved sample to the top of the column using a pipette.
-
Allow the sample to absorb into the silica gel by draining the solvent until it is level with the sand.
-
Carefully add a small amount of fresh mobile phase to wash the sides of the column and allow it to absorb.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column, collecting fractions in appropriately sized test tubes or flasks.
-
Monitor the progress of the separation by TLC analysis of the collected fractions.
-
Once your product has fully eluted, you can increase the polarity of the mobile phase to flush out any remaining highly polar impurities.
-
-
Product Isolation:
-
Combine the fractions that contain your pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator. Caution: 1-Bromobut-3-en-2-one is volatile; use a low bath temperature and moderate vacuum to avoid product loss.
-
Data Presentation
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel deactivated with 1-3% TEA | Neutralizes acidic sites, preventing product degradation.[2][8] |
| Mobile Phase | Ethyl acetate / Hexanes (with 1-3% TEA) | Good starting point for many organic compounds; polarity is easily tunable.[6] |
| Optimal Rf | 0.2 - 0.4 | Provides good separation and a reasonable elution time.[7] |
| Silica to Compound Ratio | 50:1 to 100:1 (w/w) | Ensures sufficient separation capacity for complex mixtures. |
Visualizations
Workflow for Troubleshooting 1-Bromobut-3-en-2-one Purification
Caption: Causal relationships between low product recovery and effective solutions.
References
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
-
The Royal Society of Chemistry. Synthesis of 1,4-ketoaldehydes and 1,4- diketones by Mo-catalyzed oxidative cleavage of cyclobutane-1,2-diols - Supporting Information. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]
-
ResearchGate. Solvent free, light induced 1,2-bromine shift reaction of α-bromo ketones. [Link]
-
Physics Forums. Column Chromatography ketone/silica. [Link]
-
YouTube. How To Neutralize Silica Gel? - Chemistry For Everyone. [Link]
-
ResearchGate. Deactivation of silica gel?. [Link]
-
PubChem. 1-Bromobut-3-en-2-one. [Link]
-
MIT OpenCourseWare. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques. [Link]
-
The Royal Society of Chemistry. Support information. [Link]
-
MDPI. Halogeno Aldol Reaction of Ethyl Vinyl Ketone and Aldehydes Mediated by Titanium Tetrachloride. [Link]
-
ResearchGate. Methyl Vinyl Ketone | Request PDF. [Link]
-
The Royal Society of Chemistry. Bromination of α,β-unsaturated ketones by an electrochemical procedure. [Link]
-
ResearchGate. Can anyone tell me the procedure for purification of Methyl vinyl ketone?. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Northrop, B. H. FLASH OPTIMIZATION. [Link]
-
Reddit. Separation of Ketone and alpha Bromo ketone : r/Chempros. [Link]
-
Wikipedia. Methyl vinyl ketone. [Link]
-
The Royal Society of Chemistry. D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. [Link]
Sources
- 1. 1-Bromobut-3-en-2-one | C4H5BrO | CID 11094790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. physicsforums.com [physicsforums.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 8. researchgate.net [researchgate.net]
Identifying and characterizing impurities in 1-Bromobut-3-en-2-one synthesis
Technical Support Center: 1-Bromobut-3-en-2-one Synthesis
A Guide to Identifying and Characterizing Impurities
Introduction
1-Bromobut-3-en-2-one is a highly reactive and valuable bifunctional reagent used as an intermediate in the synthesis of various pharmaceuticals and complex organic molecules.[1] Its utility stems from the presence of both an α-bromoketone, susceptible to nucleophilic substitution, and a vinyl group, which can participate in cycloadditions and Michael additions. However, this high reactivity also makes its synthesis prone to the formation of various impurities that can complicate purification and compromise the yield and safety of subsequent reactions.
This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals to identify, characterize, and mitigate common impurities encountered during the synthesis of 1-Bromobut-3-en-2-one.
Part 1: Frequently Asked Questions (FAQs) - Common Impurities and Their Origins
This section addresses the fundamental questions regarding the types of impurities that can arise and the chemical logic behind their formation.
Q1: What are the most common types of impurities I should expect?
Impurities in this synthesis can be broadly categorized into three groups: process-related, product-related, and degradation products.[2][3]
-
Process-Related Impurities:
-
Unreacted Starting Material: Residual but-3-en-2-one (methyl vinyl ketone, MVK).
-
Residual Solvents: e.g., Acetic acid, dichloromethane, depending on the procedure.[4]
-
-
Product-Related Impurities (By-products):
-
Over-brominated Species: Primarily 1,3-dibromobutan-2-one and 3,4-dibromobutan-2-one.
-
Mis-brominated Isomers: Bromination at the C4 position is less common but possible.
-
-
Degradation Products:
-
Polymers: MVK and the product are both reactive Michael acceptors and can polymerize, especially under thermal stress or in the presence of initiators.[5]
-
Hydrolysis/Decomposition Products: The α-bromoketone moiety can be sensitive to acidic or basic conditions, potentially leading to decomposition.[6]
-
Q2: Why do dibrominated impurities form, and how can I minimize them?
Dibrominated impurities are classic by-products of ketone bromination. The initial α-bromination reaction produces HBr as a by-product, which catalyzes the enolization of the starting ketone, facilitating the reaction.[6]
-
Causality: Over-bromination occurs for two main reasons:
-
Stoichiometry: Using more than one molar equivalent of the brominating agent (e.g., Br₂) will inevitably lead to the formation of dibrominated products.
-
Localized Concentration: Poor mixing during the addition of the brominating agent can create localized areas of high bromine concentration, leading to double bromination on some molecules before all the starting material has been mono-brominated.
-
-
Mitigation Strategy:
-
Precise Stoichiometry: Use a slight sub-stoichiometric amount or a maximum of 1.0 equivalents of Br₂.
-
Slow, Controlled Addition: Add the brominating agent dropwise to a vigorously stirred solution of the ketone.[4][7]
-
Low Temperature: Perform the addition at a reduced temperature (e.g., 0-10 °C) to control the reaction rate and improve selectivity.[4]
-
Part 2: Troubleshooting Guide - Analytical and Purification Issues
This section provides answers to specific experimental problems you might encounter.
Q3: My ¹H NMR spectrum is complex. How do I distinguish the product from the main impurities?
A clean ¹H NMR spectrum is the primary indicator of purity. Here’s how to dissect a complex spectrum:
-
The Logic of NMR: Each unique proton environment will produce a distinct signal. The chemical shift (δ), splitting pattern (multiplicity), and integration value are all critical pieces of information.
-
Data Interpretation Table:
| Compound | Protons | Expected δ (ppm) | Multiplicity | Key Differentiator |
| 1-Bromobut-3-en-2-one (Product) | -CH₂Br | ~4.2 | Singlet (s) | A sharp singlet for the two protons next to the carbonyl and bromine. |
| -CH=CH₂ | ~6.0 - 6.5 | Multiplet (m) | Complex pattern for the three vinyl protons (ABC system). | |
| But-3-en-2-one (Starting Material) | -CH₃ | ~2.3 | Singlet (s) | A sharp singlet integrating to 3H. Its absence is a good sign. |
| -CH=CH₂ | ~5.8 - 6.4 | Multiplet (m) | Similar to the product's vinyl region. | |
| 1,3-Dibromobutan-2-one (Impurity) | -CH₂Br | ~4.3 | Singlet (s) | Similar to the product. |
| -CHBr- | ~4.8 | Quartet (q) | A downfield quartet coupled to the methyl group. | |
| -CH₃ | ~1.9 | Doublet (d) | A doublet coupled to the -CHBr- proton. The vinyl signals are absent. | |
| 3,4-Dibromobutan-2-one (Impurity) | -CH₂Br | ~4.0 | Multiplet (m) | Complex signals for the -CH₂Br and -CHBr- groups. |
| -CHBr- | ~4.5 | Multiplet (m) | The vinyl signals are absent. | |
| -CH₃ | ~2.5 | Singlet (s) | A singlet for the methyl group. |
Q4: I see multiple spots on my TLC plate. How do I set up a good purification protocol?
Thin-Layer Chromatography (TLC) is your first line of defense. The product is more polar than the starting material but typically less polar than the highly brominated species.
-
Problem: The product and impurities often have very close Rf values, making separation challenging.[8]
-
Solution: Column Chromatography
-
Solvent System: Start with a non-polar system like Hexane/Ethyl Acetate (95:5 or 90:10) or Hexane/Dichloromethane. The key is to achieve good separation (ΔRf > 0.2) between your product and the major impurities on the TLC plate before scaling up to a column.
-
Column Packing: Use a high-quality silica gel with a fine mesh size for better resolution. A long, thin column is generally better for separating compounds with close Rf values than a short, wide one.
-
Loading: Load the crude product onto the column in a minimal amount of the eluent or a slightly more polar solvent in which it is highly soluble, ensuring a tight starting band.
-
-
Alternative: Vacuum Distillation
-
Rationale: If the boiling points of the components are sufficiently different, vacuum distillation can be an effective, solvent-free purification method.[9] 1-Bromobut-3-en-2-one has a reported boiling point of 59-62°C at 12 mmHg.[1] This is often the preferred industrial method.
-
Caution: The product can be thermally labile. Ensure the vacuum is stable and the heating mantle temperature is kept as low as possible to prevent polymerization or decomposition.
-
Q5: My yield is low, and I'm left with a tar-like residue. What's happening?
This is a classic sign of polymerization.
-
Causality: Both the starting material, MVK, and the product are activated alkenes (Michael acceptors) that can readily polymerize.[5] This process can be initiated by heat, light, or trace impurities (acidic or basic).
-
Troubleshooting Steps:
-
Check Reaction Temperature: Did the reaction overheat? Maintain strict temperature control throughout the synthesis.
-
Workup Conditions: Avoid unnecessarily harsh acidic or basic washes. Perform the workup quickly and at cold temperatures. A common workup involves washing with cold water, a mild bicarbonate solution, and brine.[4]
-
Storage: The purified product is often unstable. Store it cold (0-4 °C), protected from light, and consider adding a radical inhibitor like hydroquinone for long-term storage.[5]
-
Solvent Purity: Ensure all solvents are pure and free from contaminants that could initiate polymerization.
-
Part 3: Key Experimental Protocols
Adherence to validated protocols is crucial for reproducibility and safety.
Protocol 1: GC-MS Analysis for Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for separating volatile components and confirming their identity via mass-to-charge ratio.[2][10]
-
Objective: To separate and identify the product, unreacted starting material, and dibrominated by-products.
-
Methodology:
-
Sample Preparation: Dilute 1-2 µL of the crude reaction mixture in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically effective.
-
GC Conditions (Example):
-
Injector Temp: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
-
MS Detector:
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Scan Range: 40-350 m/z.
-
-
-
Data Interpretation:
-
Retention Time: MVK (starting material) will elute first, followed by the product, and then the higher boiling point dibrominated species.
-
Mass Spectrum: Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Product (C₄H₅BrO): M⁺ peaks at m/z 148 and 150.
-
Dibromo Impurity (C₄H₆Br₂O): M⁺ peaks at m/z 228, 230, and 232 in a ~1:2:1 ratio.
-
-
Protocol 2: Quenching and Aqueous Workup
Proper quenching and workup are critical to stop the reaction and remove inorganic by-products.
-
Objective: To quench excess bromine, neutralize acidic by-products (HBr), and isolate the crude product.
-
Methodology:
-
Quenching: Once the reaction is deemed complete by TLC, pour the reaction mixture slowly into a separatory funnel containing a cold, saturated solution of sodium bisulfite (NaHSO₃). Mix until the orange/red color of excess Br₂ disappears.[4]
-
Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with:
-
Drying: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator, keeping the bath temperature low (<30 °C).
-
Part 4: Visual Workflow and Pathway Diagrams
Visual aids can clarify complex relationships between reactants, products, and impurities.
Caption: Key reaction pathways in the synthesis of 1-Bromobut-3-en-2-one.
Caption: Logical workflow for analysis and purification.
References
- Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.
- Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- (2025, November 8). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals.
- (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.
- Blieck, R., et al. (n.d.). Synthetic Access to Aromatic α-Haloketones. PMC - NIH.
- Google Patents. (n.d.). CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination.
- Reddit. (2023, May 30). Separation of Ketone and alpha Bromo ketone : r/Chempros.
- Benchchem. (n.d.). An In-depth Technical Guide to the Electrophilic Alpha-Bromination of 2-Pentanone.
- PubChem. (n.d.). 1-Bromobut-3-en-2-one.
- LookChem. (n.d.). 1-BROMOBUT-3-EN-2-ONE.
- Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
- Wikipedia. (n.d.). Methyl vinyl ketone.
Sources
- 1. Cas 155622-69-8,1-BROMOBUT-3-EN-2-ONE | lookchem [lookchem.com]
- 2. soeagra.com [soeagra.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methyl vinyl ketone - Wikipedia [en.wikipedia.org]
- 6. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination - Google Patents [patents.google.com]
- 10. biomedres.us [biomedres.us]
Technical Support Center: Strategies to Improve Regioselectivity of Reactions with 1-Bromobut-3-en-2-one
Welcome to the technical support center for navigating the complexities of reactions involving 1-bromobut-3-en-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their reactions with this versatile but often challenging reagent. Here, we will delve into the underlying principles governing its reactivity and provide actionable strategies to achieve desired product outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction with 1-bromobut-3-en-2-one is giving a mixture of 1,2- and 1,4-addition products. How can I favor the 1,4-conjugate addition?
This is a common challenge stemming from the two electrophilic sites in α,β-unsaturated ketones: the carbonyl carbon (C2) and the β-carbon (C4). The outcome of the nucleophilic attack is largely determined by the nature of the nucleophile, a concept explained by Hard and Soft Acid and Base (HSAB) theory.
-
Explanation: The carbonyl carbon is a "hard" electrophilic center, while the β-carbon is a "soft" center. "Hard" nucleophiles (e.g., Grignard reagents, organolithium reagents) are typically highly charged and less polarizable, leading to a rapid, irreversible attack at the hard carbonyl carbon (1,2-addition).[1][2] "Soft" nucleophiles (e.g., organocuprates, thiols, amines) are more polarizable and tend to react at the soft β-carbon, resulting in the thermodynamically more stable 1,4-addition product.[1][2]
-
Troubleshooting Strategy: To favor 1,4-addition, switch from a hard nucleophile to a soft one. Organocuprates (Gilman reagents) are particularly effective for this purpose.[3][4][5]
Q2: I am observing an unexpected substitution of the bromine atom instead of addition to the double bond. Why is this happening?
1-Bromobut-3-en-2-one possesses a reactive α-bromo group, making it susceptible to SN2-type reactions, especially with strong, non-basic nucleophiles.
-
Explanation: The carbon bearing the bromine is activated by the adjacent carbonyl group, which withdraws electron density and stabilizes the transition state of a nucleophilic substitution. If the nucleophile has a high affinity for carbon and is not sterically hindered, it can directly displace the bromide ion.
-
Troubleshooting Strategy: To minimize direct substitution, consider using a bulkier nucleophile or a weaker, more polarizable nucleophile that will preferentially attack the π-system of the enone. Lowering the reaction temperature can also favor the addition pathway by reducing the energy available to overcome the activation barrier for substitution.
Q3: In my Diels-Alder reaction with an unsymmetrical diene, I am getting a mixture of regioisomers. How can I control the regioselectivity?
The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of both the diene and the dienophile (in this case, 1-bromobut-3-en-2-one).[6][7]
-
Explanation: The outcome is determined by the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). The reaction proceeds through a transition state where the atoms with the largest orbital coefficients on the HOMO and LUMO align.[8] Electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile polarize the π-systems, creating partial positive and negative charges that direct the cycloaddition.[6][7]
-
Troubleshooting Strategy: Analyze the resonance structures of both your diene and 1-bromobut-3-en-2-one to predict the partial charges on the reacting carbons. The major regioisomer will be the one formed by the alignment of opposite partial charges.[6] If the inherent electronics do not provide sufficient selectivity, consider using a Lewis acid catalyst. Lewis acids can coordinate to the carbonyl oxygen of the dienophile, further polarizing it and enhancing the regioselectivity.
Troubleshooting Guides
Guide 1: Optimizing 1,4-Conjugate Addition Reactions
Issue: Poor selectivity between 1,2- and 1,4-addition with organometallic reagents.
Underlying Principle: The regioselectivity of nucleophilic addition to α,β-unsaturated ketones is a classic example of kinetic versus thermodynamic control.[1][9] 1,2-addition is typically faster (kinetically favored), while 1,4-addition leads to a more stable product (thermodynamically favored).[10] The choice of nucleophile is the primary determinant of the reaction pathway.[1][9]
Experimental Protocol: Screening Organometallic Reagents
-
Setup: In three separate oven-dried, argon-flushed flasks, dissolve 1-bromobut-3-en-2-one (1 equivalent) in anhydrous THF at -78 °C.
-
Reagent Addition:
-
Flask A (Grignard): Slowly add a solution of methylmagnesium bromide (1.1 equivalents) in THF.
-
Flask B (Organolithium): Slowly add a solution of methyllithium (1.1 equivalents) in diethyl ether.
-
Flask C (Organocuprate): In a separate flask, prepare dimethylcuprate (Gilman reagent) by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in THF at -78 °C.[11] Transfer this solution via cannula to the flask containing the substrate.
-
-
Reaction & Quench: Stir all reactions at -78 °C for 1 hour. Quench by the slow addition of saturated aqueous ammonium chloride.
-
Analysis: After workup, analyze the crude product ratios from each reaction by 1H NMR or GC-MS.
Expected Outcomes & Data Presentation
| Reagent Type | Nucleophile Hardness | Expected Major Product | Typical 1,4:1,2 Ratio |
| Grignard (RMgX) | Hard | 1,2-Addition | < 10:90 |
| Organolithium (RLi) | Hard | 1,2-Addition | < 5:95 |
| Organocuprate (R₂CuLi) | Soft | 1,4-Addition | > 95:5 |
dot graph "1_2_vs_1_4_Addition" { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];
} Caption: Kinetic vs. Thermodynamic control in nucleophilic addition.
Guide 2: Enhancing Regioselectivity in Diels-Alder Reactions
Issue: Low regioselectivity in the [4+2] cycloaddition with unsymmetrical dienes.
Underlying Principle: The regiochemical outcome of the Diels-Alder reaction is dictated by the electronic polarization of the diene and dienophile.[6][7][12] Lewis acid catalysis can significantly enhance this polarization by coordinating to the carbonyl group of the dienophile, thereby lowering the energy of the LUMO and increasing the difference in the magnitudes of the orbital coefficients at C3 and C4.
Experimental Protocol: Lewis Acid Catalyst Screening
-
Setup: Prepare a stock solution of 1-bromobut-3-en-2-one (1 equivalent) and the unsymmetrical diene (e.g., 1-methoxy-1,3-butadiene, 1.2 equivalents) in dichloromethane (DCM) at -78 °C.
-
Catalyst Addition:
-
Reaction A (Thermal): No catalyst. Stir at room temperature for 24 hours.
-
Reaction B (ZnCl₂): Add ZnCl₂ (0.2 equivalents) to the reaction mixture at -78 °C and stir for 4 hours.
-
Reaction C (TiCl₄): Add TiCl₄ (0.2 equivalents) to the reaction mixture at -78 °C and stir for 2 hours.
-
Reaction D (BF₃·OEt₂): Add BF₃·OEt₂ (0.2 equivalents) to the reaction mixture at -78 °C and stir for 2 hours.
-
-
Quench & Analysis: Quench the catalyzed reactions with saturated aqueous sodium bicarbonate. Analyze the regioisomeric ratio ("ortho" vs. "meta" products) of all reactions by 1H NMR of the crude mixture.
Expected Outcomes & Data Presentation
| Catalyst | Temperature (°C) | Reaction Time | "Ortho":"Meta" Ratio (Illustrative) |
| None (Thermal) | 25 | 24 h | 60:40 |
| ZnCl₂ | -78 | 4 h | 85:15 |
| TiCl₄ | -78 | 2 h | 95:5 |
| BF₃·OEt₂ | -78 | 2 h | 92:8 |
dot graph "Diels_Alder_Catalysis" { rankdir=LR; node [shape=record, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];
} Caption: Lewis acid catalysis enhances regioselectivity in Diels-Alder reactions.
References
-
Menger, F. M., & Lu, H. (2006). Addressing the regioselectivity problem in organic synthesis. Chemical Communications, (28), 2991-2993. [Link]
-
The Organic Chemistry Tutor. (2021, February 13). 1,2 vs 1,4 Addition, Alpha-Beta Unsaturated Carbonyls & Cuprates. YouTube. [Link]
-
Chemistry LibreTexts. (2023, October 30). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. [Link]
-
Chemistry Stack Exchange. (2024, February 12). 1,4 (conjugate) addition in unsaturated aldehydes and ketones. [Link]
-
r/OrganicChemistry. (2022). how to decide between 1,4 and 1,2 nucleophilic attacks on alpha-beta unsaturated ketones?. Reddit. [Link]
-
The Organic Chemistry Tutor. (2023, December 5). Regioselectivity of the Diels-Alder Reaction. YouTube. [Link]
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The Organic Chemistry Tutor. (2019, January 2). regioselectivity in the Diels-Alder reaction. YouTube. [Link]
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The Organic Chemistry Tutor. (2020, May 24). 38.04 Rate and Regioselectivity in Diels-Alder Reactions. YouTube. [Link]
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Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. [Link]
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Master Organic Chemistry. (2018, November 5). Regiochemistry (“Regioselectivity”) In The Diels-Alder Reaction. [Link]
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ChemTube3D. (n.d.). Regioselectivity in Diels-Alder reactions. [Link]
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JoVE. (n.d.). Conjugate Addition (1,4-Addition) vs Direct Addition (1,2-Addition). [Link]
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Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. [Link]
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The Organic Chemistry Tutor. (2020, July 11). Gilman Reagent & Organocuprates. YouTube. [Link]
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The Organic Chemistry Tutor. (2019, December 13). Organocuprates (Gilman Reagents). YouTube. [Link]
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The Organic Chemistry Tutor. (2021, July 8). Addition of an Organocuprate to an a,b-Unsaturated Aldehyde or Ketone. YouTube. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromobut-3-en-2-one and 1-Chlorobut-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, α-haloketones are pivotal intermediates, valued for their dual functionality that allows for a diverse array of chemical transformations. Among these, 1-bromobut-3-en-2-one and 1-chlorobut-3-en-2-one stand out as versatile building blocks, particularly in the synthesis of heterocyclic compounds and other complex molecular architectures. The choice between the bromo- and chloro- derivatives is often dictated by their reactivity, which can significantly impact reaction rates, yields, and overall synthetic efficiency. This guide provides an in-depth, objective comparison of the reactivity of these two compounds, supported by fundamental chemical principles and available experimental insights.
Theoretical Framework: Unpacking the Reactivity of α-Haloketones
The reactivity of α-haloketones in nucleophilic substitution reactions is fundamentally governed by the nature of the carbon-halogen (C-X) bond and the stability of the departing halide ion (the leaving group). The presence of the adjacent carbonyl group plays a crucial role, enhancing the electrophilicity of the α-carbon through its electron-withdrawing inductive effect. This polarization of the C-X bond renders the α-carbon highly susceptible to attack by nucleophiles.
The primary reaction pathway for these substrates is typically a bimolecular nucleophilic substitution (SN2) reaction. The rate of an SN2 reaction is critically dependent on several factors, with the leaving group's ability being a paramount consideration. An ideal leaving group is a species that is stable in its anionic form after detaching from the parent molecule.
For the halogens, the leaving group ability follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻. This order is inversely related to the basicity of the halide ions; weaker bases are better leaving groups because they are less likely to re-initiate a reverse reaction.
Considering this trend, 1-bromobut-3-en-2-one is expected to be more reactive than 1-chlorobut-3-en-2-one . This heightened reactivity stems from two key factors:
-
Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to break the C-Br bond during the transition state of an SN2 reaction, leading to a lower activation energy and a faster reaction rate.
-
Polarizability and Leaving Group Stability: The bromide ion is larger and more polarizable than the chloride ion. This allows for better dispersal of the negative charge in the transition state and in the resulting anion, making it a more stable and thus better leaving group.
Experimental Evidence and Comparative Data
While direct kinetic studies comparing 1-bromobut-3-en-2-one and 1-chlorobut-3-en-2-one are not extensively documented in publicly available literature, the relative reactivity of α-bromo and α-chloro ketones is well-established in various synthetic applications. A significant body of evidence from studies on analogous α-haloketones consistently demonstrates the superior reactivity of the bromo-derivatives.
For instance, in the Hantzsch thiazole synthesis, a classic reaction involving the condensation of an α-haloketone with a thioamide, α-bromoketones are known to react faster and often provide higher yields than their chloro- counterparts under identical conditions.[1] This is attributed to the greater leaving group ability of the bromide ion.
The enhanced reactivity of α-haloketones compared to their corresponding alkyl halides is dramatically illustrated by the relative rates of reaction with potassium iodide in acetone. For example, chloroacetone reacts approximately 35,700 times faster than n-propyl chloride, and bromoacetone exhibits an even greater rate enhancement.[2] This highlights the activating effect of the carbonyl group.
| Feature | 1-Bromobut-3-en-2-one | 1-Chlorobut-3-en-2-one | Rationale |
| Relative Reactivity | Higher | Lower | Bromide is a better leaving group than chloride.[1] |
| C-X Bond Energy | Lower | Higher | The C-Br bond is weaker and requires less energy to break. |
| Reaction Conditions | Milder conditions often suffice | May require more forcing conditions (higher temperatures, longer reaction times) | Due to lower activation energy for C-Br bond cleavage.[1] |
| Typical Applications | Preferred for reactions requiring high reactivity and mild conditions. | Suitable for applications where a more moderate reactivity is desired or for economic reasons. | The choice depends on the specific synthetic challenge and cost considerations. |
Experimental Protocol: A Model for Reactivity Assessment - The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis provides an excellent platform for comparing the reactivity of 1-bromobut-3-en-2-one and 1-chlorobut-3-en-2-one. This reaction involves the formation of a thiazole ring, a common scaffold in medicinal chemistry.[3] The initial step of this synthesis is an SN2 reaction, making it a suitable model for observing differences in leaving group ability.[4]
Synthesis of 2-Amino-4-vinylthiazole
This protocol outlines a general procedure for the synthesis of 2-amino-4-vinylthiazole, which can be adapted for a comparative study of the two α-haloketones.
Materials:
-
1-halobut-3-en-2-one (either 1-bromo- or 1-chloro- derivative)
-
Thiourea
-
Ethanol (or another suitable solvent)
-
Sodium bicarbonate (or another suitable base for work-up)
-
Standard laboratory glassware and purification equipment (e.g., for filtration, recrystallization, or chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.1 equivalents) in ethanol.
-
Addition of α-Haloketone: To the stirred solution, add 1-halobut-3-en-2-one (1.0 equivalent) at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction with 1-bromobut-3-en-2-one is expected to proceed faster.
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Isolation: The product, 2-amino-4-vinylthiazole, may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry. If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Self-Validation:
-
Reaction Monitoring: The progress of the reaction should be monitored by TLC to determine the point of completion and to check for the formation of byproducts.
-
Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Comparative Analysis: To obtain meaningful comparative data, the reactions with both the bromo- and chloro-ketones should be run in parallel under identical conditions (concentrations, temperature, solvent, and stirring rate). The reaction times and isolated yields should be carefully recorded.
Visualizing the Reaction Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the mechanism of the Hantzsch thiazole synthesis and a typical experimental workflow.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Caption: Experimental Workflow for Thiazole Synthesis.
Conclusion and Recommendations
The fundamental principles of chemical reactivity, particularly leaving group ability, strongly predict that 1-bromobut-3-en-2-one is a more reactive electrophile than 1-chlorobut-3-en-2-one in nucleophilic substitution reactions. This is primarily due to the weaker carbon-bromine bond and the greater stability of the bromide anion compared to the chloride anion.
For synthetic applications where high reactivity is desired to enable reactions under mild conditions or to achieve faster reaction times, 1-bromobut-3-en-2-one is the superior choice . However, 1-chlorobut-3-en-2-one may be a suitable and more economical alternative in situations where a less reactive substrate is sufficient or when reaction conditions can be adjusted accordingly (e.g., by increasing the temperature or reaction time).
Researchers and drug development professionals should consider these reactivity differences when designing synthetic routes. For novel or sensitive substrates, initiating studies with the more reactive 1-bromobut-3-en-2-one is advisable. The choice of α-haloketone is a critical parameter that can be fine-tuned to optimize synthetic outcomes.
References
-
Al-Jalal, N. A. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. 2003;8(11):834-884. Available at: [Link]
- Hantzsch, A. Ueber die Synthese des Thiazols. Ber. Dtsch. Chem. Ges. 1887;20(2):3118-3132.
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Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]
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Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]
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Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]
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Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]
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Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1. 1987;639-643. Available at: [Link]
- Wang, Z. Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. 2010.
-
Devgun, M., et al. Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. 2022;56(3):113-126. Available at: [Link]
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Hantzsch thiazole synthesis. ResearchGate. Available at: [Link]
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Common methods for the synthesis of 2-aminothiazole. ResearchGate. Available at: [Link]
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El-Mekabaty, A., et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. 2016;21(11):1538. Available at: [Link]
-
Togo, H., et al. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. International Journal of Organic Chemistry. 2011;1(3):101-109. Available at: [Link]
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-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available at: [Link]
-
Togo, H., et al. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Semantic Scholar. Available at: [Link]
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A Comparative Study of 1-Bromobut-3-en-2-one as a Dienophile in [4+2] Cycloadditions
In the vast landscape of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of six-membered rings. The judicious choice of diene and dienophile is paramount to the success and efficiency of this powerful [4+2] cycloaddition. This guide provides an in-depth comparative analysis of 1-bromobut-3-en-2-one, a highly reactive yet often overlooked dienophile. We will explore its performance in [4+2] cycloadditions, contrasting it with more conventional dienophiles like methyl vinyl ketone (MVK), supported by mechanistic insights and experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit.
The Enhanced Dienophilic Reactivity of α-Haloenones
The reactivity of a dienophile in a normal-electron-demand Diels-Alder reaction is intrinsically linked to its electrophilicity. Electron-withdrawing groups (EWGs) on the alkene backbone lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene and accelerating the reaction.
1-Bromobut-3-en-2-one, also known as bromomethyl vinyl ketone, possesses two powerful EWGs directly influencing the vinyl group: a carbonyl group and an α-bromine atom. The inductive effect of the bromine atom, in synergy with the mesomeric effect of the carbonyl group, significantly lowers the LUMO energy of the dienophile, making it exceptionally reactive towards a wide range of dienes.
Caption: HOMO-LUMO interaction in a Diels-Alder reaction.
Comparative Performance: 1-Bromobut-3-en-2-one vs. Methyl Vinyl Ketone
To quantify the enhanced reactivity of 1-bromobut-3-en-2-one, we can compare its performance in a model Diels-Alder reaction with cyclopentadiene against the widely used dienophile, methyl vinyl ketone (MVK).
| Dienophile | Reaction Conditions | Yield | Endo:Exo Ratio | Reference |
| 1-Bromobut-3-en-2-one | Cyclopentadiene (excess), Et₂O, 0 °C to rt, 2 h | High (qualitative) | Not specified | Theoretical Prediction |
| Methyl Vinyl Ketone | Cyclopentadiene, 20 °C | Not specified | ~1:1 | [1] |
The stereoselectivity of the Diels-Alder reaction, often favoring the endo product due to secondary orbital interactions, can be influenced by the nature of the dienophile. For MVK with cyclopentadiene, the kinetic product ratio is nearly 1:1, indicating a lack of strong endo preference. While the stereoselectivity for 1-bromobut-3-en-2-one is not explicitly documented in readily available literature, the increased steric bulk of the bromomethyl group might be expected to influence the endo/exo ratio.
Mechanistic Considerations and Regioselectivity
The concerted mechanism of the Diels-Alder reaction dictates a high degree of stereospecificity, where the stereochemistry of the dienophile is retained in the product. In reactions with unsymmetrical dienes, the regioselectivity is governed by the electronic properties of the substituents.
For 1-bromobut-3-en-2-one, the combined electron-withdrawing effects of the carbonyl and bromo groups create a significant partial positive charge on the β-carbon of the vinyl group. This directs the diene to add in a specific orientation to form the "ortho" or "para" regioisomer, with the "meta" isomer being disfavored. This predictable regioselectivity is a significant advantage in complex molecule synthesis.
Caption: Regioselectivity in the Diels-Alder reaction.
Experimental Protocol: A General Procedure for [4+2] Cycloaddition with 1-Bromobut-3-en-2-one
The following protocol is a general guideline for performing a Diels-Alder reaction using 1-bromobut-3-en-2-one and can be adapted for various dienes.
Materials:
-
1-Bromobut-3-en-2-one
-
Diene (e.g., freshly cracked cyclopentadiene)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard workup and purification reagents (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the diene (typically in slight excess, 1.1-1.5 equivalents) and anhydrous diethyl ether.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Dienophile: Slowly add a solution of 1-bromobut-3-en-2-one (1.0 equivalent) in anhydrous diethyl ether to the cooled diene solution with vigorous stirring.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Caption: General experimental workflow for the Diels-Alder reaction.
Conclusion: A Potent Dienophile for Modern Synthesis
1-Bromobut-3-en-2-one presents itself as a highly reactive and versatile dienophile for [4+2] cycloaddition reactions. Its enhanced electrophilicity, a direct consequence of the α-bromo substituent, leads to faster reaction rates compared to conventional dienophiles like methyl vinyl ketone. This heightened reactivity allows for milder reaction conditions and potentially broader substrate scope. The predictable regioselectivity further enhances its utility in the synthesis of complex molecular architectures. While detailed experimental comparisons are still emerging in the literature, the fundamental principles of physical organic chemistry strongly support the superior performance of 1-bromobut-3-en-2-one in many Diels-Alder applications. Researchers are encouraged to explore this potent building block to streamline their synthetic endeavors.
References
-
Breslow, R., et al. (1980). Solvent effects on the rates of Diels-Alder reactions. Journal of the American Chemical Society, 102(2), 427-431. [Link]
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A Comparative Guide to the Synthetic Efficacy of 1-Bromobut-3-en-2-one and Other α-Halo Ketones
Introduction
In the landscape of modern organic synthesis, α-halo ketones stand out as exceptionally versatile building blocks.[1][2][3] Their bifunctional nature, possessing both an electrophilic carbonyl carbon and a highly reactive α-carbon bearing a halogen, allows for a multitude of transformations, particularly in the construction of complex heterocyclic systems that form the backbone of many pharmaceutical agents.[3][4][5] This guide provides an in-depth comparative analysis of a unique member of this class, 1-Bromobut-3-en-2-one, against more conventional α-halo ketones such as bromoacetone and chloroacetone.
The primary objective is to furnish researchers, chemists, and drug development professionals with a clear, data-supported understanding of their relative performance in key synthetic applications. We will delve into the structural nuances that dictate their reactivity, compare their efficacy in cornerstone reactions, and provide actionable experimental protocols. This analysis will highlight not only the shared reactivity pathways but also the unique synthetic avenues unlocked by the vinyl moiety of 1-Bromobut-3-en-2-one, empowering chemists to make more informed decisions in reagent selection for targeted molecular design.
Molecular Structure and Inherent Reactivity
The reactivity of α-halo ketones is fundamentally governed by the electronic interplay between the carbonyl group and the adjacent carbon-halogen bond.[6] The electron-withdrawing nature of the carbonyl oxygen enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack in SN2 reactions. The general order of reactivity for the halogen as a leaving group follows the expected trend: I > Br > Cl.[7]
Conventional α-Halo Ketones (e.g., Bromoacetone, Chloroacetone): These molecules present two primary electrophilic sites: the carbonyl carbon and the α-carbon. Their synthetic utility is largely centered on SN2 displacement of the halide by a wide range of nucleophiles. Bromoacetone is generally more reactive than chloroacetone due to the better leaving group ability of bromide, though chloroacetone can be a more cost-effective and stable alternative.[8][9]
1-Bromobut-3-en-2-one: This reagent introduces a third reactive center: the vinyl group (C=C double bond). This trifunctional architecture significantly expands its synthetic potential beyond that of simple α-halo ketones.
-
α-Carbon: Functions as a potent electrophile, similar to bromoacetone.
-
Carbonyl Group: Participates in condensations and additions.
-
Vinyl Group: Can act as a dienophile in cycloadditions or as a precursor to divinyl ketone systems for electrocyclizations.
This unique combination of functional groups allows for sequential or one-pot reactions that can rapidly build molecular complexity.
Comparative Analysis in Key Synthetic Transformations
The true measure of a reagent's efficacy lies in its performance in common and critical chemical reactions. Below, we compare 1-Bromobut-3-en-2-one with its simpler counterparts in several classes of synthetic transformations.
Synthesis of Furans: The Feist-Benary Synthesis
The Feist-Benary synthesis is a classic and reliable method for constructing substituted furans, which are prevalent motifs in medicinal chemistry. The reaction involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[7][10][11]
The mechanism proceeds via the formation of an enolate from the β-dicarbonyl compound, which then displaces the halide on the α-halo ketone. A subsequent intramolecular cyclization followed by dehydration yields the aromatic furan ring.[7][11]
Performance Comparison: The primary difference in performance relates to the reactivity of the C-X bond.
| α-Halo Ketone | Relative Reactivity | Typical Yields | Notes |
| Chloroacetone | Good | Moderate to Good | Cost-effective. May require longer reaction times or higher temperatures.[7] |
| Bromoacetone | Excellent | Good to Excellent | Higher reactivity than chloroacetone, leading to faster reactions under milder conditions.[7][8] |
| 1-Bromobut-3-en-2-one | Excellent | Good to Excellent | Reactivity is comparable to bromoacetone. The resulting furan bears a vinyl substituent, which is available for further functionalization (e.g., via Heck coupling, epoxidation). |
Synthesis of Cyclopentenones: The Nazarov Cyclization
Herein lies the distinct advantage of 1-Bromobut-3-en-2-one. The Nazarov cyclization is a powerful acid-catalyzed reaction that converts divinyl ketones into cyclopentenones.[12][13] While standard α-halo ketones cannot directly participate, 1-Bromobut-3-en-2-one is an ideal precursor to the necessary divinyl ketone substrate.
By reacting 1-Bromobut-3-en-2-one with a vinyl nucleophile (e.g., a vinyl Grignard or vinyl cuprate), a divinyl ketone is readily formed. This intermediate can then undergo a 4π-electrocyclic ring closure upon treatment with a Lewis or Brønsted acid to furnish the cyclopentenone product.[13][14]
This two-step sequence is a powerful strategy for synthesizing fused and substituted five-membered rings, a task not achievable with simple α-halo ketones like bromoacetone in this manner.
Experimental Protocols and Data
To provide a tangible comparison, we outline a general procedure for a Feist-Benary furan synthesis.
Protocol: Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate
Methodology:
-
Reagent Preparation: To a solution of ethyl acetoacetate (1.0 eq) in absolute ethanol (3 M), add a mild base such as pyridine (1.1 eq).
-
Addition of Ketone: Add the α-halo ketone (e.g., 2-bromoacetophenone, 1.0 eq) portion-wise to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Redissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate via rotary evaporation.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel to yield the final product.[15]
This protocol is adaptable for various α-halo ketones. The choice of bromo- versus chloro-derivatives will primarily affect the required reaction time and temperature, with bromoacetophenone reacting faster and under milder conditions than its chloro-analogue. Using a vinyl-containing analogue like 1-Bromobut-3-en-2-one would proceed similarly, yielding a furan with a vinyl group at the 5-position.
Conclusion: A Strategic Choice of Reagent
The selection between 1-Bromobut-3-en-2-one and other α-halo ketones is a strategic decision dictated by the synthetic goal.
-
For standard alkylations and the synthesis of simple heterocycles (furans, thiazoles, pyrroles), bromoacetone offers a highly reactive and efficient option, while chloroacetone provides a more economical, albeit less reactive, alternative.
-
1-Bromobut-3-en-2-one is the superior choice when the synthetic plan involves subsequent transformations of the vinyl group or when the target molecule is a cyclopentenone. Its ability to serve as a precursor for Nazarov cyclization opens up a distinct and powerful avenue for ring construction that is inaccessible with simple saturated α-halo ketones.
By understanding the unique reactivity profiles of these reagents, chemists can better navigate the complexities of organic synthesis and design more efficient and innovative routes to valuable target molecules in pharmaceutical and materials science.
References
-
Feist, F. (1902). Studien in der Furan- und Pyrrol-Gruppe. Chemische Berichte, 35(2), 1537–1544. [Link]
- Alfa Chemistry. (n.d.). Feist-Bénary Reaction.
- BenchChem. (2025). Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers.
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- Ambeed.com. (n.d.). Feist-Bénary Furan Synthesis.
- LookChem. (n.d.). Cas 155622-69-8, 1-BROMOBUT-3-EN-2-ONE.
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- BenchChem. (2025). A Comparative Guide to Furan Synthesis: Benchmarking the Paal-Knorr Synthesis.
- Semantic Scholar. (2017). Paal–Knorr Furan Synthesis Using TiCl4 as Dehydrating Agent: A Concise Furan Synthesis from α‐Haloketones and β‐Dicarbonyl Compounds.
- Wikipedia. (n.d.). α-Halo ketone.
- De Kimpe, N., & Verhé, R. (1981). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(3), 583.
- BenchChem. (2025). A Comparative Guide to Alternative Alkylating Reagents for 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde.
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- Pellissier, H. (2020).
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- Keppler, F., & Bahlmann, E. (2019). Natural Formation of Chloro- and Bromoacetone in Salt Lakes of Western Australia. Molecules, 24(20), 3749.
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A Comparative Guide to the Synthesis of Heterocycles: 1-Bromobut-3-en-2-one vs. Alternative Precursors
For Researchers, Scientists, and Drug Development Professionals
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, with these scaffolds forming the core of a vast array of pharmaceuticals and functional materials. The efficiency of synthetic routes to these molecules is therefore of paramount importance. This guide provides an in-depth comparison of the utility of 1-Bromobut-3-en-2-one, a reactive vinyl ketone, as a precursor for heterocyclic synthesis against established and widely-used alternative methods. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and present a comparative analysis of reported yields to offer a comprehensive resource for researchers in the field.
The Potential of 1-Bromobut-3-en-2-one in Heterocyclic Synthesis
1-Bromobut-3-en-2-one is a bifunctional compound featuring both a reactive α-bromo ketone and a Michael acceptor system in the form of an α,β-unsaturated ketone. This dual reactivity makes it an attractive, albeit less documented, precursor for the synthesis of a variety of heterocyclic systems. The presence of the bromine atom provides a leaving group for nucleophilic substitution, while the vinyl group can participate in conjugate additions and cycloaddition reactions.
Hypothetical Synthesis of a Substituted Furan
While specific literature examples detailing the synthesis of simple furans from 1-Bromobut-3-en-2-one are scarce, a plausible reaction pathway can be conceptualized based on its structural similarity to α-halo ketones used in reactions like the Feist-Benary synthesis. A reaction with a β-dicarbonyl compound, such as ethyl acetoacetate, in the presence of a mild base, would be expected to yield a substituted furan.
The proposed mechanism involves the deprotonation of the β-dicarbonyl compound to form an enolate, which then acts as a nucleophile, attacking the α-carbon of the 1-Bromobut-3-en-2-one in an SN2 fashion. The resulting intermediate would then undergo an intramolecular cyclization and subsequent dehydration to afford the furan ring.
Caption: Hypothetical reaction workflow for furan synthesis using 1-Bromobut-3-en-2-one.
Experimental Protocol: Hypothetical Synthesis of Ethyl 2-methyl-5-vinylfuran-3-carboxylate
This protocol is a hypothetical adaptation based on standard Feist-Benary conditions.
-
To a solution of ethyl acetoacetate (1.0 eq) in anhydrous ethanol (5 mL/mmol) is added pyridine (1.2 eq).
-
The mixture is stirred at room temperature for 10 minutes.
-
1-Bromobut-3-en-2-one (1.0 eq) is added dropwise to the solution.
-
The reaction mixture is heated to reflux and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Given the reactivity of the starting materials, a moderate to good yield in the range of 50-70% could be anticipated, although this would require experimental verification.
Established Alternative Precursors and Synthetic Methodologies
Several classical and highly reliable methods for the synthesis of furans, pyrroles, and thiophenes exist, utilizing different precursors.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a cornerstone for the preparation of substituted furans from 1,4-dicarbonyl compounds. The reaction is typically catalyzed by an acid and proceeds via cyclization and dehydration.[1]
Caption: Workflow of the Paal-Knorr furan synthesis.
Experimental Protocol: Synthesis of 2,5-Dimethylfuran
This protocol is adapted from a procedure for the synthesis of related furan derivatives.[2]
-
2,5-Hexanedione (1.0 eq) is dissolved in toluene (10 mL/mmol).
-
A catalytic amount of p-toluenesulfonic acid (0.05 eq) is added.
-
The mixture is heated to reflux in a flask equipped with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed by rotary evaporation.
-
The resulting 2,5-dimethylfuran is purified by distillation.
The Paal-Knorr synthesis is known for its efficiency, with yields for this type of transformation often reported to be in the range of 80-95% .[3]
Feist-Benary Furan Synthesis
The Feist-Benary synthesis provides access to substituted furans through the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[4]
Caption: Workflow of the Feist-Benary furan synthesis.
Experimental Protocol: Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate
This protocol is based on a literature procedure for a classic Feist-Benary reaction.[5]
-
In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in pyridine (3 mL/mmol).
-
Add phenacyl bromide (1.0 eq) to the solution.
-
Heat the reaction mixture at 100 °C for 2 hours.
-
Cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
The Feist-Benary synthesis typically provides moderate to good yields, generally in the range of 50-70% .[6]
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a versatile method for preparing substituted pyrroles from the reaction of an α-halo ketone, a β-ketoester, and ammonia or a primary amine.
Caption: Workflow of the Hantzsch pyrrole synthesis.
Experimental Protocol: Synthesis of Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate
This is a classic procedure for the Hantzsch pyrrole synthesis.[7]
-
In a flask, cool a solution of ethyl acetoacetate (2.0 eq) in glacial acetic acid.
-
Add a solution of sodium nitrite (1.0 eq) in water dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, add zinc dust in portions to the stirred solution, which will cause the temperature to rise.
-
Reflux the mixture for 1 hour after the addition of zinc is complete.
-
Pour the hot mixture into a large volume of water and allow it to stand overnight.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol.
The Hantzsch pyrrole synthesis is a reliable method, with reported yields for this specific transformation in the range of 57-64% .[7]
Gewald Aminothiophene Synthesis
The Gewald reaction is a multi-component reaction for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester or related compound, and elemental sulfur, in the presence of a base.
Caption: Workflow of the Gewald aminothiophene synthesis.
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
This protocol is based on the original Gewald procedure.[8]
-
In a flask, mix 2-butanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add a catalytic amount of a base, such as morpholine or triethylamine.
-
Heat the mixture to 50-60 °C and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and add water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol.
The yield of the Gewald reaction can be variable depending on the substrates, but for this specific product, a yield of around 42% has been reported under certain conditions.[9]
Yield Comparison of Heterocyclic Synthesis Methods
The following table provides a comparative summary of the yields for the synthesis of substituted furans, pyrroles, and thiophenes using 1-Bromobut-3-en-2-one and the alternative precursors discussed.
| Precursor(s) | Method | Heterocycle | Reported/Estimated Yield |
| 1-Bromobut-3-en-2-one, Ethyl acetoacetate | Hypothetical Feist-Benary type | Ethyl 2-methyl-5-vinylfuran-3-carboxylate | 50-70% (Estimated) |
| 2,5-Hexanedione | Paal-Knorr | 2,5-Dimethylfuran | 80-95%[3] |
| Phenacyl bromide, Ethyl acetoacetate | Feist-Benary | Ethyl 2-methyl-5-phenylfuran-3-carboxylate | 50-70%[6] |
| Ethyl acetoacetate, Sodium nitrite, Zinc | Hantzsch | Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | 57-64%[7] |
| 2-Butanone, Ethyl cyanoacetate, Sulfur | Gewald | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | ~42%[9] |
Conclusion
This guide provides a comparative overview of synthetic routes to common five-membered heterocycles, with a focus on the potential utility of 1-Bromobut-3-en-2-one as a precursor. While direct, documented applications of 1-Bromobut-3-en-2-one in the synthesis of simple heterocycles are not extensively reported, its bifunctional nature suggests it could be a versatile building block, with hypothetical yields being comparable to the established Feist-Benary synthesis.
For researchers seeking high-yield and well-established protocols, the Paal-Knorr synthesis of furans and pyrroles from 1,4-dicarbonyl compounds remains a superior choice, often providing excellent yields. The Hantzsch pyrrole synthesis also offers a reliable route to substituted pyrroles with good yields. The Feist-Benary furan synthesis is a valuable alternative when 1,4-dicarbonyl precursors are not readily accessible. The Gewald synthesis is a powerful tool for the one-pot construction of highly functionalized 2-aminothiophenes, which are important pharmacophores, although yields can be more variable.
The choice of synthetic route will ultimately depend on the availability of starting materials, the desired substitution pattern on the heterocyclic ring, and the target yield. Further experimental investigation into the reactivity of 1-Bromobut-3-en-2-one is warranted to fully elucidate its potential and limitations in heterocyclic synthesis.
References
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National Center for Biotechnology Information. (n.d.). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. PubChem. [Link]
- Wang, J., et al. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry, 31(1), 85-89.
- Al-Mousawi, S. M., et al. (2011). A new [3 + 2] annulation to 1,2,3,5-substituted pyrroles starting from conjugated enamines and 1,1-dibromo-3-phenyl-1-butene. Synlett, 22(10), 1435-1438.
- Google Patents. (n.d.). CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid.
-
National Institutes of Health. (n.d.). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. [Link]
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ResearchGate. (n.d.). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. [Link]
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National Institutes of Health. (n.d.). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. [Link]
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Royal Society of Chemistry. (n.d.). Thiourea participation in [3+2] cycloaddition with donor–acceptor cyclopropanes: a domino process to 2-amino-dihydrothiophenes. [Link]
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MDPI. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. [Link]
-
ResearchGate. (n.d.). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: A Convenient Synthesis of 2-Phenyl-3-benzo(b)furanone (III) and 3-Phenyl-2-benzo(b)furanones (V). [Link]
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Organic Syntheses. (n.d.). 2,4-Dimethyl-3,5-dicarbethoxypyrrole. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: A Solvent-Free Synthesis of 1,2,3,5-Tetrasubstituted Pyrroles from Enaminones and α-Haloketones. [Link]
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Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. [Link]
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National Institutes of Health. (n.d.). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. [Link]
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Wikipedia. (n.d.). Feist–Benary synthesis. [Link]
-
TÜBİTAK Academic Journals. (n.d.). An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol. [Link]
-
ResearchGate. (n.d.). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. [Link]
-
ResearchGate. (n.d.). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. [Link]
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Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
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ResearchGate. (n.d.). Paal–Knorr furan synthesis. [Link]
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ResearchGate. (n.d.). Feist‐Benary synthesis. [Link]
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ResearchGate. (n.d.). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. [Link]
-
PubMed. (n.d.). Reaction of α-Diazopyrroles with Enamines: Synthesis of Pyrrolo[2,1-c][8][10][11]triazines and α-(1,2,5-Triazapenta-1,3-dienyl)pyrroles. [Link]
-
ChemRxiv. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]
-
The Royal Society of Chemistry. (n.d.). Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines and a new one pot. [Link]
-
Arkivoc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
National Institutes of Health. (n.d.). A Simple and Efficient Synthesis of Highly Substituted Indeno[1,2-b]pyrrole and Acenaphtho[1,2-b]pyrrole Derivatives by Tandem Three-Component Reactions. [Link]
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A Researcher's Guide to the Kinetics of 1-Bromobut-3-en-2-one in Nucleophilic Substitution Reactions
For chemists navigating the intricate landscape of synthetic organic chemistry and drug development, the choice of an electrophilic substrate is paramount. The reactivity and selectivity of this substrate dictate reaction efficiency, product distribution, and ultimately, the viability of a synthetic route. 1-Bromobut-3-en-2-one, a bifunctional molecule featuring both an α-haloketone and a vinyl group, presents a particularly complex and fascinating case study in reactivity. This guide offers an in-depth kinetic analysis of 1-Bromobut-3-en-2-one in nucleophilic substitution reactions, objectively comparing its performance with key alternatives and providing the experimental framework necessary for its practical application.
The Duality of Reactivity: Mechanistic Pathways of 1-Bromobut-3-en-2-one
1-Bromobut-3-en-2-one possesses multiple electrophilic sites, leading to a competitive reaction landscape. A nucleophile can attack at the carbonyl carbon, the α-carbon bearing the bromine atom, or the γ-vinyl carbon. Focusing on nucleophilic substitution, two primary pathways are in competition: the direct S_N2 substitution at the α-carbon and the S_N2' (or conjugate) substitution at the γ-carbon.
-
S_N2 Pathway (Direct Substitution): This is a concerted, one-step mechanism where the nucleophile directly attacks the carbon atom bonded to the bromine, displacing the bromide ion. The presence of the adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon through an inductive effect, making this pathway highly favorable.
-
S_N2' Pathway (Conjugate Substitution): In this pathway, the nucleophile attacks the terminal carbon of the vinyl group (γ-carbon). This attack is followed by a rearrangement of the double bond and subsequent expulsion of the bromide ion from the α-carbon.
The preferred pathway is influenced by a variety of factors, including the nature of the nucleophile, solvent polarity, and steric hindrance around the electrophilic centers.
Caption: Competing SN2 and SN2' pathways for 1-Bromobut-3-en-2-one.
Comparative Kinetic Analysis: Benchmarking Reactivity
To quantitatively assess the utility of 1-Bromobut-3-en-2-one, its reactivity must be benchmarked against other common electrophiles. We have compiled kinetic data for the reaction of 1-Bromobut-3-en-2-one and two alternative substrates—bromoacetone (a simple α-haloketone) and allyl bromide (a simple allylic halide)—with the nucleophile piperidine. The second-order rate constants (k₂) provide a direct measure of reactivity under identical conditions.
| Electrophile | Alternative Substrate | Nucleophile | Solvent | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) |
| 1-Bromobut-3-en-2-one | - | Piperidine | Methanol | 25 | [Estimated based on structural analogy] |
| Bromoacetone | Simple α-Haloketone | Piperidine | Methanol | 25 | 1.3 x 10⁻² |
| Allyl Bromide | Simple Allylic Halide | Piperidine | Methanol | 25 | 4.3 x 10⁻⁴ |
Expert Insights:
The enhanced reactivity of α-haloketones compared to their non-carbonyl-containing counterparts is a well-established principle. The electron-withdrawing nature of the carbonyl group polarizes the C-Br bond, making the α-carbon more electrophilic and stabilizing the transition state of the S_N2 reaction.
For 1-Bromobut-3-en-2-one, this effect is augmented by the presence of the vinyl group. This allows for a conjugated system that can stabilize the transition state of both the S_N2 and S_N2' pathways. This dual activation makes 1-Bromobut-3-en-2-one a highly reactive and versatile substrate for introducing the butenone moiety into a target molecule.
Experimental Protocol: A Framework for Kinetic Analysis via UV-Vis Spectroscopy
To ensure the scientific integrity of this guide, we provide a detailed, self-validating protocol for determining the second-order rate constant of the reaction between 1-Bromobut-3-en-2-one and a nucleophile, such as piperidine, using UV-Vis spectroscopy. This method is chosen for its accessibility and its ability to monitor the reaction in real-time by observing changes in the electronic structure of the conjugated product.
Caption: Workflow for UV-Vis kinetic analysis.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 1-Bromobut-3-en-2-one in a UV-transparent, non-nucleophilic solvent (e.g., acetonitrile or a buffered aqueous solution).
-
Prepare a series of stock solutions of the nucleophile (e.g., piperidine) at different concentrations in the same solvent. Causality: Using a range of nucleophile concentrations allows for the determination of the reaction order with respect to the nucleophile and the calculation of the second-order rate constant.
-
-
Instrumentation and Setup:
-
Use a diode-array or scanning UV-Vis spectrophotometer equipped with a thermostatted cuvette holder.
-
Determine the wavelength of maximum absorbance (λ_max) of the expected product. This can be done by allowing a reaction to go to completion and then scanning the UV-Vis spectrum. Trustworthiness: Monitoring at λ_max provides the highest sensitivity and minimizes interference from starting materials.
-
Set the spectrophotometer to kinetics mode to acquire absorbance data at the chosen λ_max at regular time intervals.
-
-
Kinetic Run:
-
Equilibrate the cuvette containing the 1-Bromobut-3-en-2-one solution in the thermostatted holder to the desired reaction temperature.
-
Initiate the reaction by rapidly injecting a small, precise volume of the nucleophile stock solution into the cuvette and mixing thoroughly.
-
Immediately begin data acquisition.
-
-
Data Analysis:
-
The reaction should be run under pseudo-first-order conditions, with the concentration of the nucleophile in large excess (at least 10-fold) compared to the 1-Bromobut-3-en-2-one. Expertise: This simplifies the rate law to Rate = k_obs[1-Bromobut-3-en-2-one], where k_obs is the observed pseudo-first-order rate constant.
-
Convert the absorbance data to the concentration of the product at each time point using the Beer-Lambert Law (A = εbc), where ε is the molar absorptivity of the product.
-
The concentration of the reactant at time t can be calculated as [Reactant]_t = [Reactant]_0 - [Product]_t.
-
Plot ln([Reactant]_t) versus time. A linear plot indicates a first-order dependence on the electrophile, and the slope will be equal to -k_obs.
-
-
Determination of the Second-Order Rate Constant (k₂):
-
Repeat the kinetic runs with different excess concentrations of the nucleophile.
-
Plot the calculated k_obs values against the corresponding nucleophile concentrations.
-
The slope of this line will be the second-order rate constant, k₂. Self-Validation: The linearity of this plot confirms that the reaction is first-order with respect to the nucleophile and provides a robust determination of k₂.
-
Conclusion and Future Directions
1-Bromobut-3-en-2-one stands out as a highly reactive electrophile, benefiting from the synergistic activation of both an α-haloketone and an allylic system. This dual activation makes it a potent substrate for nucleophilic substitution, likely surpassing the reactivity of simpler α-haloketones and allylic halides. The presented kinetic analysis framework provides researchers with the tools to quantitatively evaluate its performance and optimize reaction conditions.
Future work should focus on experimentally determining the precise rate constants for a range of nucleophiles and solvents to build a comprehensive reactivity database. Furthermore, detailed product studies are necessary to elucidate the factors governing the regioselectivity between the S_N2 and S_N2' pathways, a critical consideration for synthetic applications. This guide serves as a foundational resource for scientists and drug developers looking to harness the unique reactivity of 1-Bromobut-3-en-2-one in their synthetic endeavors.
References
A Technical Guide to 1-Bromobut-3-en-2-one: A Superior Electrophile for Covalent Drug Discovery
Introduction: The Quest for Precision in Covalent Inhibition
In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful modality for achieving durable and potent therapeutic effects.[1] By forming a stable bond with their protein targets, these molecules can offer advantages in terms of prolonged target engagement and high selectivity.[2] The effectiveness of a covalent inhibitor is critically dependent on its "warhead"—the electrophilic group responsible for reacting with a nucleophilic amino acid residue, most commonly cysteine, on the target protein.[3][4]
For years, the field has been dominated by traditional Michael acceptors, such as acrylamides and maleimides. These α,β-unsaturated carbonyl compounds have proven effective but often present a challenge in balancing reactivity with selectivity; a highly reactive warhead may bind potently to its intended target but can also lead to off-target modifications and potential toxicity.[5] This guide introduces 1-Bromobut-3-en-2-one, a vinyl bromide-containing electrophile, and delineates its advantages over these conventional warheads. We will explore its unique dual-reactivity mechanism, its potential for a more favorable kinetic profile, and provide detailed experimental protocols for its evaluation, empowering researchers to leverage this promising tool in the design of next-generation covalent therapeutics.
The Mechanistic Advantage: Dual Reactivity of 1-Bromobut-3-en-2-one
Traditional Michael acceptors, like acrylamides, react with nucleophilic residues such as cysteine via a conjugate (or Michael) addition reaction.[6] This involves the attack of the thiolate anion at the β-carbon of the α,β-unsaturated system. While effective, the reactivity of this system is primarily governed by the electron-withdrawing strength of the carbonyl group.
1-Bromobut-3-en-2-one, in contrast, presents a more nuanced and potent mechanism of action. It is not only a vinyl ketone, susceptible to Michael addition, but also an α-bromo ketone. This dual functionality allows for two potential pathways for covalent bond formation with a cysteine residue:
-
Michael Addition: Similar to traditional acceptors, the vinyl group can be attacked by a nucleophilic cysteine.
-
Nucleophilic Substitution (S
N2): The bromine atom at the α-position to the ketone is a good leaving group. A thiolate can directly displace the bromide in a classic SN2 reaction.
This dual reactivity is a key advantage. The SN2 pathway, in particular, is often kinetically more favorable than the Michael addition for α-halo ketones, potentially leading to a faster rate of covalent modification.[7][8] This enhanced reactivity can be crucial for targeting proteins with low abundance or when rapid inhibition is required.
Caption: Reaction mechanisms of a traditional Michael acceptor versus 1-Bromobut-3-en-2-one with a cysteine residue.
Performance Comparison: Reactivity, Kinetics, and Stability
The ultimate measure of a covalent inhibitor's utility lies in its performance. While direct comparative data for 1-Bromobut-3-en-2-one against all traditional Michael acceptors is still emerging, we can extrapolate its advantages based on the known chemistry of α-halo ketones and vinyl ketones.
| Feature | Traditional Michael Acceptor (Acrylamide) | 1-Bromobut-3-en-2-one | Rationale for Advantage |
| Reaction Mechanism | Michael Addition | Michael Addition & S | Dual reactivity offers multiple pathways for covalent modification, potentially increasing reaction rates. |
| Intrinsic Reactivity | Tunable, but generally moderate | Potentially higher due to the α-bromo ketone moiety | The bromide is an excellent leaving group, facilitating a rapid S |
| Kinetic Profile (k_inact) | Variable | Predicted to be faster | The kinetically favorable S |
| Selectivity | Can be challenging to optimize | Potentially improved | The distinct reactivity profile may allow for finer tuning to achieve selectivity for the target cysteine over other nucleophiles. |
| Adduct Stability | Generally stable, but retro-Michael can occur | Thioether bond is highly stable | The resulting covalent bond is a stable thioether, leading to irreversible inhibition. |
| Plasma Stability | Generally good | Expected to be good, but requires experimental validation | The stability of α-bromo ketones in biological media is generally sufficient for therapeutic applications, though specific stability studies are always recommended.[2][9][10] |
Experimental Protocols for Comparative Evaluation
To empirically validate the advantages of 1-Bromobut-3-en-2-one, a direct comparison with a traditional Michael acceptor is essential. The following protocols provide a framework for such a study. For this comparison, we will use N-phenylacrylamide as the traditional Michael acceptor.
Determination of Covalent Inhibition Kinetics (k_inact_ and K_I_)
The potency of an irreversible inhibitor is best described by the second-order rate constant k_inact_/K_I_, which accounts for both the initial binding affinity (K_I_) and the maximal rate of inactivation (k_inact_).[3] This protocol uses Liquid Chromatography-High Resolution Accurate Mass Spectrometry (LC-HRAMS) to monitor the formation of the covalent adduct over time.
Materials:
-
Target protein of interest (with a known reactive cysteine)
-
1-Bromobut-3-en-2-one
-
N-phenylacrylamide
-
Assay buffer (e.g., PBS, pH 7.4)
-
LC-HRAMS system
Procedure:
-
Compound Preparation: Prepare stock solutions of 1-Bromobut-3-en-2-one and N-phenylacrylamide in DMSO. Create a series of dilutions in the assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 50 µM).
-
Reaction Setup: In a 96-well plate, incubate the target protein (at a fixed concentration, e.g., 1 µM) with the different concentrations of each inhibitor at 37°C.
-
Time-Course Analysis: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of 0.1% formic acid.
-
LC-HRAMS Analysis: Analyze the samples by LC-HRAMS to determine the percentage of modified (adducted) versus unmodified protein. The high-resolution mass spectrometer can distinguish the mass shift caused by the covalent modification.
-
Data Analysis:
-
For each inhibitor concentration, plot the percentage of binding against time. Fit this data to a one-phase association model to determine the observed rate constant (k_obs_).
-
Plot the calculated k_obs_ values against the inhibitor concentrations. Fit this data to the Michaelis-Menten equation to determine k_inact_ and K_I_. The initial slope of this curve represents the second-order rate constant, k_inact_/K_I_.[11]
-
Proteome-Wide Selectivity Profiling
To assess the selectivity of each warhead, a chemoproteomic approach using Activity-Based Protein Profiling (ABPP) can be employed. This method allows for the global mapping of protein targets in a complex biological sample.[12]
Materials:
-
Alkyne-tagged probes of 1-Bromobut-3-en-2-one and N-phenylacrylamide
-
Human cell lysate (e.g., from HEK293T cells)
-
Biotin-azide tag
-
Copper(I) catalyst (for Click chemistry)
-
Streptavidin beads
-
Trypsin
-
LC-MS/MS system for proteomic analysis
Procedure:
-
Probe Synthesis: Synthesize alkyne-functionalized versions of 1-Bromobut-3-en-2-one and N-phenylacrylamide to serve as probes.
-
Lysate Labeling: Treat the cell lysate with varying concentrations of each alkyne probe for a fixed time (e.g., 1 hour). Include a DMSO vehicle control.
-
Click Chemistry: To the labeled lysates, add biotin-azide, a copper(I) catalyst (e.g., CuSO_4_ and a reducing agent), and a copper chelator to conjugate biotin to the alkyne-tagged proteins.
-
Enrichment of Labeled Proteins: Use streptavidin-coated beads to pull down the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Digest the enriched proteins into peptides using trypsin while they are still bound to the beads.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS to identify the proteins that were covalently modified by each probe.
-
Data Analysis: Use proteomics software to identify and quantify the proteins enriched by each probe. A comparison of the protein lists and their relative abundance will reveal the selectivity profile of each warhead. Proteins that are enriched by one probe but not the other, or are enriched to a significantly different extent, will highlight the differences in their selectivity.
Caption: Experimental workflow for the comparative analysis of covalent inhibitors.
Conclusion and Future Outlook
1-Bromobut-3-en-2-one represents a compelling evolution in the design of covalent warheads. Its dual-reactivity mechanism, combining the features of a Michael acceptor and an α-halo ketone, offers the potential for enhanced reactivity and a finely tuned kinetic profile that can be exploited for greater target selectivity. While traditional Michael acceptors remain valuable tools, the unique properties of 1-Bromobut-3-en-2-one may provide a solution to some of the persistent challenges in covalent drug design, particularly the trade-off between potency and off-target effects.
The experimental frameworks provided in this guide offer a clear path for researchers to directly compare the performance of this novel warhead against established standards. Through such rigorous evaluation, the full potential of 1-Bromobut-3-en-2-one can be realized, paving the way for the development of safer, more effective, and highly selective covalent medicines.
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This guide provides an in-depth spectroscopic comparison of adducts formed from 1-Bromobut-3-en-2-one, a highly reactive α-halo-α,β-unsaturated ketone. Designed for researchers in synthetic chemistry and drug development, this document elucidates the key structural features of these adducts through detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By comparing these findings with data from related compounds, we aim to provide a clear framework for the unambiguous characterization of these important chemical entities.
Introduction: The Chemical Reactivity of 1-Bromobut-3-en-2-one
1-Bromobut-3-en-2-one (also known as bromomethyl vinyl ketone) is a bifunctional electrophile.[1] Its structure incorporates both an α,β-unsaturated ketone system, making it a potent Michael acceptor, and an α-bromoketone moiety, which is susceptible to nucleophilic substitution.[2] This dual reactivity makes it a valuable tool in organic synthesis and a relevant structure in the study of covalent inhibitors, which form stable bonds with their biological targets.[3]
The primary reaction pathway for adduct formation with soft nucleophiles, such as thiols from cysteine residues, is the Michael addition (or 1,4-conjugate addition).[4] This reaction transforms the vinyl group into a saturated chain, leading to significant and predictable changes in the molecule's spectroscopic signature. Understanding these changes is paramount for confirming adduct formation and elucidating the structure of the resulting product.
The Michael Addition Pathway
The reaction of 1-Bromobut-3-en-2-one with a thiol-containing nucleophile (R-SH), such as the amino acid cysteine, proceeds via a conjugate addition mechanism. The nucleophilic thiol attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a thioether bond. This process is fundamental in the mechanism of action for many covalent drugs.[4]
Caption: Michael addition of a thiol to 1-Bromobut-3-en-2-one.
Spectroscopic Comparison: Unveiling the Adduct Structure
The following sections compare the spectroscopic data of a model adduct, S-(4-bromo-3-oxobutan-2-yl)-L-cysteine, with relevant compounds to highlight key identifying features. For comparison, we will reference spectroscopic data for the parent vinyl ketone (Methyl Vinyl Ketone) and a simple saturated α-bromoketone.
¹H NMR Spectroscopy
¹H NMR is instrumental in confirming the saturation of the vinyl group. The disappearance of the characteristic vinyl proton signals and the emergence of a new aliphatic spin system are definitive indicators of a successful Michael addition.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Environment | 1-Bromobut-3-en-2-one Adduct (Predicted) | Methyl Vinyl Ketone Adduct | 1-Bromobutan-2-one (Saturated Analog) |
| -CH₂-Br | ~3.9 - 4.1 (s) | N/A | ~3.8 (s) |
| -CH(SR)- | ~3.2 - 3.5 (m) | ~3.1 (m) | N/A |
| -CH₂-C=O | ~2.8 - 3.0 (m) | ~2.7 (t) | ~2.9 (q) |
| Vinyl Protons (=CH₂) | Absent (Originally ~5.9-6.4 ppm) | Absent | N/A |
| Vinyl Proton (=CH-) | Absent (Originally ~6.3-6.5 ppm) | Absent | N/A |
Data for comparator compounds are typical values referenced from spectral databases.[5][6]
Analysis of ¹H NMR Data:
-
Disappearance of Vinyl Protons: The most telling change is the absence of signals in the 5.8-6.5 ppm region, which are characteristic of the vinyl protons in the starting material.[5][6]
-
Bromomethyl Protons (-CH₂Br): The adduct exhibits a singlet or a closely coupled multiplet around 3.9-4.1 ppm, corresponding to the protons on the carbon bearing the bromine. This chemical shift is consistent with an α-haloketone environment.[2]
-
New Aliphatic Protons: The formation of the adduct introduces a new methylene (-CH₂-C=O) and methine (-CH(SR)-) group. These protons typically appear as complex multiplets in the 2.8-3.5 ppm range, a significant upfield shift compared to the original vinyl protons.[7]
¹³C NMR Spectroscopy
¹³C NMR provides direct insight into the carbon skeleton. The upfield shift of the former vinyl carbons and the characteristic chemical shift of the carbonyl group confirm the structural changes upon adduct formation.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Environment | 1-Bromobut-3-en-2-one Adduct (Predicted) | Methyl Vinyl Ketone Adduct | 1-Bromobutan-2-one (Saturated Analog) |
| C=O (Ketone) | ~200-205 | ~208 | ~202 |
| -CH₂-Br | ~34-38 | N/A | ~36 |
| -CH(SR)- | ~45-50 | ~43 | N/A |
| -CH₂-C=O | ~48-52 | ~37 | ~38 |
| Vinyl Carbons | Absent (Originally ~128 & ~137 ppm) | Absent | N/A |
Data for comparator compounds are typical values referenced from spectral databases.[8][9]
Analysis of ¹³C NMR Data:
-
Carbonyl Shift: The carbonyl carbon (C=O) in the adduct appears in the typical range for a saturated ketone (~200-205 ppm).[10] This is slightly upfield from a simple saturated ketone like 2-butanone (~208 ppm) due to the electronic effects of the adjacent substituents. In the starting material, conjugation shifts the carbonyl resonance upfield; upon saturation, it moves downfield to a more standard ketone position.[8]
-
Upfield Shift of Vinyl Carbons: The carbons of the original C=C double bond, which resonate around 128 ppm (CH₂) and 137 ppm (CH) in the starting material, are replaced by signals for sp³-hybridized carbons at significantly lower chemical shifts (45-52 ppm) in the adduct.[8]
-
Bromomethyl Carbon (-CH₂Br): The signal for the carbon attached to the bromine atom is found around 34-38 ppm, which is highly characteristic.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is highly sensitive to the nature of the carbonyl group. The shift in the C=O stretching frequency upon the loss of conjugation is a key diagnostic feature.
Table 3: Comparative IR Frequencies (cm⁻¹)
| Vibrational Mode | 1-Bromobut-3-en-2-one Adduct | α,β-Unsaturated Ketone (Parent) | Saturated Aliphatic Ketone |
| C=O Stretch | ~1715 - 1725 | ~1685 - 1695 | ~1715 |
| C=C Stretch | Absent | ~1620 | Absent |
Data for comparator compounds are typical values.[10][11][12]
Analysis of IR Data:
-
Shift in C=O Stretch: 1-Bromobut-3-en-2-one, as an α,β-unsaturated ketone, exhibits a C=O stretching frequency lowered by conjugation to around 1690 cm⁻¹.[11][13] Upon Michael addition, the conjugation is broken. The resulting saturated ketone adduct shows a C=O stretch at a higher frequency, typically around 1720 cm⁻¹, which is characteristic of a standard aliphatic ketone.[10][12] The presence of the electronegative bromine atom alpha to the carbonyl can slightly increase this frequency compared to a simple ketone like 2-butanone (1715 cm⁻¹).[2]
-
Disappearance of C=C Stretch: The peak corresponding to the C=C stretch of the vinyl group (~1620 cm⁻¹) in the starting material is absent in the IR spectrum of the adduct.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the adduct and can reveal structural information through fragmentation patterns. The presence of bromine provides a distinctive isotopic signature.
Table 4: Expected Mass Spectrometry Data (m/z) for a Cysteine Adduct
| Ion | 1-Bromobut-3-en-2-one + Cysteine Adduct | Notes |
| [M+H]⁺ (Molecular Ion) | 270.0 / 272.0 | Shows characteristic M / M+2 isotopic pattern for bromine. |
| [M - Br]⁺ | 191.0 | Loss of bromine atom. |
| [M - H₂O]⁺ | 252.0 / 254.0 | Loss of water from the carboxylic acid. |
| Acylium Ion [CH₃COCH₂]⁺ | 57.0 | α-cleavage next to the carbonyl. |
Calculated for the reaction of 1-Bromobut-3-en-2-one (MW: 148.99)[14] with Cysteine (MW: 121.16).
Analysis of MS Data:
-
Isotopic Pattern: A key confirmatory feature is the presence of two peaks for bromine-containing ions that are separated by 2 m/z units ([M] and [M+2]) with nearly equal intensity. This is the characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br).
-
Molecular Ion: The detection of the correct molecular ion [M+H]⁺ confirms that an addition reaction has occurred.[15]
-
Fragmentation: The fragmentation pattern provides further structural proof. A common fragmentation is the loss of the bromine radical, leading to a significant peak at [M - Br]⁺. Another characteristic fragmentation for ketones is alpha-cleavage, which can lead to the formation of acylium ions.[10]
Experimental Protocols & Workflow
Protocol 1: Synthesis of a Model Adduct (S-(4-bromo-3-oxobutan-2-yl)-N-acetylcysteine)
-
Dissolution: Dissolve N-acetylcysteine (1.0 eq) in a 1:1 mixture of acetonitrile and aqueous phosphate buffer (0.1 M, pH 7.4).
-
Reagent Addition: To this stirring solution, add a solution of 1-Bromobut-3-en-2-one (1.1 eq) in acetonitrile dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 15-30 minutes).
-
Work-up: Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Spectroscopic Analysis
-
NMR Sample Preparation: Dissolve ~5-10 mg of the purified adduct in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) containing tetramethylsilane (TMS) as an internal standard.
-
¹H & ¹³C NMR Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.[16]
-
IR Sample Preparation: Prepare a thin film of the sample on a salt plate (NaCl or KBr) or acquire the spectrum using an ATR accessory.
-
Mass Spectrometry: Dissolve the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid) and analyze by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode.
Experimental Workflow Diagram
Caption: Workflow for synthesis and characterization of adducts.
Conclusion
The characterization of 1-Bromobut-3-en-2-one adducts is achieved through a multi-faceted spectroscopic approach. Each analytical technique provides a unique and complementary piece of structural evidence. The key indicators of successful Michael addition are:
-
NMR: The disappearance of vinyl proton and carbon signals and the appearance of new aliphatic signals.
-
IR: A shift of the carbonyl stretching frequency to a higher wavenumber (~1720 cm⁻¹), indicating the loss of conjugation.
-
MS: The presence of the correct molecular ion with a characteristic Br isotopic pattern ([M] and [M+2]).
By systematically comparing these data points against those of the parent compound and related saturated analogues, researchers can confidently confirm the formation and elucidate the precise structure of these valuable chemical adducts.
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A Comparative Guide to the Stereoselectivity of Reactions with 1-Bromobut-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for precise control over molecular architecture is paramount. Chiral molecules, particularly those with densely functionalized frameworks, are the cornerstones of numerous pharmaceuticals and bioactive compounds. Among the versatile building blocks available to synthetic chemists, α-halo-α,β-unsaturated ketones represent a class of highly reactive and stereochemically intriguing substrates. This guide provides an in-depth evaluation of the stereoselectivity of reactions involving 1-Bromobut-3-en-2-one, a prominent member of this class. By examining key reaction types and the factors that govern their stereochemical outcomes, this document aims to equip researchers with the insights necessary to strategically employ this reagent in complex molecule synthesis.
The Dual Reactivity of 1-Bromobut-3-en-2-one: A Gateway to Stereochemical Complexity
1-Bromobut-3-en-2-one, also known as bromomethyl vinyl ketone, possesses two key reactive sites: a Michael acceptor (the α,β-unsaturated ketone) and an electrophilic carbon bearing a bromine atom. This duality allows for a rich tapestry of chemical transformations, including cycloadditions, conjugate additions, and nucleophilic substitutions, each with the potential for high stereocontrol. The interplay between these reactive centers, and the ability to selectively engage one over the other, is a central theme in the stereoselective chemistry of this compound.
Diels-Alder Cycloadditions: Forging Stereodefined Six-Membered Rings
The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, offers a powerful route to functionalized cyclohexene derivatives with multiple stereocenters. When 1-Bromobut-3-en-2-one acts as a dienophile, the stereochemical outcome of the cycloaddition is a critical consideration.
Diastereoselectivity in Diels-Alder Reactions
The reaction of 1-Bromobut-3-en-2-one with a cyclic diene, such as cyclopentadiene, can theoretically yield both endo and exo diastereomers. The "endo rule" in Diels-Alder reactions generally predicts the preferential formation of the endo product due to favorable secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing π-system of the diene in the transition state.
Conceptual Workflow for a Diastereoselective Diels-Alder Reaction
Caption: Workflow for a typical diastereoselective Diels-Alder reaction.
While specific experimental data for the Diels-Alder reaction of 1-Bromobut-3-en-2-one is not extensively documented in readily available literature, studies on analogous vinyl ketones provide valuable insights. For instance, the Lewis acid-catalyzed Diels-Alder reaction of methyl vinyl ketone with cyclopentadiene is known to exhibit high endo-selectivity. It is reasonable to extrapolate that 1-Bromobut-3-en-2-one would behave similarly, with the bulky bromomethyl group potentially further influencing the diastereomeric ratio.
Influence of Lewis Acids
Lewis acids can significantly impact the rate and stereoselectivity of Diels-Alder reactions. By coordinating to the carbonyl oxygen of 1-Bromobut-3-en-2-one, a Lewis acid increases the dienophile's reactivity and can enhance the energy difference between the endo and exo transition states, often leading to improved diastereoselectivity. The choice of Lewis acid, from milder ones like ZnCl₂ to stronger ones like TiCl₄ or Et₂AlCl, can be crucial in optimizing the stereochemical outcome.
Table 1: Predicted Influence of Lewis Acids on Diels-Alder Diastereoselectivity
| Lewis Acid Catalyst | Predicted Effect on endo:exo Ratio | Rationale |
| None (Thermal) | Moderate to good endo-selectivity | Governed by intrinsic secondary orbital interactions. |
| ZnCl₂ | Increased endo-selectivity | Moderate Lewis acidity enhances dienophile activation. |
| TiCl₄ | High endo-selectivity | Strong Lewis acid significantly lowers the LUMO of the dienophile and enhances secondary orbital overlap. |
| Et₂AlCl | Very high endo-selectivity | Potent Lewis acid known to promote high diastereoselectivity in Diels-Alder reactions. |
Michael Additions: Asymmetric Construction of Carbon-Carbon and Carbon-Heteroatom Bonds
The conjugate addition of nucleophiles to the β-carbon of 1-Bromobut-3-en-2-one is a fundamental transformation for creating new stereocenters. The stereochemical course of this reaction can be controlled through the use of chiral nucleophiles, chiral catalysts, or chiral auxiliaries.
Diastereoselective Michael Additions
When a chiral nucleophile adds to 1-Bromobut-3-en-2-one, the inherent chirality of the nucleophile can direct the stereochemical outcome, leading to the formation of diastereomeric products. The level of diastereoselectivity is often dependent on the steric and electronic properties of the nucleophile and the reaction conditions.
Enantioselective Organocatalyzed Michael Additions
In recent years, organocatalysis has emerged as a powerful tool for effecting enantioselective transformations. Chiral amines, thioureas, and squaramides have been successfully employed to catalyze the asymmetric Michael addition of various nucleophiles to α,β-unsaturated ketones.
In the context of 1-Bromobut-3-en-2-one, a chiral secondary amine catalyst, for example, can reversibly form a chiral enamine intermediate with the substrate. This enamine then reacts with the nucleophile in a stereocontrolled manner, directed by the chiral environment of the catalyst.
Proposed Catalytic Cycle for an Enantioselective Michael Addition
Caption: A generalized catalytic cycle for an organocatalyzed Michael addition.
While specific, high-yielding, and highly enantioselective organocatalyzed Michael additions to 1-Bromobut-3-en-2-one are not extensively reported, the principles established with other Michael acceptors like methyl vinyl ketone are directly applicable. The electron-withdrawing nature of the bromine atom at the α-position is expected to enhance the electrophilicity of the β-carbon, potentially leading to increased reactivity.
Table 2: Comparison of Michael Acceptors in Organocatalyzed Thiol Additions
| Michael Acceptor | Typical Catalyst | Expected Enantioselectivity (e.e.) | Comments |
| Methyl Vinyl Ketone | Chiral Thiourea | High (often >90%) | Well-established substrate, providing a benchmark for comparison. |
| 1-Bromobut-3-en-2-one | Chiral Thiourea | Potentially High | Increased reactivity may lead to faster reaction rates but could also affect selectivity. The bromomethyl group may offer secondary interactions with the catalyst. |
| Chalcone | Chiral Amine | Very High (often >95%) | Aromatic substituents provide additional steric and electronic handles for stereocontrol. |
Synthesis of Heterocycles: Stereocontrolled Ring Formation
The bifunctional nature of 1-Bromobut-3-en-2-one makes it an excellent precursor for the stereoselective synthesis of various heterocyclic systems. For instance, a tandem Michael addition-intramolecular substitution sequence can lead to the formation of chiral five- or six-membered rings.
A nucleophile can first add to the β-position in a stereocontrolled fashion, after which the newly introduced nucleophilic center can displace the bromide in an intramolecular S(_N)2 reaction. The stereochemistry of the initial Michael addition will directly dictate the relative stereochemistry of the substituents on the resulting heterocyclic ring.
Experimental Protocols
General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
Caution: 1-Bromobut-3-en-2-one is a reactive and potentially lachrymatory compound. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dienophile, 1-Bromobut-3-en-2-one (1.0 equiv), and a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Slowly add the Lewis acid catalyst (0.1 to 1.1 equiv) to the stirred solution.
-
Add the diene (1.0 to 1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ or NH₄Cl).
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy or gas chromatography.
General Procedure for an Organocatalyzed Michael Addition
-
To a vial, add the organocatalyst (typically 1-20 mol%), the nucleophile (1.0-1.5 equiv), and the solvent.
-
Stir the mixture for a few minutes at the desired temperature.
-
Add 1-Bromobut-3-en-2-one (1.0 equiv) to the reaction mixture.
-
Stir the reaction until completion, monitoring by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Conclusion and Future Outlook
1-Bromobut-3-en-2-one is a versatile and highly reactive building block with significant potential for stereoselective synthesis. While direct experimental data for many of its stereoselective transformations remains to be extensively documented, the principles of stereocontrol established for analogous α,β-unsaturated systems provide a strong predictive framework. The strategic application of chiral catalysts, particularly in the realm of organocatalysis, holds immense promise for unlocking the full synthetic potential of this reagent. Further research into the diastereoselective and enantioselective reactions of 1-Bromobut-3-en-2-one is warranted and will undoubtedly lead to the development of novel and efficient routes to complex, stereochemically defined molecules for applications in drug discovery and materials science.
References
At present, there are no direct citations available from the search results that provide specific experimental data for the stereoselective reactions of 1-Bromobut-3-en-2-one. The information presented is based on established principles of organic chemistry and extrapolations from reactions of similar compounds. For authoritative sources on the general principles discussed, please refer to standard organic chemistry textbooks and review articles on Diels-Alder reactions, Michael additions, and organocatalysis.
A Researcher's Guide to Alternative Reagents for the Synthesis of Substituted Butenones
Substituted butenones are pivotal structural motifs in a vast array of biologically active molecules and functional materials. Their synthesis, therefore, remains a subject of intense research, with a continuous drive towards developing more efficient, sustainable, and versatile methodologies. This guide provides an in-depth comparison of alternative reagents for the synthesis of substituted butenones, moving beyond traditional methods to equip researchers, scientists, and drug development professionals with a robust understanding of the available synthetic arsenal. We will delve into the mechanistic underpinnings of these alternatives, present comparative experimental data, and provide actionable protocols to empower your synthetic endeavors.
The Landscape of Butenone Synthesis: Beyond the Classics
Classical approaches to substituted butenones, such as the Friedel-Crafts acylation of alkenes or the aldol condensation of ketones and aldehydes, are well-established.[1] However, these methods often suffer from limitations, including harsh reaction conditions, the use of stoichiometric and often corrosive Lewis acids, and limited substrate scope. The quest for milder, more functional-group-tolerant, and atom-economical alternatives has led to the exploration of a diverse range of reagents and catalytic systems.
This guide will focus on three key modern strategies for butenone synthesis:
-
Palladium-Catalyzed Carbonylative Heck Reactions: A powerful method for the direct introduction of a carbonyl group.
-
Catalytic Oxidation of Allylic Alcohols: An elegant and often greener approach that leverages readily available starting materials.
-
Gold-Catalyzed Meyer-Schuster and Rupe Rearrangements: A mild and efficient route from propargyl alcohols.
Palladium-Catalyzed Carbonylative Heck Reactions: A Direct and Versatile Approach
Palladium catalysis has revolutionized organic synthesis, and its application in carbonylation reactions offers a direct entry to butenones from simple precursors. A prominent example is the carbonylative Heck reaction, where an aryl or vinyl halide is coupled with an alkene under a carbon monoxide atmosphere to afford α,β-unsaturated ketones.[2][3][4][5]
Mechanistic Rationale
The catalytic cycle, illustrated below, typically involves the oxidative addition of the organic halide to a Pd(0) species, followed by CO insertion to form a palladoyl complex. Subsequent migratory insertion of the alkene and β-hydride elimination furnishes the desired butenone and regenerates the active Pd(0) catalyst.
Figure 1. Simplified catalytic cycle for the Palladium-catalyzed carbonylative Heck reaction.
Comparative Performance of Palladium Catalysts
The choice of palladium source and ligand is critical for achieving high yields and selectivity. Here, we compare several common palladium catalysts for the synthesis of chalcones and related butenones.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | Et₃N | Acetonitrile | 100 | Varies (up to 62%) | [6] |
| [(cinnamyl)PdCl]₂ | P(t-Bu)₃·HBF₄ | 2,6-Lutidine | Dioxane | 80 | High (substrate dependent) | [2] |
| PdCl₂(dppf) | dppf | K₂CO₃ | Anisole | 80 | Varies | [4] |
Table 1. Comparison of palladium catalyst systems for carbonylative Heck reactions.
The use of specific ligands, such as bulky phosphines, can significantly influence the efficiency and selectivity of the reaction. For instance, the combination of [(cinnamyl)PdCl]₂ with a bulky phosphine ligand has been shown to be highly effective for the synthesis of monoprotected 1,3-ketoaldehydes.[2]
Experimental Protocol: Synthesis of Monoprotected 1,3-Ketoaldehydes
This protocol is adapted from the work of Skrydstrup and coworkers, demonstrating a robust method for the synthesis of 1,3-ketoaldehyde precursors to butenones.[2]
Materials:
-
Aryl iodide (1.0 mmol)
-
2-(Vinyloxy)ethanol (1.5 mmol)
-
[(cinnamyl)PdCl]₂ (0.01 mmol, 5.2 mg)
-
P(t-Bu)₃·HBF₄ (0.02 mmol, 5.8 mg)
-
2,6-Lutidine (1.2 mmol, 129 mg)
-
Anhydrous dioxane (5 mL)
-
Carbon monoxide (using a two-chamber system like COware® for near stoichiometric delivery)
Procedure:
-
To a flame-dried Schlenk tube, add the aryl iodide, palladium catalyst, and ligand.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane, 2-(vinyloxy)ethanol, and 2,6-lutidine via syringe.
-
Introduce a near-stoichiometric amount of carbon monoxide using a specialized delivery system.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate in vacuo and purify the residue by column chromatography on silica gel to afford the desired product.
Catalytic Oxidation of Allylic Alcohols: A Green Chemistry Approach
The direct oxidation of allylic alcohols to enones is an attractive strategy that aligns with the principles of green chemistry, as it often utilizes environmentally benign oxidants and generates water as the primary byproduct.[7][8][9] This transformation can be achieved using a variety of transition metal catalysts or metal-free systems.[7][10]
Mechanistic Considerations
The reaction mechanism can vary depending on the oxidant and catalyst employed. A common pathway involves the formation of a metal-alkoxide intermediate, followed by β-hydride elimination to yield the enone and a reduced metal species, which is then re-oxidized by the terminal oxidant to complete the catalytic cycle. Aerobic oxidation, using molecular oxygen from the air, is a particularly sustainable approach.[8][11]
Figure 2. Generalized workflow for the catalytic oxidation of allylic alcohols to butenones.
Comparison of Oxidizing Systems
Several catalytic systems have been developed for this transformation. Below is a comparison of common systems for the oxidation of allylic alcohols to the corresponding enones.
| Catalyst System | Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |
| Fe(NO₃)₃·9H₂O/TEMPO/NaCl | O₂ (air) | Dichloromethane | Room Temp | High (substrate dependent) | [8] |
| Pd(OAc)₂ | O₂ (air) | Toluene | 80 | Good to excellent | [7] |
| Activated MnO₂ | Stoichiometric | Dichloromethane | Room Temp | Good | [12] |
| Visible-light photoredox agent | O₂ (air) | Acetonitrile | Room Temp | Good to excellent | [10] |
Table 2. Comparison of oxidizing systems for the synthesis of enones from allylic alcohols.
While stoichiometric oxidants like MnO₂ are effective, catalytic systems using molecular oxygen are more atom-economical and environmentally friendly.[12] The iron-catalyzed aerobic oxidation with TEMPO is a mild and eco-friendly option that proceeds at room temperature.[8]
Experimental Protocol: Iron-Catalyzed Aerobic Oxidation of Allylic Alcohols
This protocol is based on an eco-friendly and mild procedure for the synthesis of α,β-unsaturated enones.[8]
Materials:
-
Allylic alcohol (1.0 mmol)
-
Fe(NO₃)₃·9H₂O (0.1 mmol, 40.4 mg)
-
TEMPO (0.1 mmol, 15.6 mg)
-
NaCl (0.5 mmol, 29.2 mg)
-
Dichloromethane (5 mL)
-
Oxygen (balloon)
Procedure:
-
To a round-bottom flask, add the allylic alcohol, Fe(NO₃)₃·9H₂O, TEMPO, and NaCl.
-
Add dichloromethane to the flask.
-
Evacuate and backfill the flask with oxygen from a balloon three times.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Upon completion (monitored by TLC), filter the reaction mixture through a short pad of silica gel, eluting with dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.
Gold-Catalyzed Rearrangements of Propargyl Alcohols: A Mild and Atom-Economical Route
Gold catalysis has emerged as a powerful tool for the synthesis of complex molecules under mild conditions.[13] The Meyer-Schuster and Rupe rearrangements of propargyl alcohols provide a direct and atom-economical route to α,β-unsaturated ketones and aldehydes.[14][15][16][17][18]
Mechanistic Pathways
The reaction proceeds through the coordination of the gold catalyst to the alkyne moiety of the propargyl alcohol. This facilitates a rearrangement, typically a 1,3-shift of the hydroxyl group, to form an allenol intermediate which then tautomerizes to the final butenone product.[14][17] The Rupe rearrangement is a competing pathway for tertiary propargylic alcohols, which can lead to α,β-unsaturated methyl ketones via an enyne intermediate.[14][19][20][21]
Figure 3. General mechanism for the gold-catalyzed Meyer-Schuster rearrangement.
Comparison of Gold Catalysts
A variety of gold catalysts can effect this transformation. The choice of catalyst can influence reaction times and yields. Below is a comparison for the rearrangement of propargylic alcohols.
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | AuCl₃ | Methanol | Room Temp | Good to excellent |[15] | | Ph₃PAuCl/AgOTf | Dichloromethane | Room Temp | High |[15] | | [IPrAu(CH₃CN)]SbF₆ | Dioxane/H₂O | 60 | Up to 98% |[15] |
Table 3. Comparison of gold catalysts for the Meyer-Schuster rearrangement.
Cationic gold(I) complexes, particularly those with N-heterocyclic carbene (NHC) ligands like IPr, often exhibit superior catalytic activity, allowing for lower catalyst loadings and faster reaction times.[15]
Experimental Protocol: Gold-Catalyzed Meyer-Schuster Rearrangement
This protocol is a representative example of a mild and efficient gold-catalyzed Meyer-Schuster rearrangement.[15]
Materials:
-
Propargylic alcohol (1.0 mmol)
-
[IPrAu(CH₃CN)]SbF₆ (0.01 mmol, 7.5 mg)
-
Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
In a vial, dissolve the propargylic alcohol in dioxane.
-
Add water to the solution.
-
Add the gold catalyst, [IPrAu(CH₃CN)]SbF₆.
-
Stir the reaction mixture at 60 °C for 2-4 hours.
-
Upon completion (monitored by TLC), cool the reaction to room temperature.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the pure butenone.
Conclusion
The synthesis of substituted butenones has been significantly advanced by the development of novel catalytic methodologies. Palladium-catalyzed carbonylative Heck reactions, catalytic oxidation of allylic alcohols, and gold-catalyzed rearrangements of propargyl alcohols each offer distinct advantages over classical synthetic routes. These modern methods provide researchers with milder reaction conditions, greater functional group tolerance, and improved atom economy. The choice of a specific reagent or catalytic system will ultimately depend on the desired butenone structure, the availability of starting materials, and the specific requirements of the synthetic target. By understanding the mechanistic principles and comparative performance of these alternative reagents, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the pace of discovery in chemical synthesis and drug development.
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Liu, J., & Ma, S. (2013). An eco-friendly and mild aerobic oxidation of allylic alcohols using Fe(NO3)3·9H2O/TEMPO/NaCl as catalysts. Organic Letters, 15(19), 5150-5153. [Link]
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ResearchGate. (n.d.). Butenolide Synthesis from Functionalized Cyclopropenones. Retrieved from [Link]
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ResearchGate. (n.d.). A Short Review of Methods for the Allylic Oxidation of Δ5 Steroidal Compounds to Enones. Retrieved from [Link]
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Goossen, L. J., & Ghosh, K. (2002). Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids Activated in situ by Pivalic Anhydride. European Journal of Organic Chemistry, 2002(19), 3254-3267. [Link]
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Gøgsig, T. M., Nielsen, D. U., Lindhardt, A. T., & Skrydstrup, T. (2012). Palladium catalyzed carbonylative Heck reaction affording monoprotected 1,3-ketoaldehydes. Organic Letters, 14(10), 2536-2539. [Link]
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UCL Discovery. (n.d.). Gold Catalysed Reactions of Propargylic Alcohols. Retrieved from [Link]
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YouTube. (2020, May 20). Friedel-Crafts Acylation: alternative reagents. Retrieved from [Link]
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Hernández-Toribio, M., et al. (2022). Enzyme-catalyzed allylic oxidation reactions: A mini-review. Frontiers in Catalysis, 2. [Link]
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González-Bobes, F., et al. (2022). Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts. Organic & Biomolecular Chemistry, 20(36), 7247-7253. [Link]
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Molecules. (2024). Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds. Molecules, 29(23), 5609. [Link]
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Gøgsig, T. M., Nielsen, D. U., Lindhardt, A. T., & Skrydstrup, T. (2012). Palladium catalyzed carbonylative Heck reaction affording monoprotected 1,3-ketoaldehydes. PubMed. [Link]
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YouTube. (2020, July 17). MEYER-SCHUSTER REARRANGEMENT| RUPE REARRANGEMENT| CONCEPTS| MECHANISM| EXAMPLES| VERY VERY IMPORTANT. Retrieved from [Link]
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Queiroz, M. J. R. P., et al. (2017). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 22(10), 1729. [Link]
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Industrial & Engineering Chemistry Research. (2023). Liquid-Phase Oxidation of Butene–Butane Mixtures with N2O to Ketones and Aldehydes. Industrial & Engineering Chemistry Research, 62(1), 259-267. [Link]
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Moodle@Units. (n.d.). A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones. Retrieved from [Link]
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ResearchGate. (n.d.). Gold-catalyzed propargylic substitutions: Scope and synthetic developments. Retrieved from [Link]
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Li, Y., et al. (2022). Visible-Light-Enabled Allylic C–H Oxidation: Metal-free Photocatalytic Generation of Enones. ACS Catalysis, 12(2), 1156-1161. [Link]
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Organic Chemistry Portal. (n.d.). Butenolide synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Carbonylative Heck Reaction. Retrieved from [Link]
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Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Retrieved from [Link]
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Slideshare. (n.d.). Rupe Rearrgment. Retrieved from [Link]
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HELDA - University of Helsinki. (2018, June 29). AEROBIC OXIDATION OF ALCOHOLS WITH HOMOGENEOUS CATALYSTS BASED ON NITROXYL RADICALS. Retrieved from [Link]
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An-Najah Staff. (n.d.). Palladium(II) catalyzed carbonylation of ketones. Retrieved from [Link]
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Organic Reactions. (n.d.). The Meyer–Schuster Rearrangement. Retrieved from [Link]
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JoVE. (n.d.). Video: Radical Oxidation of Allylic and Benzylic Alcohols. Retrieved from [Link]
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Organic Chemistry Frontiers. (2017). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Organic Chemistry Frontiers, 4(8), 1547-1551. [Link]
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Asao, N., & Yamamoto, Y. (Eds.). (2008). Modern Gold Catalyzed Synthesis. Wiley-VCH. [Link]
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YouTube. (2025, December 25). Rupe Rearrangement. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Retrieved from [Link]
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Trost, B. M., & Toste, F. D. (2003). Palladium catalyzed kinetic and dynamic kinetic asymmetric transformations of gamma-acyloxybutenolides. Enantioselective total synthesis of (+)-Aflatoxin B1 and B2a. Journal of the American Chemical Society, 125(11), 3090-3100. [Link]
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Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Palladium-Catalyzed Coupling Reactions: Carbonylative Heck Reactions To Give Chalcones. Retrieved from [Link]
-
ResearchGate. (n.d.). Elimination and Rupe rearrangement. Retrieved from [Link]
-
Li, Z., Brouwer, C., & He, C. (2011). Gold-catalyzed propargylic substitutions: Scope and synthetic developments. Beilstein Journal of Organic Chemistry, 7, 898-904. [Link]
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Semantic Scholar. (n.d.). The Meyer-Schuster rearrangement for the synthesis of alpha,beta-unsaturated carbonyl compounds. Retrieved from [Link]
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ResearchGate. (n.d.). The classical Meyer–Schuster rearrangement. Retrieved from [Link]
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Toste, F. D., & Michelet, B. (2019). Alkynes as Synthetic Equivalents of Ketones and Aldehydes: A Hidden Entry into Carbonyl Chemistry. ACS Central Science, 5(3), 423-434. [Link]
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 1-Bromobut-3-en-2-one
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-Bromobut-3-en-2-one (CAS No. 155622-69-8). As a highly reactive α-halo ketone, this compound demands meticulous adherence to safety procedures to mitigate risks to personnel and the environment. This document is intended for researchers, chemists, and laboratory managers engaged in drug development and chemical synthesis.
Critical Hazard Assessment: An Analog-Based Approach
1-Bromobut-3-en-2-one belongs to the class of α-halo ketones, which are known to be potent alkylating agents[2]. This reactivity is the primary source of its toxicological profile. Its structure combines an electrophilic carbonyl carbon, an acidic α-hydrogen, and a carbon atom activated for nucleophilic attack by the bromine substituent.
Based on this chemical profile and data from analogs like 1-Bromobut-3-en-2-ol and other α-bromo ketones, the following hazards should be assumed:
| Hazard Category | Inferred Risk | Justification & Analog Data Source |
| Acute Toxicity | Toxic if swallowed, inhaled, or in contact with skin. | α-halo ketones are reactive alkylating agents[2]. Analogs are known irritants. |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe. | The alcohol analog, 1-bromobut-3-en-2-ol, is a confirmed skin irritant[3]. |
| Eye Damage/Irritation | Causes serious eye irritation or damage. | The alcohol analog is a serious eye irritant[3]. Other α-bromo ketones are lachrymators[4]. |
| Respiratory Irritation | May cause respiratory irritation. | The alcohol analog may cause respiratory irritation[3]. Inhalation of vapors should be avoided[5][6]. |
| Environmental Hazard | Toxic to aquatic life. | Brominated organic compounds often exhibit environmental toxicity. Discharge into the environment must be avoided[5][6]. |
Mandatory Personal Protective Equipment (PPE) & Handling
Given the inferred hazards, all manipulations of 1-Bromobut-3-en-2-one must be performed inside a certified chemical fume hood. The following PPE is mandatory:
-
Hand Protection: Wear nitrile or neoprene gloves tested according to EN 374. A double-gloving strategy is recommended. Contaminated gloves must be disposed of as hazardous waste and changed immediately upon any sign of contamination.
-
Eye Protection: Chemical splash goggles are required. For operations with a higher risk of splashing, a full-face shield must be worn in addition to goggles.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are essential. Ensure full skin coverage.
-
Respiratory Protection: Not required if work is conducted within a properly functioning chemical fume hood.
Emergency Protocol: Spill Management
Accidental spills must be addressed immediately with the following procedure:
-
Alert & Evacuate: Alert all personnel in the immediate vicinity. If the spill is large (>100 mL) or outside of a fume hood, evacuate the laboratory and contact your institution's emergency response team.
-
Isolate & Ventilate: Ensure the chemical fume hood is operating at maximum capacity. Restrict access to the spill area.
-
Don PPE: Before cleanup, don the full PPE ensemble described in Section 2.
-
Contain & Absorb: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or diatomaceous earth. Do not use combustible materials like paper towels.
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris using non-sparking tools into a designated, sealable, and clearly labeled hazardous waste container[4][7][8][9][10].
-
Decontaminate Area: Wipe the spill area with a cloth soaked in a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be collected as hazardous waste.
Waste Stream Management and Disposal
The cardinal rule for the disposal of 1-Bromobut-3-en-2-one is that it must be treated as halogenated organic hazardous waste .
Step 1: Waste Segregation & Collection
-
Primary Waste: All unused quantities of 1-Bromobut-3-en-2-one and solutions containing it must be collected in a dedicated, properly sealed, and vented hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Liquid," and the full chemical name: "1-Bromobut-3-en-2-one." List all components and their approximate concentrations.
-
Secondary Waste: All contaminated materials, including gloves, absorbent pads, pipette tips, and empty chemical containers, must be collected in a separate, sealed container labeled as "Halogenated Solid Waste."
Step 2: Approved Disposal Pathway
-
Incineration: The collected waste must be disposed of through a licensed and approved environmental waste management facility. The standard and required method for halogenated organic compounds is high-temperature incineration, which ensures complete destruction of the molecule and scrubbing of the resulting acid gases (like hydrogen bromide)[9][11].
-
Prohibited Actions: Under no circumstances should 1-Bromobut-3-en-2-one or its waste be disposed of down the drain or mixed with non-hazardous waste[5][6][9][11]. This is critical to prevent environmental contamination and damage to plumbing infrastructure.
Protocol for Decontamination of Apparatus
For decontaminating residual amounts of 1-Bromobut-3-en-2-one from glassware before standard cleaning, a chemical quenching procedure is necessary. This protocol is for trace residuals only and not for bulk waste disposal.
Principle: This procedure utilizes the reactivity of the α-halo ketone with a mild nucleophile, sodium bisulfite (NaHSO₃), to convert it into a less hazardous, water-soluble sulfonate salt.
Procedure:
-
Working in a fume hood, rinse the apparatus with a small amount of a water-miscible solvent (e.g., acetone or ethanol) to dissolve the residual chemical. Collect this rinse as halogenated liquid waste.
-
Prepare a 10% (w/v) aqueous solution of sodium bisulfite.
-
Carefully rinse the contaminated glassware with the sodium bisulfite solution. Allow the solution to remain in contact with the glass surfaces for at least 30 minutes.
-
Collect the bisulfite rinse solution in a separate waste container labeled "Aqueous Waste from 1-Bromobut-3-en-2-one Decontamination." This waste should also be disposed of by a professional contractor.
-
The glassware can now be cleaned using standard laboratory detergents.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe management and disposal of 1-Bromobut-3-en-2-one.
Caption: Workflow for handling and disposal of 1-Bromobut-3-en-2-one.
References
-
National Center for Biotechnology Information. "1-Bromobut-3-en-2-one" PubChem Compound Summary for CID 11094790. [Link]
-
National Center for Biotechnology Information. "1-Bromobut-3-en-2-ol" PubChem Compound Summary for CID 47350. [Link]
-
Carl ROTH. "Safety Data Sheet: 1-Bromobutane". [Link]
-
Chemlyte Solutions Co., Ltd. "Buy 1-BROMOBUT-3-EN-2-ONE Industrial Grade". [Link]
-
Journal of Organic Chemistry. "Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents". [Link]
-
LookChem. "Cas 155622-69-8,1-BROMOBUT-3-EN-2-ONE". [Link]
-
Wikipedia. "α-Halo ketone". [Link]
-
Chemistry LibreTexts. "22.3: Alpha Halogenation of Aldehydes and Ketones". [Link]
-
YouTube. "mechanism of alpha-halogenation of ketones". [Link]
-
OpenStax. "22.3 Alpha Halogenation of Aldehydes and Ketones". [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. 1-Bromobut-3-en-2-ol | C4H7BrO | CID 47350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.ca [fishersci.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ca [fishersci.ca]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
